molecular formula Sn B079079 Tin-115 CAS No. 14191-72-1

Tin-115

Cat. No.: B079079
CAS No.: 14191-72-1
M. Wt: 114.903345 g/mol
InChI Key: ATJFFYVFTNAWJD-AHCXROLUSA-N
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Description

Tin-115 is a stable, naturally occurring isotope of tin, prized in research for its high natural abundance and nuclear properties. This high-purity isotope is essential for advanced nuclear studies, including the investigation of nuclear structure, neutron capture cross-sections, and as a precursor for generating other isotopes. In geochemistry and environmental science, this compound serves as a critical stable tracer for analyzing tin cycling in ecosystems, studying sediment provenance, and tracing anthropogenic contamination. Furthermore, its application extends to the field of materials science, where it is utilized in the development and calibration of novel analytical techniques, such as Isotope Dilution Mass Spectrometry (ID-MS), ensuring unparalleled accuracy in quantitative analysis. The stability and specific nuclear spin of this compound also make it a candidate for fundamental physics research and potential applications in next-generation solid-state technologies. Our this compound is supplied with a certified enrichment level and is meticulously handled to prevent contamination, guaranteeing consistency and reliability for your most demanding research applications.

Properties

CAS No.

14191-72-1

Molecular Formula

Sn

Molecular Weight

114.903345 g/mol

IUPAC Name

tin-115

InChI

InChI=1S/Sn/i1-4

InChI Key

ATJFFYVFTNAWJD-AHCXROLUSA-N

SMILES

[Sn]

Isomeric SMILES

[115Sn]

Canonical SMILES

[Sn]

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to Tin-115: Isotopic Abundance and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin-115 is one of the ten stable isotopes of tin, a post-transition metal in group 14 of the periodic table. While it is one of the least abundant of tin's stable isotopes, its unique nuclear properties make it a valuable tool in specialized analytical techniques, particularly in the field of solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the isotopic abundance, and physical and nuclear properties of this compound, alongside detailed experimental methodologies for its analysis. While direct applications in drug development are not prominent, the analytical techniques described herein are foundational to materials science and chemical analysis, which are integral to the pharmaceutical industry.

Data Presentation: Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
Isotopic Symbol 115Sn
Natural Abundance 0.34%[1][2]
Atomic Mass 114.903348 u
Stability Stable
Half-life Not Applicable (Stable)
Decay Mode(s) Not Applicable (Stable)
Nuclear Spin (I) 1/2
Magnetic Moment -0.91884 μN
Quadrupole Moment 0 barn
NMR Frequency Ratio (Ξ) 32.718749%

Core Applications

The primary application of this compound lies in the field of analytical chemistry, specifically in solid-state Nuclear Magnetic Resonance (NMR) spectroscopy . Its nuclear spin of 1/2 allows for the acquisition of sharp NMR signals, which are valuable for elucidating the structure of tin-containing compounds.[3] this compound, along with other tin isotopes, is used to study the structure of tin fluorides and other organotin compounds.[3]

While there is no direct evidence of this compound being used as a tracer or component in drug development, stable isotopes, in general, are crucial in pharmaceutical research. They are utilized in metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative assays. The analytical methods developed for tin isotopes can be applied to the broader field of metallodrug research and the analysis of inorganic impurities in pharmaceutical products.

Experimental Protocols

Quantification of this compound: Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

High-precision quantification of this compound abundance is typically achieved using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). This technique allows for the precise measurement of isotope ratios.

Methodology:

  • Sample Digestion: The tin-containing sample is first digested to bring the tin into a liquid solution. For cassiterite (a common tin ore), this can be achieved by reduction to tin metal followed by dissolution in hydrochloric acid. For other matrices, a mixture of oxidizing acids may be required.

  • Chromatographic Separation: To avoid isobaric interferences (elements with similar mass-to-charge ratios) and matrix effects during mass spectrometric analysis, the tin is chromatographically separated from the sample matrix. Anion-exchange chromatography is a common method for this separation.

  • Mass Spectrometric Analysis: The purified tin solution is introduced into the MC-ICP-MS. The instrument ionizes the tin atoms in a high-temperature plasma, and the ions are then separated based on their mass-to-charge ratio in a magnetic field. Multiple detectors (Faraday cups) simultaneously measure the ion beams of the different tin isotopes.

  • Data Correction: To achieve high precision, a double-spike technique is often employed. This involves adding a known amount of an artificial mixture of two tin isotopes (e.g., 117Sn and 122Sn) to the sample before processing. By measuring the distortion of the isotope ratios of the spike, any mass-dependent fractionation that occurs during sample preparation and analysis can be corrected.

Structural Analysis: 115Sn Solid-State NMR Spectroscopy

Solid-state NMR spectroscopy of 115Sn provides valuable information about the local chemical environment of tin atoms in solid materials.

Methodology:

  • Sample Preparation: The solid sample is finely powdered and packed into an NMR rotor.

  • NMR Spectrometer Setup:

    • Magnetic Field Strength: High magnetic fields are preferable to improve sensitivity and resolution.

    • Probe: A solid-state NMR probe capable of magic-angle spinning (MAS) is used.

    • Tuning: The probe is tuned to the 115Sn resonance frequency, which is approximately 32.7 MHz in an 11.7 Tesla magnetic field.

  • Experimental Parameters:

    • Pulse Sequence: A simple one-pulse experiment with high-power proton decoupling is often a starting point. More advanced pulse sequences can be used to enhance signals or probe specific interactions.

    • Magic-Angle Spinning (MAS): The sample is spun at a high rate (several kilohertz) at an angle of 54.74° with respect to the main magnetic field. This averages out anisotropic interactions, leading to narrower spectral lines.

    • Recycle Delay: A delay time is inserted between scans to allow the nuclear spins to return to thermal equilibrium. This delay is typically set to be at least 5 times the spin-lattice relaxation time (T1) of the 115Sn nucleus in the sample.

    • Acquisition Time: The duration over which the NMR signal is detected.

    • Number of Scans: Due to the low natural abundance and lower sensitivity of 115Sn compared to other tin isotopes, a large number of scans are typically required to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The chemical shifts in the spectrum are then referenced to a standard compound, typically tetramethyltin (Sn(CH3)4).

Mandatory Visualizations

Experimental_Workflow_MC_ICP_MS cluster_prep Sample Preparation cluster_analysis Analysis Sample Tin-Containing Sample Digestion Digestion Sample->Digestion Dissolution Separation Chromatographic Separation Digestion->Separation Purification MC_ICP_MS MC-ICP-MS Analysis Separation->MC_ICP_MS Introduction Data_Correction Data Correction (Double Spike) MC_ICP_MS->Data_Correction Measurement Result Precise Isotope Ratios Data_Correction->Result Calculation

Caption: General workflow for the quantification of this compound using MC-ICP-MS.

Experimental_Workflow_SS_NMR cluster_prep Sample Preparation cluster_analysis NMR Experiment Solid_Sample Solid Tin Compound Packing Packing into Rotor Solid_Sample->Packing Spectrometer Solid-State NMR Spectrometer Packing->Spectrometer Insertion Acquisition Data Acquisition (MAS) Spectrometer->Acquisition Pulse Sequence Processing Data Processing (FT) Acquisition->Processing FID Spectrum 115Sn NMR Spectrum Processing->Spectrum Analysis

Caption: General workflow for structural analysis using 115Sn solid-state NMR.

References

An In-depth Technical Guide to the Core Properties of Tin-115

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin-115 (¹¹⁵Sn) is one of the ten stable isotopes of tin, a post-transition metal in Group 14 of the periodic table.[1][2] While it is the least abundant of tin's stable isotopes, its unique nuclear properties make it a subject of interest in various scientific fields, including nuclear physics and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its formation through radioactive decay, experimental methods for its characterization, and its current and potential applications, particularly for professionals in research and drug development.

Physical Properties of this compound

The physical characteristics of an isotope are fundamental to its behavior and applications. The key physical properties of this compound are summarized in the table below.

PropertyValue
Symbol ¹¹⁵Sn
Atomic Number (Z) 50
Mass Number (A) 115
Neutron Number (N) 65
Isotopic Mass 114.903342 u[3][4][5]
Natural Abundance 0.34%[3][6]
Half-life Stable[3][4]
Nuclear Spin (I) 1/2[4][6]
Parity Positive (+)
Magnetic Moment -0.91884 μN

Chemical Properties of this compound

As an isotope of tin, this compound shares the same chemical properties as the element. Tin is a versatile metal with two primary oxidation states, +2 (stannous) and +4 (stannic), with the +4 state being more stable.[1][2] Its chemical behavior is crucial for understanding its interaction in various systems, including potential biological applications.

PropertyDescription
Oxidation States +2, +4[7][8]
Electronegativity (Pauling Scale) 1.96[4]
Electron Configuration [Kr] 4d¹⁰ 5s² 5p²
Reactivity with Air Stable in air at room temperature; forms a protective oxide layer upon heating.[1][8]
Reactivity with Water Resistant to corrosion by water.[1][9]
Reactivity with Acids Attacked by strong acids.[9]
Reactivity with Bases Attacked by strong alkalis.[9]
Alloy Formation Readily forms alloys with many metals, including copper (bronze) and lead (solder).[1]

Formation of this compound via Beta Decay of Indium-115

Although this compound is a stable isotope, it is a daughter product of the radioactive decay of Indium-115 (¹¹⁵In). Indium-115 undergoes beta decay to form this compound.[10] A notable aspect of this decay is that it can proceed to an excited state of this compound (¹¹⁵mSn), which then rapidly decays to the stable ground state of this compound by emitting a gamma ray.[11] This decay pathway is of significant interest in nuclear physics.

G Decay Pathway of Indium-115 to this compound In-115 Indium-115 (¹¹⁵In) (Z=49, N=66) Half-life: 4.41 x 10¹⁴ years Sn-115_excited Excited State this compound (¹¹⁵mSn) (Z=50, N=65) In-115->Sn-115_excited β⁻ decay Sn-115_stable Stable this compound (¹¹⁵Sn) (Z=50, N=65) Sn-115_excited->Sn-115_stable γ decay

Decay of Indium-115 to stable this compound.

Experimental Protocols for Property Determination

The characterization of the physical properties of isotopes like this compound relies on sophisticated experimental techniques. The following sections outline the general methodologies used to determine its isotopic mass and nuclear spin.

Isotopic Mass Determination via Mass Spectrometry

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[12] For isotopic analysis, a sample is vaporized and ionized. The resulting ions are then accelerated and deflected by a magnetic field. The degree of deflection is dependent on the mass-to-charge ratio of the ion, allowing for the separation and detection of different isotopes.[13][14]

Methodology:

  • Sample Preparation: A sample of tin is introduced into the mass spectrometer.

  • Ionization: The sample is vaporized and then ionized, typically by bombarding it with a beam of high-energy electrons. This process removes an electron from the tin atoms, creating positively charged ions (Sn⁺).

  • Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.

  • Deflection: The ions then pass through a magnetic field, which deflects them. The amount of deflection is inversely proportional to the mass of the ion; lighter isotopes are deflected more than heavier ones.

  • Detection: A detector measures the abundance of ions at different deflection angles, which correspond to different mass-to-charge ratios. This allows for the precise determination of the isotopic mass of this compound and its natural abundance.[15]

G Workflow for Isotopic Mass Determination Sample Sample Ionization Ionization Sample->Ionization Acceleration Acceleration Ionization->Acceleration Deflection Deflection Acceleration->Deflection Detection Detection Deflection->Detection MassSpectrum Mass Spectrum Detection->MassSpectrum

Mass Spectrometry Workflow.
Nuclear Spin Determination via Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of atomic nuclei.[16] Nuclei with a non-zero spin, such as this compound (spin 1/2), behave like tiny magnets. When placed in a strong external magnetic field, their spins align either with or against the field, resulting in two energy levels. The absorption of radiofrequency radiation can cause a transition between these energy levels, and the frequency at which this occurs is characteristic of the nucleus and its chemical environment.[17]

Methodology:

  • Sample Preparation: A sample containing this compound is placed in an NMR tube and dissolved in a suitable deuterated solvent.[18]

  • Application of Magnetic Field: The sample is placed within a powerful superconducting magnet, which aligns the nuclear spins of the this compound atoms.

  • Radiofrequency Pulse: A pulse of radiofrequency radiation is applied to the sample, exciting the this compound nuclei and causing them to flip their spin orientation.[19]

  • Detection: As the nuclei relax back to their lower energy state, they emit a radiofrequency signal. This signal is detected by a sensitive receiver.

  • Data Analysis: The detected signal is transformed into an NMR spectrum, which provides information about the nuclear spin and the chemical environment of the this compound atoms. The splitting patterns in the spectrum can also reveal information about neighboring atoms.[18]

Applications in Research and Drug Development

While this compound does not have as broad a range of applications as some other isotopes, its stability and unique nuclear properties make it valuable in specific areas of research.

Nuclear Magnetic Resonance (NMR) Studies: Enriched this compound is used in solid-state NMR studies to investigate the structure of tin-containing compounds, such as tin fluorides.[3][4] The spin of 1/2 makes it a suitable nucleus for NMR spectroscopy, providing detailed information about the local chemical environment of the tin atoms.

Stable Isotope Tracers in Drug Development: In the broader context of drug development, stable isotopes are increasingly used as tracers to study the metabolism and pharmacokinetics of new drug candidates.[20][21] By incorporating a stable isotope like this compound into a drug molecule, researchers can track its absorption, distribution, metabolism, and excretion (ADME) in a biological system without the safety concerns associated with radioactive isotopes.[22][23] While the use of this compound as a tracer is not as common as isotopes like Deuterium (²H) or Carbon-13 (¹³C), its potential in this area for tin-based therapeutic agents warrants further exploration.

Neutron Capture Cross-Section: this compound has a relatively high neutron capture cross-section.[1] This property is primarily of interest in nuclear engineering and reactor physics.

Conclusion

This compound, though a minor stable isotope of tin, possesses a unique set of physical and chemical properties that make it a valuable tool in specialized research areas. Its stability, combined with a nuclear spin of 1/2, makes it particularly suitable for NMR spectroscopy. While its direct application in drug development is not yet widespread, the principles of stable isotope labeling suggest potential utility in tracking the metabolic fate of tin-containing compounds. A thorough understanding of the fundamental properties of this compound, as outlined in this guide, is essential for researchers and scientists seeking to leverage its unique characteristics in their work.

References

An In-depth Technical Guide to the Nuclear Properties of Tin-115

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the nuclear properties of Tin-115 (¹¹⁵Sn), focusing on its stability and characteristics. Contrary to the inquiry's premise of a decay scheme and half-life, authoritative nuclear data confirms that This compound is a stable isotope . Consequently, it does not undergo radioactive decay, and concepts such as half-life, decay modes, and branching ratios are not applicable. This document provides a comprehensive overview of the known nuclear data for ¹¹⁵Sn, clarifies the nature of its stability, and discusses the absence of known metastable states with defined decay properties.

Nuclear Properties of this compound

This compound is one of the ten stable isotopes of tin, an element notable for having the most stable isotopes in the periodic table.[1][2] This abundance of stable isotopes is attributed to the fact that tin's atomic number, 50, is a "magic number" in nuclear physics, which corresponds to a filled proton shell and confers extra stability to the nucleus.[1]

The fundamental nuclear properties of this compound are summarized in the table below.

PropertyValue
Symbol ¹¹⁵Sn
Atomic Number (Z) 50
Mass Number (A) 115
Neutron Number (N) 65
Isotopic Abundance 0.34%
Atomic Mass 114.903342 u
Spin and Parity (Jπ) 1/2+
Half-life Stable
Decay Modes Not Applicable

Data sourced from various nuclear data repositories and publications.[3][4][5]

Stability of this compound and Absence of a Decay Scheme

As a stable nuclide, the nucleus of this compound does not spontaneously transform into another nuclide. Therefore, a decay scheme, which would illustrate the pathways of radioactive decay (e.g., beta decay, electron capture, alpha decay) to a daughter nuclide, does not exist for ¹¹⁵Sn. The concept of a half-life, defined as the time required for half of a radioactive sample to decay, is also not applicable.

The stability of this compound has been confirmed through extensive experimental observation and is the consensus within the nuclear science community, as reflected in the major nuclear databases such as the Evaluated Nuclear Structure Data File (ENSDF) and NuDat maintained by the National Nuclear Data Center (NNDC).[6]

Metastable (Isomeric) States of this compound

In nuclear physics, an isotope can exist in an excited, metastable state known as a nuclear isomer (denoted with an "m" after the mass number, e.g., ¹¹⁵ᵐSn). These isomers are radioactive and decay to a more stable state, typically with a measurable half-life.

A thorough search of the Evaluated Nuclear Structure Data File (ENSDF) reveals the existence of excited states of ¹¹⁵Sn. However, there is no well-characterized, long-lived metastable state of this compound with a defined half-life and decay scheme in the current evaluated data. While some older literature or un-evaluated data compilations may contain references to potential isomers, these have not been substantiated in the rigorously reviewed ENSDF database. Therefore, for practical purposes in research and development, there are no known decaying isomers of this compound that would be utilized for their radioactive properties.

Experimental Protocols

The request for detailed experimental protocols for determining the half-life and decay scheme of this compound cannot be fulfilled, as the isotope is stable. Methodologies such as decay counting using various detectors (e.g., Geiger-Müller counters, scintillation detectors, semiconductor detectors) are standard for characterizing radioactive isotopes, but they are not relevant to stable nuclides like ¹¹⁵Sn.

Visualizations of Logical Relationships

As this compound does not have a decay scheme, a Graphviz diagram illustrating such a process cannot be created. However, to provide a logical visualization relevant to the topic, the following diagram illustrates the position of this compound within the context of nuclear stability and its relationship to potential precursor radionuclides.

Stability_Context Logical Relationship of ¹¹⁵Sn cluster_decay Potential Formation Pathways (Not Decay of ¹¹⁵Sn) Unstable Nuclei Unstable Nuclei ¹¹⁵Sn ¹¹⁵Sn Unstable Nuclei->¹¹⁵Sn can decay to Stable Nuclei Stable Nuclei ¹¹⁵Sn->Stable Nuclei is a member of ¹¹⁵In ¹¹⁵In ¹¹⁵In->¹¹⁵Sn β⁻ decay ¹¹⁵Sb ¹¹⁵Sb ¹¹⁵Sb->¹¹⁵In Electron Capture

Caption: Logical diagram showing ¹¹⁵Sn as a stable nuclide.

Conclusion

References

The Natural Occurrence, Distribution, and Analysis of Tin-115: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin (Sn), a post-transition metal in Group 14 of the periodic table, is characterized by the largest number of stable isotopes of any element, a consequence of its "magic number" of protons (50). Among these, Tin-115 (¹¹⁵Sn) is a stable isotope with a relatively low natural abundance. This technical guide provides an in-depth overview of the natural occurrence and distribution of ¹¹⁵Sn, detailed experimental protocols for its analysis, and a conceptual framework for its potential interactions within biological systems.

Natural Occurrence and Isotopic Abundance of this compound

This compound is a naturally occurring stable isotope of tin. It is one of the ten stable isotopes of the element. The natural isotopic abundance of ¹¹⁵Sn is consistently reported to be in the range of 0.34% to 0.36%.[1][2][3][4][5][6][7] This makes it one of the least abundant stable tin isotopes.[4]

The overall abundance of tin in the Earth's crust is approximately 2 parts per million (ppm). It is primarily found in the mineral cassiterite (SnO₂), which is the only commercially significant source of tin.[3] Tin deposits are often associated with granitic rocks.[8] The distribution of tin, and therefore ¹¹⁵Sn, is not uniform, with major deposits located in a "tin belt" stretching through China, Thailand, and Indonesia, as well as in South America.[6][8]

Isotopic Composition of Natural Tin

The following table summarizes the natural abundance of the stable isotopes of tin, highlighting the relative scarcity of ¹¹⁵Sn.

IsotopeNatural Abundance (%)
¹¹²Sn0.97
¹¹⁴Sn0.66
¹¹⁵Sn 0.34 - 0.36
¹¹⁶Sn14.54
¹¹⁷Sn7.68
¹¹⁸Sn24.22
¹¹⁹Sn8.59
¹²⁰Sn32.58
¹²¹SnUnstable
¹²²Sn4.63
¹²³SnUnstable
¹²⁴Sn5.79

Data compiled from multiple sources.[1][3][4][5][6][7]

Experimental Protocols for the Analysis of this compound

The precise and accurate determination of ¹¹⁵Sn abundance and its ratio to other tin isotopes is crucial for various applications, including geochemistry and environmental science. The primary technique for high-precision isotope ratio measurements is Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

General Experimental Workflow for Tin Isotope Analysis by MC-ICP-MS

The following protocol outlines the general steps for the determination of tin isotopic compositions in geological or biological samples.

1. Sample Preparation:

  • Digestion: Solid samples (e.g., rock powders, biological tissues) are digested to bring the tin into a solution. This is typically achieved using a mixture of strong acids (e.g., HF, HNO₃, HCl) in a clean laboratory environment to minimize contamination. For resistant minerals like cassiterite, a fusion with a flux (e.g., lithium metaborate) may be necessary before acid digestion.

  • Spiking (Optional but Recommended): For the most accurate results, a "double spike" of two enriched tin isotopes (e.g., ¹¹⁷Sn and ¹¹⁹Sn) of known isotopic composition is added to the sample solution. This allows for the correction of instrumental mass fractionation.

2. Chromatographic Separation:

  • Ion-Exchange Chromatography: To eliminate isobaric interferences (elements with isotopes of the same mass as tin isotopes, such as Cadmium and Indium) and matrix effects, the tin is separated from other elements in the sample solution. This is commonly performed using anion-exchange resins. The sample solution is loaded onto a column packed with the resin, and different acid molarities are used to selectively elute other elements, while tin is retained and then eluted separately.

3. Mass Spectrometric Analysis:

  • Instrumentation: A Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS) is used for the isotopic analysis. The purified tin solution is introduced into the plasma, where it is ionized.

  • Measurement: The ion beams of the different tin isotopes are simultaneously measured by a series of detectors (Faraday cups). The use of a double spike allows for the mathematical correction of any mass bias that occurs during the analysis.

  • Data Acquisition: The isotope ratios (e.g., ¹¹⁵Sn/¹¹⁸Sn) are measured with high precision.

4. Data Processing:

  • Mass Bias Correction: The raw data is corrected for instrumental mass fractionation using the known isotopic composition of the double spike.

  • Calculation of Isotopic Abundances: The corrected isotope ratios are used to calculate the precise isotopic composition and the abundance of ¹¹⁵Sn in the original sample.

Potential Biological Interactions and Signaling Pathways

While the specific biological role of ¹¹⁵Sn has not been extensively studied, research on organotin compounds provides insights into how tin, in certain forms, can interact with cellular systems and disrupt signaling pathways. Organotin compounds are known to be biologically active and can accumulate in cells.[2][9]

One of the key mechanisms of organotin toxicity involves the disruption of cellular membranes and interference with signal transduction pathways that are dependent on membrane integrity.[10] Specifically, organotin compounds have been shown to affect phospholipid metabolism and calcium (Ca²⁺) mobilization, which are critical components of many signaling cascades.[10][11]

Conceptual Signaling Pathway Disrupted by Organotin Compounds

The following diagram illustrates a conceptual signaling pathway involving a G-protein coupled receptor (GPCR) and the subsequent activation of Phospholipase C (PLC), leading to the generation of second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG). Organotin compounds can potentially interfere with this pathway at the level of the cell membrane and by disrupting Ca²⁺ homeostasis.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binding G_Protein G-Protein GPCR->G_Protein 2. Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_Protein->PLC 3. Activation IP3R IP3 Receptor IP3->IP3R 5. Binding PKC Protein Kinase C (PKC) DAG->PKC 5. Activation Cellular_Response Cellular Response PKC->Cellular_Response 6. Phosphorylation Cascade ER ER Lumen (Ca2+ Store) IP3R->ER 6. Ca2+ Release Organotin Organotin Compound Organotin->ER Alters Ca2+ Homeostasis cluster_membrane cluster_membrane Organotin->cluster_membrane Disrupts Membrane Integrity

Caption: Conceptual diagram of a GPCR signaling pathway and potential points of disruption by organotin compounds.

Experimental Workflow for Cellular Uptake and Analysis of Tin

To investigate the interaction of tin compounds with biological systems, a typical experimental workflow would involve exposing cells to the compound and then measuring the intracellular tin concentration.

G start Start: Cell Culture exposure Exposure to Tin Compound start->exposure harvest Cell Harvesting (e.g., Trypsinization) exposure->harvest wash Cell Washing (e.g., PBS) harvest->wash lysis Cell Lysis (e.g., Acid Digestion) wash->lysis analysis Tin Quantification (e.g., ICP-MS) lysis->analysis end End: Data Analysis analysis->end

References

An In-depth Technical Guide on the Discovery and History of the Tin-115 Isotope

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin (Sn), with the atomic number 50, is unique among the elements for having the largest number of stable isotopes, a fact attributed to the "magic number" of protons in its nucleus. Among these is Tin-115 (¹¹⁵Sn), a stable, naturally occurring isotope. This technical guide provides a comprehensive overview of the discovery, history, and nuclear properties of this compound. The content is tailored for researchers, scientists, and professionals in drug development who may utilize isotopic data in their respective fields. This document also clarifies the common confusion between the stable isotope this compound and the synthetic radioactive element Moscovium (Element 115).

Discovery and History

The discovery of this compound is intrinsically linked to the pioneering work of British physicist Francis William Aston and his invention of the mass spectrograph. Aston was awarded the 1922 Nobel Prize in Chemistry for his discovery of isotopes in a large number of non-radioactive elements using this technique.[1]

In 1927, utilizing an improved version of his mass spectrograph with significantly higher accuracy, Aston was able to systematically analyze the isotopic composition of numerous elements, including tin.[2] It was in this period that the stable isotopes of tin, including the less abundant this compound, were first identified. Aston's work demonstrated that elements could be composed of atoms with the same number of protons but different numbers of neutrons, and therefore different masses.

It is crucial to distinguish the stable isotope this compound from the synthetically produced, highly radioactive superheavy element Moscovium (Mc), which has an atomic number of 115. Moscovium was first synthesized in 2003 by a team of Russian and American scientists.[3] Any association of "Element 115" with stable isotopes or applications outside of nuclear physics research is erroneous.

Quantitative Data of this compound

The following table summarizes the key nuclear and physical properties of the this compound isotope.

PropertyValue
Symbol ¹¹⁵Sn
Atomic Number (Z) 50
Neutron Number (N) 65
Atomic Mass 114.903342 Da
Natural Abundance 0.34 ± 0.01 %
Half-life Stable
Nuclear Spin (I) 1/2
Magnetic Moment (μ/μN) -0.91884

Experimental Protocols: The Discovery of this compound

Objective: To separate the isotopes of tin and determine their individual masses.

Apparatus: Aston's Mass Spectrograph (1927 improved version). This instrument utilized electric and magnetic fields to separate ions based on their mass-to-charge ratio.

Methodology:

  • Ionization of the Sample: A volatile compound of tin, likely tin tetrachloride (SnCl₄), would have been introduced into the discharge tube of the mass spectrograph. An electric discharge within the tube would then ionize the tin atoms.

  • Acceleration and Collimation: The positively charged tin ions were then accelerated by an electric potential and passed through a series of narrow slits to produce a fine, collimated beam.

  • Velocity Focusing: The beam of ions then passed through an electric field, which would disperse the ions based on their kinetic energies. A subsequent, carefully calibrated magnetic field, positioned to deflect the ions in the opposite direction to the electric field, would then refocus ions of the same mass-to-charge ratio to a single point on a photographic plate, regardless of their initial velocities.

  • Detection: The separated isotopic beams would strike a photographic plate, creating a series of lines, or a mass spectrum. Each line corresponded to a specific mass-to-charge ratio.

  • Data Analysis: The position of the lines on the photographic plate was used to calculate the mass of the isotopes with a high degree of accuracy. The intensity of the lines provided a measure of the relative abundance of each isotope. By comparing the mass spectrum of tin to that of known elements, Aston could accurately determine the masses of the tin isotopes, including this compound.

Logical Relationships and Diagrams

The following diagram illustrates the position of this compound within the stable isotopes of tin, highlighting its relationship with its neighboring isotopes.

Tin_Isotopes Sn-112 Sn-112 Sn-114 Sn-114 Sn-112->Sn-114 Stable Sn-115 Sn-115 Sn-114->Sn-115 Stable Sn-116 Sn-116 Sn-115->Sn-116 Stable Sn-117 Sn-117 Sn-116->Sn-117 Stable Sn-118 Sn-118 Sn-117->Sn-118 Stable Sn-119 Sn-119 Sn-118->Sn-119 Stable Sn-120 Sn-120 Sn-119->Sn-120 Stable Sn-122 Sn-122 Sn-120->Sn-122 Stable Sn-124 Sn-124 Sn-122->Sn-124 Stable

Caption: Stable Isotopes of Tin, highlighting this compound.

The following diagram illustrates a simplified workflow for the discovery of this compound using Aston's mass spectrograph.

Aston_Mass_Spectrograph_Workflow cluster_0 Sample Preparation & Ionization cluster_1 Ion Beam Formation cluster_2 Isotope Separation cluster_3 Detection & Analysis Sample_Introduction Tin Compound Vapor Ionization Electric Discharge Sample_Introduction->Ionization Acceleration Electric Field Acceleration Ionization->Acceleration Collimation Collimating Slits Acceleration->Collimation Electric_Field Electric Field Deflection Collimation->Electric_Field Magnetic_Field Magnetic Field Refocusing Electric_Field->Magnetic_Field Detection Photographic Plate Magnetic_Field->Detection Analysis Mass Spectrum Analysis Detection->Analysis

Caption: Experimental workflow for the discovery of this compound.

References

An In-Depth Technical Guide to the Nuclear Structure of the Tin-115 Atom

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear structure of the Tin-115 (¹¹⁵Sn) atom, a stable isotope of tin with unique nuclear properties. This document synthesizes evaluated data from the Evaluated Nuclear Structure Data File (ENSDF), a comprehensive database of nuclear structure information.[1][2][3] It also details the experimental methodologies employed to elucidate the nuclear structure of this isotope, offering valuable insights for researchers in nuclear physics, radiochemistry, and related fields.

Fundamental Nuclear Properties

This compound is characterized by a nucleus containing 50 protons and 65 neutrons.[4][5] The proton number, 50, is a "magic number" in nuclear physics, which contributes to the stability of tin isotopes. The fundamental properties of the this compound nucleus are summarized in the table below.

PropertyValue
Proton Number (Z)50
Neutron Number (N)65
Mass Number (A)115
Isotopic Abundance0.34%
Half-lifeStable
Spin and Parity (Jπ)1/2+
Atomic Mass (Da)114.903342

Nuclear Excitation Levels and Decay Scheme

While this compound is a stable isotope, its nucleus can exist in various excited states. These excited levels are typically populated through nuclear reactions, such as inelastic scattering or the decay of other radioactive isotopes. The de-excitation of these states occurs through the emission of gamma rays. The following table summarizes the known excited energy levels of this compound, their corresponding spin and parity assignments, and their measured half-lives, as compiled from the ENSDF database.[1][6]

Level Energy (keV)Spin and Parity (Jπ)Half-life
0.01/2+Stable
497.3343/2+3.26 µs
612.787/2+159 µs
713.6411/2-0.76 s
986.535/2+0.47 ps
1077.8(3/2,5/2)+0.15 ps
1280.1(9/2+)2.5 ns
1300.0(7/2-)0.16 ps
1362.4(5/2)+0.12 ps
1416.7(11/2+)1.1 ns
1483.4(9/2-)0.11 ps

Note: This table presents a selection of the well-established lower-energy excited states. Higher energy levels also exist and are documented in the ENSDF database.

The decay of these excited states involves the emission of gamma rays of specific energies, corresponding to the energy difference between the initial and final states. The relative intensities of these gamma rays provide crucial information about the decay pathways and the structure of the nucleus.

Experimental Protocols for Studying the Nuclear Structure of this compound

The nuclear structure of this compound has been investigated through a variety of experimental techniques. The following sections detail the methodologies of the key experiments that have contributed to our understanding of this nucleus.

Beta Decay of Indium-115

A significant amount of information on the low-lying excited states of this compound has been obtained from studying the beta decay of its isobar, Indium-115 (¹¹⁵In).[5][7][8]

Methodology:

The beta decay of ¹¹⁵In to ¹¹⁵Sn is a forbidden transition with an extremely long half-life.[9] High-purity indium samples are used as the source. The emitted beta particles (electrons) and subsequent gamma rays are detected using high-resolution detectors.

  • Source Preparation: A well-characterized, high-purity indium source is prepared. The mass and activity of the source are precisely determined.

  • Detection System: High-purity germanium (HPGe) detectors are commonly used for gamma-ray spectroscopy due to their excellent energy resolution.[9] For beta particle detection, plastic scintillators or silicon detectors can be employed. The detectors are typically housed in a low-background shielding environment to reduce interference from cosmic rays and natural radioactivity.

  • Data Acquisition: The signals from the detectors are processed through a data acquisition system. Coincidence measurements between beta particles and gamma rays are often performed to establish the decay scheme. This involves recording events where both a beta particle and a gamma ray are detected within a short time window.

  • Analysis: The energies and intensities of the detected gamma rays are used to construct the level scheme of ¹¹⁵Sn. The beta spectrum is analyzed to determine the endpoint energy and to gain insights into the nuclear matrix elements involved in the decay.

BetaDecayExperiment cluster_source Source Preparation cluster_detection Detection System cluster_daq Data Acquisition & Analysis Indium-115_Source High-Purity Indium-115 Source HPGe_Detector High-Purity Germanium (HPGe) Detector Indium-115_Source->HPGe_Detector Gamma Rays Beta_Detector Beta Particle Detector Indium-115_Source->Beta_Detector Beta Particles DAQ Data Acquisition System HPGe_Detector->DAQ Beta_Detector->DAQ Analysis Data Analysis (Level Scheme Construction) DAQ->Analysis

Experimental workflow for the study of ¹¹⁵Sn via ¹¹⁵In beta decay.
Inelastic Proton Scattering

Inelastic scattering of protons from a this compound target provides information about the collective nature of the excited states.

Methodology:

In this type of experiment, a beam of protons with a well-defined energy is directed onto a target containing this compound. The scattered protons that have lost some of their energy to excite the target nucleus are detected at various angles.

  • Accelerator and Beam Preparation: Protons are accelerated to a specific energy using a particle accelerator, such as a cyclotron or a tandem Van de Graaff. The proton beam is then focused and directed onto the target.

  • Target: A thin foil of enriched this compound is used as the target to minimize energy loss of the protons through processes other than nuclear reactions.

  • Scattering Chamber and Detectors: The target is placed in a vacuum chamber. An array of particle detectors, such as silicon strip detectors or magnetic spectrometers, is positioned at different angles around the target to detect the scattered protons.

  • Data Acquisition and Analysis: The energy and angle of the scattered protons are measured. By analyzing the energy spectrum of the scattered protons at different angles, the excitation energies of the levels in ¹¹⁵Sn can be determined. The angular distribution of the scattered protons for a specific excited state provides information about the spin and parity of that state.

InelasticScattering Proton_Beam Proton Beam (from Accelerator) Tin-115_Target Enriched This compound Target Proton_Beam->Tin-115_Target Scattered_Protons Scattered Protons Tin-115_Target->Scattered_Protons Detector_Array Particle Detector Array Scattered_Protons->Detector_Array Data_Analysis Data Analysis (Energy Levels, Jπ) Detector_Array->Data_Analysis

Logical flow of an inelastic proton scattering experiment on ¹¹⁵Sn.
Neutron Capture on Tin-114

The study of gamma rays emitted following the capture of thermal neutrons by the stable isotope Tin-114 (¹¹⁴Sn) is another powerful technique to investigate the excited states of ¹¹⁵Sn.

Methodology:

In this method, a target of enriched ¹¹⁴Sn is bombarded with a beam of thermal neutrons. When a ¹¹⁴Sn nucleus captures a neutron, it becomes an excited ¹¹⁵Sn nucleus, which then de-excites by emitting a cascade of gamma rays.

  • Neutron Source: A nuclear reactor or a neutron generator provides a high flux of thermal neutrons.

  • Target: A highly enriched ¹¹⁴Sn target is used to ensure that the observed gamma rays originate from the ¹¹⁴Sn(n,γ)¹¹⁵Sn reaction.

  • Gamma-Ray Detection: An array of high-resolution gamma-ray detectors, such as HPGe detectors, is placed around the target to detect the emitted gamma rays. Compton suppression shields are often used to improve the quality of the gamma-ray spectra.

  • Data Acquisition and Analysis: The energies and intensities of the coincident gamma rays are measured. By analyzing the gamma-ray coincidence relationships, the level scheme of ¹¹⁵Sn can be constructed, including the energies, spins, and parities of the excited states and the branching ratios of the gamma-ray transitions.

NeutronCapture Neutron_Source Thermal Neutron Source Tin-114_Target Enriched Tin-114 Target Neutron_Source->Tin-114_Target Excited_this compound Excited ¹¹⁵Sn* Tin-114_Target->Excited_this compound Neutron Capture Gamma_Rays Gamma-Ray Cascade Excited_this compound->Gamma_Rays De-excitation HPGe_Array HPGe Detector Array Gamma_Rays->HPGe_Array Data_Analysis Data Analysis (Level Scheme) HPGe_Array->Data_Analysis

Process of studying ¹¹⁵Sn via the ¹¹⁴Sn(n,γ) reaction.

Conclusion

The nuclear structure of this compound, characterized by its magic proton number and the interplay of single-particle and collective excitations, presents a compelling subject for nuclear physics research. The data presented in this guide, derived from comprehensive evaluations and a variety of experimental techniques, provide a solid foundation for further theoretical and experimental investigations. A thorough understanding of the nuclear properties of isotopes like this compound is essential for advancing our knowledge of nuclear forces and has potential applications in areas such as nuclear medicine and astrophysics.

References

Unveiling the Electron Configuration of Tin-115: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the electron configuration of Tin-115 (¹¹⁵Sn), an isotope of the element Tin. A thorough understanding of an element's electron configuration is fundamental in predicting its chemical behavior, bonding characteristics, and potential applications in various scientific and pharmaceutical fields. While the isotopic designation (115) refers to the mass number (the sum of protons and neutrons), the electron configuration is solely determined by the atomic number, which for Tin is 50.[1][2] Therefore, the electron configuration of this compound is identical to that of any neutral tin atom.

Fundamental Principles of Electron Configuration

Electron configuration describes the distribution of electrons of an atom or molecule in atomic or molecular orbitals. This arrangement follows a set of rules, including the Aufbau principle, Hund's rule, and the Pauli exclusion principle, which collectively dictate the filling of electron shells and subshells in order of increasing energy.

Electron Configuration of Tin (Sn)

Tin (symbol Sn) is a post-transition metal located in Group 14 of the periodic table with an atomic number of 50.[1][2] A neutral tin atom, therefore, possesses 50 electrons. The ground state electron configuration for Tin can be expressed in two common notations:

  • Full Notation: 1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d¹⁰ 4p⁶ 5s² 4d¹⁰ 5p²[3]

  • Shorthand (Noble Gas) Notation: [Kr] 4d¹⁰ 5s² 5p²[1][4][5]

The shorthand notation utilizes the preceding noble gas, Krypton (Kr), to represent the configuration of the inner-shell electrons, providing a more concise representation of the valence electrons which primarily determine the element's chemical properties.

Quantitative Data Summary

The distribution of electrons within the various orbitals of a this compound atom is summarized in the table below for clarity and comparative analysis.

Principal Energy Level (n) Subshell (l) Orbital Name Number of Electrons
1s1s2
2s2s2
p2p6
3s3s2
p3p6
d3d10
4s4s2
p4p6
d4d10
5s5s2
p5p2
Total 50

Experimental Protocols

The determination of electron configurations is not based on a single experiment but is a cornerstone of the quantum mechanical model of the atom, supported by a vast body of experimental evidence. Key experimental techniques that underpin our understanding of electron configurations include:

  • Atomic Spectroscopy: Analysis of the light absorbed and emitted by atoms. Each element has a unique spectrum that corresponds to the specific energy differences between its electron orbitals.

  • Photoelectron Spectroscopy (PES): This technique involves bombarding a sample with high-energy photons and measuring the kinetic energy of the ejected electrons. The binding energies of the electrons can be determined, which directly correspond to the energies of the orbitals they occupied.

A detailed experimental protocol for Photoelectron Spectroscopy would involve:

  • Sample Preparation: A gaseous sample of Tin atoms is introduced into a high-vacuum chamber.

  • Ionization: The sample is irradiated with a monochromatic source of high-energy radiation, typically X-rays (XPS) or ultraviolet light (UPS).

  • Electron Energy Analysis: The kinetic energies of the photoejected electrons are measured using an electron energy analyzer.

  • Data Analysis: The binding energy of each electron is calculated by subtracting its kinetic energy from the energy of the incident photons. The resulting spectrum shows peaks corresponding to the different energy levels of the electrons in the atom.

Visualization of Electron Filling Order

The following diagram, generated using Graphviz, illustrates the logical relationship of electron orbital filling according to the Aufbau principle, which is fundamental to determining the electron configuration of Tin.

Aufbau principle orbital filling order.

Chemical Implications and Valence Electrons

The valence electrons, those in the outermost shell, are crucial in determining an element's chemical properties. For Tin, the valence electrons are those in the 5s and 5p orbitals (5s² 5p²). The presence of four valence electrons places Tin in Group 14 of the periodic table.

Tin commonly exhibits two primary oxidation states: +2 and +4.[4]

  • Sn²⁺ Ion: Formation of the Tin(II) ion occurs through the loss of the two electrons from the 5p orbital. The resulting electron configuration is [Kr] 4d¹⁰ 5s².

  • Sn⁴⁺ Ion: The Tin(IV) ion is formed by losing all four valence electrons (two from 5p and two from 5s), leading to a more stable configuration with a completely filled d-orbital: [Kr] 4d¹⁰.

This ability to exist in multiple oxidation states is a key feature of Tin's chemistry and is critical in the design and development of tin-containing compounds for various applications, including pharmaceuticals and material science.

Conclusion

The electron configuration of this compound, [Kr] 4d¹⁰ 5s² 5p², is a foundational piece of information for researchers and scientists. It dictates the element's position in the periodic table, its chemical reactivity, bonding behavior, and the formation of its common ions. A comprehensive grasp of these electronic principles is indispensable for the effective utilization of tin and its compounds in research and drug development.

References

An In-depth Technical Guide to Enriched Tin-115: Pricing, Availability, and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of enriched Tin-115 (¹¹⁵Sn), focusing on its procurement, properties, and potential applications in scientific research. While direct applications in drug development are not extensively documented, this guide explores its primary use in advanced analytical techniques and discusses the broader biological activities of tin compounds, offering insights for researchers in various fields.

Price and Availability of Enriched this compound

The acquisition of enriched this compound is feasible through several specialized global suppliers. However, pricing is not standardized and is typically provided upon request for a specific quotation, contingent on the desired quantity, enrichment level, and chemical form.

Table 1: Suppliers and Availability of Enriched this compound

SupplierWebsiteAvailable FormsEnrichment LevelsNotes
National Isotope Development Center (NIDC) isotopes.govMetal Powder, Metal Solid, Oxide, Chloride17-40%Managed by the U.S. Department of Energy, provides isotopes for a wide range of applications.
ISOFLEX USA isoflex.comMetal, OxideCustomA commercial supplier of a wide range of stable and radioactive isotopes.
BuyIsotope.com (Neonest AB) buyisotope.comMetal (Sn)Not specifiedAn online portal for the procurement of various isotopes.[1]
Isotope JSC (Rosatom) en.isotope.ruMetal69.00-72.00% (customizable)A subsidiary of Rosatom State Atomic Energy Corporation, distributing Russian-produced isotope products.

Table 2: Historical Pricing Data for Enriched this compound

ProductPrice (EUR/mg)DateSource
Tin Sn-115 (SnO₂)41,225.00December 18, 2020ScrapMonster.com

Note: This historical price should be considered indicative and may not reflect current market values.

Technical Profile of this compound

This compound is one of the ten stable isotopes of tin, making it a valuable tool for scientific investigation where isotopic labeling is required without the concerns of radioactivity. Its unique nuclear properties make it particularly suitable for specific analytical techniques.

Table 3: Properties of this compound Isotope

PropertyValue
Natural Abundance 0.34%
Atomic Mass 114.903348 Da
Nuclear Spin (I) 1/2
Magnetic Moment (μ/μN) -0.91884
Chemical Shift Range ~2600 ppm
Reference Compound for NMR Me₄Sn

Source: Data compiled from various sources, including WebElements and IMSERC.[2]

Core Research Application: Solid-State NMR Spectroscopy

The primary application of enriched this compound is in the field of solid-state Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Due to its nuclear spin of 1/2, ¹¹⁵Sn is an NMR-active nucleus, yielding sharp signals over a wide chemical shift range.[3] Enrichment is often necessary to overcome its low natural abundance, thereby enhancing the signal-to-noise ratio in NMR experiments. This technique is invaluable for elucidating the structure and bonding of organotin compounds and other tin-containing materials.[3][4][5]

The following diagram illustrates a generalized workflow for conducting a solid-state NMR experiment using a sample enriched with this compound.

experimental_workflow cluster_procurement Procurement & Preparation cluster_analysis NMR Analysis cluster_interpretation Data Interpretation supplier Identify Supplier (e.g., NIDC, ISOFLEX) quote Request Quotation for Enriched ¹¹⁵Sn supplier->quote Specify quantity, enrichment, form procure Procure ¹¹⁵Sn in desired form quote->procure synthesis Synthesize ¹¹⁵Sn-labeled Target Compound procure->synthesis sample_prep Prepare Solid Sample for NMR Analysis synthesis->sample_prep nmr_setup Set up Solid-State NMR Spectrometer sample_prep->nmr_setup acquire Acquire ¹¹⁵Sn NMR Spectrum nmr_setup->acquire process Process Raw Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum (Chemical Shifts, Couplings) process->analyze structure Elucidate Molecular Structure & Bonding analyze->structure publish Publish Findings structure->publish

A generalized workflow for the use of enriched this compound in solid-state NMR studies.

Potential Applications in Biological and Pharmacological Research

While direct use of enriched this compound in drug development is not well-documented, stable isotope labeling is a powerful technique in clinical pharmacology and metabolic research.[6][7] Stable isotopes are used as tracers to understand drug metabolism, pharmacokinetics, and the dynamics of metabolic pathways.[8][9][10][11] Given this, enriched ¹¹⁵Sn could theoretically be used as a tracer in studies involving tin-based compounds, some of which have demonstrated biological activity.

Research has shown that certain organotin compounds can exert significant biological effects, including immunotoxicity and antitumor activity.[12][13] These effects are often linked to the interaction of tin compounds with cellular membranes and signaling pathways. Specifically, organotin compounds have been shown to impact phospholipid metabolism and interfere with signal transduction systems that rely on calcium mobilization and phospholipid turnover.[12][14] This can lead to the inhibition of cell proliferation and the induction of apoptosis.[14]

The following diagram illustrates a plausible signaling pathway that could be affected by the presence of bioactive tin compounds, based on existing literature.

signaling_pathway cluster_membrane Cell Membrane & Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects organotin Organotin Compound plc Phospholipase C (PLC) organotin->plc Inhibits apoptosis Apoptosis organotin->apoptosis Induces pip2 PIP₂ plc->pip2 Hydrolyzes proliferation Cell Proliferation plc->proliferation Leads to ip3 IP₃ pip2->ip3 dag DAG pip2->dag er ER ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates pkc->proliferation Regulates ca_release Ca²⁺ Release er->ca_release ca_release->pkc Activates

A plausible signaling pathway affected by organotin compounds.

Experimental Protocols

  • Define Research Objective: Clearly articulate the role of the tin isotope in the experiment (e.g., as a structural probe in NMR or as a tracer in a biological system).

  • Synthesis of Labeled Compound: Develop or adapt a synthetic route to incorporate enriched ¹¹⁵Sn into the molecule of interest. This often requires collaboration with a specialized radiochemistry or isotope chemistry facility.

  • Characterization of Labeled Compound: Verify the successful incorporation and purity of the ¹¹⁵Sn-labeled compound using appropriate analytical techniques (e.g., mass spectrometry, NMR).

  • Experimental Design:

    • For NMR: Determine the optimal NMR parameters, including pulse sequences, spinning speed (for solid-state), and acquisition time, to obtain high-quality spectra.

    • For Tracer Studies: Design the experiment to include appropriate controls (unlabeled compound), time points for sample collection, and methods for sample preparation to isolate and quantify the labeled species.

  • Data Analysis: Utilize specialized software for the analysis of NMR spectra or mass spectrometry data to determine chemical shifts, coupling constants, or isotopic enrichment levels.

Researchers are advised to consult with experts in isotope chemistry and the specific analytical techniques to be employed to develop a robust and reliable experimental protocol.

Conclusion

Enriched this compound is a valuable research tool, primarily utilized for its favorable properties in solid-state NMR spectroscopy, which allows for detailed structural elucidation of tin-containing compounds. While its direct application in drug development is not yet established, the broader field of stable isotope tracing in pharmacology suggests potential future applications. Furthermore, the known biological activities of organotin compounds open avenues for using enriched ¹¹⁵Sn to probe specific cellular signaling pathways. The procurement of enriched ¹¹⁵Sn requires direct engagement with specialized suppliers for pricing and availability. The development of experimental protocols is highly specific to the research application and necessitates expertise in isotope labeling and the chosen analytical methodology.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Application of Tin-115 Compounds for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of Tin-115 (¹¹⁵Sn) labeled compounds in a research setting. While specific, complex ¹¹⁵Sn--labeled radiopharmaceuticals for drug development are not widely documented, this document outlines the known applications of ¹¹⁵Sn, a hypothetical synthesis protocol for a generic organotin compound, quality control procedures, and a potential research workflow.

Introduction to this compound

This compound is one of the ten stable isotopes of tin, making it the element with the highest number of stable isotopes.[1][2] Its natural abundance is 0.34%.[3][4] Unlike radioactive isotopes, stable isotopes do not decay and emit radiation, which makes them suitable for applications where radioactivity is not required or desired, such as in Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5]

Table 1: Properties of this compound

PropertyValue
Natural Abundance (%)0.34[3][4]
Atomic Mass (Da)114.903342[3][4]
Nuclear Spin1/2[1]
Half-lifeStable[3][4]

Current Research Applications of this compound

The primary documented research application of this compound is in solid-state Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5] Its nuclear spin of 1/2 makes it a suitable nucleus for NMR studies. Specifically, it has been used to investigate the structure of tin fluorides.[3][4][5]

Hypothetical Synthesis of a this compound Labeled Compound

3.1. Experimental Protocol: Synthesis of a ¹¹⁵Sn-Trialkyltin Halide

This protocol is a generalized representation and would require optimization for a specific target molecule.

Materials:

  • ¹¹⁵Sn metal

  • Halogenated alkane (e.g., CH₃I, C₂H₅Br)

  • Anhydrous solvent (e.g., toluene, THF)

  • Inert gas atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Activate the ¹¹⁵Sn metal. This can be achieved by heating the metal under a vacuum to remove any surface oxides.

  • In a reaction vessel under an inert atmosphere, add the activated ¹¹⁵Sn metal to the anhydrous solvent.

  • Slowly add the halogenated alkane to the stirred suspension of ¹¹⁵Sn metal.

  • Heat the reaction mixture to reflux for a specified period to facilitate the oxidative addition of the alkyl halide to the tin metal.

  • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the crude product by removing the excess unreacted tin and solvent.

  • Purify the ¹¹⁵Sn-trialkyltin halide using distillation or chromatography.

Table 2: Hypothetical Reaction Parameters for ¹¹⁵Sn-Trialkyltin Halide Synthesis

ParameterCondition
Reactants¹¹⁵Sn metal, Alkyl Halide
SolventAnhydrous Toluene
TemperatureReflux (approx. 110°C)
Reaction Time4-8 hours
AtmosphereInert (Argon)
Purification MethodFractional Distillation

3.2. Logical Workflow for Synthesis

G start Start: Materials Preparation activate_sn Activate ¹¹⁵Sn Metal start->activate_sn reaction_setup Reaction Setup in Inert Atmosphere activate_sn->reaction_setup add_reagents Add Solvent and Reagents reaction_setup->add_reagents reflux Heat to Reflux add_reagents->reflux monitor Monitor Reaction Progress reflux->monitor monitor->reflux Continue if incomplete workup Reaction Workup and Isolation monitor->workup If complete purify Purification of Product workup->purify end End: Characterized ¹¹⁵Sn Compound purify->end

Caption: Workflow for the synthesis of a hypothetical ¹¹⁵Sn-labeled compound.

Quality Control of this compound Labeled Compounds

Quality control is crucial to ensure the purity and identity of the synthesized compound. For a stable isotope-labeled compound, the following quality control measures would be essential.

4.1. Experimental Protocol: Quality Control

1. Identity Confirmation:

  • Mass Spectrometry (MS): Confirm the molecular weight of the compound, showing the incorporation of the ¹¹⁵Sn isotope.
  • NMR Spectroscopy (¹H, ¹³C, ¹¹⁵Sn): Confirm the structure of the compound and the presence of the ¹¹⁵Sn nucleus.

2. Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): Determine the chemical purity of the compound.
  • Gas Chromatography (GC): Assess the purity of volatile compounds.

Table 3: Quality Control Parameters

Analytical MethodParameter MeasuredAcceptance Criteria
Mass SpectrometryMolecular WeightCorresponds to the ¹¹⁵Sn-labeled compound
NMR SpectroscopyChemical Shifts and CouplingsConsistent with the proposed structure
HPLC/GCPeak Area>95% purity

Hypothetical Research Application: Cellular Uptake Study

A synthesized ¹¹⁵Sn-labeled compound could be used as a tracer to study its uptake and distribution in a cellular model.

5.1. Experimental Protocol: Cellular Uptake Assay

  • Culture a relevant cell line to a suitable confluency.

  • Prepare a stock solution of the ¹¹⁵Sn-labeled compound in a biocompatible solvent.

  • Treat the cells with the ¹¹⁵Sn-labeled compound at various concentrations and for different time points.

  • After incubation, wash the cells thoroughly to remove any unbound compound.

  • Lyse the cells to release the intracellular contents.

  • Quantify the amount of tin in the cell lysates using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

5.2. Experimental Workflow for Cellular Uptake

G start Start: Cell Culture prepare_compound Prepare ¹¹⁵Sn Compound Solution start->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate Incubate for a Defined Time treat_cells->incubate wash Wash Cells incubate->wash lyse Lyse Cells wash->lyse quantify Quantify Tin via ICP-MS lyse->quantify end End: Determine Cellular Uptake quantify->end

Caption: Workflow for a cellular uptake study using a ¹¹⁵Sn-labeled compound.

Hypothetical Signaling Pathway Analysis

While no specific signaling pathways involving tin compounds are well-established for this type of application, a labeled compound could potentially be used to trace the intracellular fate of a drug or probe its interaction with a signaling cascade. Below is a generic representation of a signaling pathway that could be investigated.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand ¹¹⁵Sn-Compound Ligand->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF DNA DNA TF->DNA Gene_Expression Gene Expression DNA->Gene_Expression

Caption: A generic signaling pathway potentially traceable with a labeled compound.

Conclusion and Future Perspectives

This compound is a stable isotope with current applications primarily in NMR-based structural studies. The synthesis of complex ¹¹⁵Sn-labeled compounds for broader research applications, such as in drug development as tracers, is not yet a widely explored area. The hypothetical protocols and workflows presented here provide a foundational framework for researchers interested in exploring the potential of ¹¹⁵Sn-labeled compounds. Future research could focus on developing efficient and specific synthesis routes for bioactive molecules labeled with ¹¹⁵Sn and exploring their utility in various biological and chemical research fields.

References

Application Notes and Protocols: Tin Isotopes in Nuclear Medicine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the stable isotope Tin-115 (¹¹⁵Sn) is utilized in materials science, particularly for research into the structure of tin fluorides via solid-state Nuclear Magnetic Resonance (NMR), it does not have applications in nuclear medicine due to its stability.[1][2] However, a metastable radioisotope of tin, Tin-117m (¹¹⁷ᵐSn) , possesses unique properties that make it a promising candidate for both therapeutic and diagnostic (theranostic) applications, particularly in the treatment of bone-related diseases.[3][4][5]

These application notes provide an overview of the characteristics, production, and medical applications of Tin-117m, along with illustrative protocols for researchers, scientists, and drug development professionals.

Application Notes for Tin-117m

Overview of Tin-117m

Tin-117m is a radioisotope with a unique decay scheme that is highly advantageous for targeted radionuclide therapy. It decays via isomeric transition, emitting low-energy conversion electrons and a gamma photon suitable for imaging.[5] This combination allows for simultaneous therapy and diagnosis (theranostics). The primary applications investigated for ¹¹⁷ᵐSn are in bone pain palliation, treatment of bone metastases, and radiosynoviorthesis for arthritis.[3][5][6]

Mechanism of Action

The therapeutic efficacy of ¹¹⁷ᵐSn is derived from its emission of conversion electrons.[3] When complexed with a bone-seeking agent like diethylenetriaminepentaacetic acid (DTPA), the resulting radiopharmaceutical, ¹¹⁷ᵐSn-DTPA, localizes to areas of high bone turnover, such as metastatic lesions.[3][4][7] The emitted conversion electrons have a very short range in tissue (approximately 0.3 mm), delivering a cytotoxic radiation dose directly to the target cells while minimizing damage to adjacent healthy tissues, such as the bone marrow.[5] This targeted energy deposition is believed to result in lower myelotoxicity (damage to the bone marrow) compared to higher-energy beta-emitting radiopharmaceuticals.[3]

cluster_0 Bloodstream cluster_1 Bone Metastasis Site 117mSn-DTPA ¹¹⁷ᵐSn-DTPA complex BoneSurface Hydroxyapatite Bone Surface 117mSn-DTPA->BoneSurface Preferential Accumulation TumorCells Metastatic Tumor Cells BoneSurface->TumorCells Conversion Electron Emission (Short Range, ~0.3 mm) Marrow Healthy Bone Marrow (Spared) BoneSurface->Marrow Minimal Exposure TumorCells->TumorCells

Caption: Mechanism of ¹¹⁷ᵐSn-DTPA in Bone Metastases.
Data Presentation

PropertyValueReference
Half-life14.0 days[5]
Decay ModeIsomeric Transition (IT)[5]
Primary EmissionsConversion Electrons[3][5]
Electron Energy (avg.)~140 keV[5]
Gamma Photon Energy159 keV (86% abundance)[4][5]
Tissue Penetration (e⁻)~0.3 mm[5]
Production MethodTarget MaterialReactionSpecific ActivityNotesReference
Nuclear Reactor Enriched ¹¹⁷Sn¹¹⁷Sn(n,n'γ)¹¹⁷ᵐSnLow (e.g., 7-9 Ci/g)Suitable for producing large quantities for some applications.[5][7]
Nuclear Reactor Enriched ¹¹⁶Sn¹¹⁶Sn(n,γ)¹¹⁷ᵐSnLowAn alternative reactor production route.[7]
Cyclotron/Accelerator Enriched ¹¹⁶Cd¹¹⁶Cd(α,3n)¹¹⁷ᵐSnVery High (>1,000 Ci/g)Required for applications needing high specific activity (e.g., labeling antibodies).[5][8]
Cyclotron/Accelerator Natural AntimonySb(p,xn)¹¹⁷ᵐSnHighAnother accelerator-based method.[5]
Visualization of Tin-117m Decay

The decay of Tin-117m involves an isomeric transition from a higher energy metastable state (¹¹⁷ᵐSn) to its stable ground state (¹¹⁷Sn). This process releases energy that can be emitted as a gamma photon or transferred to an orbital electron (internal conversion), which is then ejected.

cluster_emissions Emissions Sn117m Tin-117m (Metastable State) Half-life = 14 days Sn117 Tin-117 (Stable Ground State) Sn117m->Sn117 Isomeric Transition Gamma Gamma Photon (159 keV) Sn117m->Gamma Electron Conversion Electron (~140 keV) Sn117m->Electron

Caption: Simplified Decay Scheme of Tin-117m.

Illustrative Protocols

Disclaimer: The following protocols are generalized examples based on established radiopharmaceutical principles. Specific parameters must be optimized for individual laboratory conditions and applications.

Protocol 1: Preparation of ¹¹⁷ᵐSn-DTPA for Preclinical Evaluation

Objective: To chelate Tin-117m with the ligand DTPA for subsequent quality control and in vitro/in vivo evaluation as a bone-targeting agent.

Materials:

  • ¹¹⁷ᵐSnCl₄ (Tin-117m tetrachloride) in dilute HCl (obtained from a supplier after target processing).

  • Diethylenetriaminepentaacetic acid (DTPA) solution (10 mg/mL in sterile water).

  • Sodium acetate buffer (0.5 M, pH 5.5).

  • Sterile, pyrogen-free reaction vial (10 mL).

  • Heating block or water bath.

  • Syringes and 0.22 µm sterile filters.

  • ITLC-SG chromatography strips.

  • Mobile phase: Saline (0.9% NaCl).

  • Radio-TLC scanner or gamma counter.

Methodology:

  • Preparation: In a lead-shielded fume hood, add 1.0 mL of 0.5 M sodium acetate buffer to a sterile reaction vial.

  • Ligand Addition: Add 100 µL of the DTPA solution to the reaction vial.

  • Radionuclide Addition: Carefully transfer a calibrated activity of ¹¹⁷ᵐSnCl₄ solution (e.g., 370 MBq, 10 mCi) to the reaction vial. Gently swirl to mix.

  • Incubation: Securely cap the vial and place it in a heating block at 95-100°C for 30 minutes.

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature for 15 minutes.

  • Sterilization: Draw the final product through a 0.22 µm sterile filter into a sterile collection vial.

  • Quality Control (Radiochemical Purity): a. Spot a small drop (~1-2 µL) of the final product onto the origin of an ITLC-SG strip. b. Develop the strip in a chromatography tank containing 0.9% NaCl as the mobile phase. c. Allow the solvent front to travel near the top of the strip, then remove and dry the strip. d. Analyze the strip using a radio-TLC scanner. The ¹¹⁷ᵐSn-DTPA complex will remain at the origin (Rf = 0.0), while any unbound ¹¹⁷ᵐSn will travel with the solvent front (Rf = 0.9-1.0). e. Calculate the radiochemical purity (RCP): RCP (%) = (Counts at Origin / Total Counts) * 100. An RCP of >95% is typically required.

start Start reagents Combine ¹¹⁷ᵐSnCl₄, DTPA, and Buffer in Reaction Vial start->reagents heat Incubate at 95-100°C for 30 min reagents->heat cool Cool to Room Temperature heat->cool filter Sterile Filter (0.22 µm) cool->filter qc Perform ITLC-SG Quality Control filter->qc calculate Calculate Radiochemical Purity (Target >95%) qc->calculate end End Product: Sterile ¹¹⁷ᵐSn-DTPA calculate->end

Caption: Experimental Workflow for ¹¹⁷ᵐSn-DTPA Preparation.

References

Application Notes and Protocols for Utilizing Radioactive Tin Isotopes in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research, scientific, and drug development professionals. All procedures involving radioactive materials must be conducted in compliance with institutional, local, and national regulations, and performed by personnel with appropriate training and licensing. Tin-115 is a stable isotope and not suitable for radioactive tracing; this document focuses on the application of radioactive tin isotopes, primarily Tin-117m, and the Tin-113/Indium-113m generator system.

Introduction

While this compound is a stable isotope, other radioactive isotopes of tin have emerged as valuable tools in nuclear medicine for both therapeutic and diagnostic applications. This document provides detailed application notes and protocols for the use of Tin-117m in therapeutic radiopharmaceutical development and the application of the Tin-113/Indium-113m generator system for diagnostic imaging.

Part 1: Tin-117m as a Therapeutic Radioisotope

Tin-117m (¹¹⁷ᵐSn) is a promising radionuclide for targeted radiotherapy due to its unique decay characteristics. It decays via isomeric transition and emits low-energy conversion electrons, which have a short tissue penetration range, making it ideal for localized cell killing with minimal damage to surrounding healthy tissue.[1][2] Additionally, it emits gamma photons suitable for imaging, giving it theranostic potential.[3][4]

Key Applications of Tin-117m
  • Palliative Treatment of Bone Metastases: When chelated with diethylenetriaminepentaacetic acid (DTPA), ¹¹⁷ᵐSn-DTPA localizes to areas of active bone turnover, delivering a therapeutic dose of radiation to painful bone metastases.[2][5][6][7]

  • Radiosynovectomy: In a colloidal form, ¹¹⁷ᵐSn can be injected directly into arthritic joints to destroy inflamed synovial tissue, thereby reducing pain and inflammation.[1][8]

Quantitative Data for Tin-117m
PropertyValueReferences
Half-life 13.9 days[9]
Decay Mode Isomeric Transition[10][11]
Primary Emissions Conversion Electrons (approx. 127-158 keV)[4][9]
Gamma Photon (159 keV)[4][12]
Electron Tissue Penetration ~300 µm[4][13]

Experimental Protocols for Tin-117m

Protocol 1: Preparation of ¹¹⁷ᵐSn-DTPA for Bone Pain Palliation Studies

This protocol describes a general method for the preparation of ¹¹⁷ᵐSn-DTPA.

Materials:

  • ¹¹⁷ᵐSnCl₄ in HCl solution

  • Diethylenetriaminepentaacetic acid (DTPA)

  • Sterile, pyrogen-free water for injection

  • 0.1 M NaOH and 0.1 M HCl for pH adjustment

  • Sterile reaction vials

  • Heating block or water bath

  • ITLC (Instant Thin-Layer Chromatography) system for quality control

Procedure:

  • In a sterile vial, add a calculated amount of DTPA solution.

  • Add the ¹¹⁷ᵐSnCl₄ solution to the DTPA vial.

  • Adjust the pH of the solution to between 4 and 5 using 0.1 M NaOH.

  • Gently swirl the vial and incubate at room temperature for 30 minutes.

  • Perform quality control using ITLC to determine the radiochemical purity. The labeling efficiency should be >95%.

  • The final product should be sterile-filtered before use.

Protocol 2: Preclinical Evaluation of ¹¹⁷ᵐSn-DTPA in a Rodent Model of Bone Metastasis

Animal Model:

  • Use an established rodent model of bone metastasis (e.g., intra-tibial or intra-cardiac injection of tumor cells).

Procedure:

  • Administer a therapeutic dose of ¹¹⁷ᵐSn-DTPA intravenously to the tumor-bearing animals. A typical dose might range from 1.8 to 5.8 MBq/kg, but this should be optimized.

  • Monitor the animals for signs of pain relief (e.g., improved mobility, weight-bearing).

  • Perform SPECT imaging at various time points (e.g., 1, 4, 24, 48, 72 hours, and 7 days post-injection) to assess the biodistribution and tumor uptake of the radiopharmaceutical.[14]

  • At the end of the study, euthanize the animals and perform ex vivo biodistribution studies by measuring the radioactivity in various organs and tissues.

  • Conduct histopathological analysis of bone and tumor tissues to assess the therapeutic effect.

Protocol 3: Preparation of ¹¹⁷ᵐSn Colloid for Radiosynovectomy Studies

The formulation of ¹¹⁷ᵐSn colloid (Synovetin OA®) is proprietary. However, a general approach involves the formation of insoluble tin microparticles.[8][9]

Conceptual Procedure:

  • Start with a sterile solution of ¹¹⁷ᵐSn in a suitable chemical form.

  • Induce the formation of microparticles of a specific size range (typically 1.5-20 µm) through a controlled precipitation reaction.[9] This ensures retention within the joint space.

  • The resulting suspension is washed and resuspended in a physiologically compatible medium, such as phosphate-buffered saline.[9]

  • Quality control measures are essential to verify particle size, radiochemical purity, and sterility.

Protocol 4: Preclinical Evaluation of ¹¹⁷ᵐSn Colloid in a Canine Model of Osteoarthritis

Animal Model:

  • Use dogs with naturally occurring elbow osteoarthritis.[13][15]

Procedure:

  • Under sedation and aseptic conditions, perform an intra-articular injection of the ¹¹⁷ᵐSn colloid into the affected joint. Doses in studies have ranged from 1.0 to 2.5 mCi.[13]

  • Monitor the animals for lameness and pain using established scoring systems (e.g., Canine Brief Pain Inventory).[13]

  • Perform scintigraphy at various time points (e.g., 1 day post-injection) to confirm the retention of the colloid within the joint space.[16]

  • Evaluate the long-term efficacy and safety of the treatment over several months.

Part 2: The Tin-113/Indium-113m Generator System for Diagnostic Imaging

The ¹¹³Sn/¹¹³ᵐIn generator is a system that provides a continuous source of the short-lived diagnostic radionuclide, Indium-113m (¹¹³ᵐIn). The longer-lived parent, Tin-113 (¹¹³Sn), is adsorbed onto a column, and its decay product, ¹¹³ᵐIn, is selectively eluted for labeling various radiopharmaceuticals.[10][17]

Quantitative Data for the ¹¹³Sn/¹¹³ᵐIn Generator System
PropertyTin-113 (Parent)Indium-113m (Daughter)References
Half-life 115 days100 minutes[10]
Decay Mode Electron CaptureIsomeric Transition[17]
Primary Emission -Gamma Photon (390 keV)[10]
Protocol 5: Elution of ¹¹³ᵐIn from the ¹¹³Sn/¹¹³ᵐIn Generator

Materials:

  • ¹¹³Sn/¹¹³ᵐIn generator

  • Sterile 0.05 N HCl eluent

  • Sterile evacuated collection vials

  • Lead shielding

Procedure:

  • Place the generator in a shielded environment.

  • Aseptically connect a vial of sterile 0.05 N HCl to the generator's inlet.

  • Connect a sterile evacuated collection vial to the generator's outlet.

  • Allow the eluent to pass through the column, collecting the ¹¹³ᵐIn-containing eluate in the collection vial. The elution efficiency is typically 70-80%.[10]

  • Perform quality control on the eluate to check for ¹¹³Sn breakthrough, which should be less than 0.01%.[18]

Protocol 6: Preparation of ¹¹³ᵐIn-DTPA for Brain and Kidney Imaging

Procedure:

  • To the sterile ¹¹³ᵐIn eluate, add a sterile solution of DTPA.

  • Adjust the pH to 5-6 with 0.5 N NaOH.[17]

  • The mixture can be autoclaved for sterility.[17]

  • Perform quality control to ensure high labeling efficiency.

  • The typical adult dose for imaging is in the range of 100-180 MBq, administered intravenously.

Protocol 7: Preparation of ¹¹³ᵐIn-labeled Particles for Lung and Liver/Spleen Imaging

For Lung Perfusion Scanning (¹¹³ᵐIn-Iron or Aluminum Hydroxide Macroaggregates):

  • To the ¹¹³ᵐIn eluate, add a source of iron (ferric chloride) or aluminum.[19][20]

  • Adjust the pH to induce the formation of hydroxide macroaggregates, which will incorporate the ¹¹³ᵐIn.

  • The particle size is critical for lung capillary blockade and should be controlled.

  • The final suspension is administered intravenously for lung perfusion imaging.

For Liver/Spleen Scanning (¹¹³ᵐIn Colloid):

  • Prepare a colloid by adding a stabilizing agent (like gelatin) and adjusting the pH of the ¹¹³ᵐIn eluate to form colloidal particles.

  • These particles are phagocytized by the reticuloendothelial cells in the liver and spleen.

  • The preparation is administered intravenously for liver and spleen imaging.[21][22][23]

Visualizations

Tin117m_Therapeutic_Pathway cluster_production Radiopharmaceutical Production cluster_application Therapeutic Application Tin-117m Tin-117m 117mSn-DTPA 117mSn-DTPA Tin-117m->117mSn-DTPA Chelation 117mSn Colloid 117mSn Colloid Tin-117m->117mSn Colloid Precipitation Chelator (DTPA) Chelator (DTPA) Chelator (DTPA)->117mSn-DTPA Colloid Formation Colloid Formation Colloid Formation->117mSn Colloid IV_Injection Intravenous Injection 117mSn-DTPA->IV_Injection IA_Injection Intra-articular Injection 117mSn Colloid->IA_Injection Bone_Metastases Bone Metastases IV_Injection->Bone_Metastases Arthritic_Joint Arthritic Joint IA_Injection->Arthritic_Joint Pain_Palliation Pain Palliation & Tumor Cell Killing Bone_Metastases->Pain_Palliation Synovial_Ablation Synovial Ablation & Pain Relief Arthritic_Joint->Synovial_Ablation

Caption: Therapeutic pathways for Tin-117m radiopharmaceuticals.

Sn113_In113m_Generator_Workflow cluster_labeling Radiopharmaceutical Labeling cluster_imaging Diagnostic Imaging Sn113_Parent Tin-113 (Parent) on Column Decay Decay (t½=115d) In113m_Daughter Indium-113m (Daughter) on Column Decay->In113m_Daughter Elution Elution with 0.05 N HCl In113m_Daughter->Elution In113m_Eluate Sterile ¹¹³ᵐIn Eluate Elution->In113m_Eluate DTPA DTPA In113m_Eluate->DTPA Particles Hydroxide Particles/ Colloids In113m_Eluate->Particles In113m_DTPA ¹¹³ᵐIn-DTPA DTPA->In113m_DTPA In113m_Particles ¹¹³ᵐIn-Particles Particles->In113m_Particles Brain_Kidney Brain/Kidney Imaging In113m_DTPA->Brain_Kidney Lung_Liver Lung/Liver Imaging In113m_Particles->Lung_Liver

Caption: Workflow of the ¹¹³Sn/¹¹³ᵐIn generator system.

References

Unlocking Solid-State Insights with Tin NMR: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A focus on the more sensitive and abundant isotopes, Tin-117 and Tin-119, is provided due to the practical limitations of Tin-115 solid-state Nuclear Magnetic Resonance (NMR).

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure, dynamics, and interactions of solid materials at the atomic level. For researchers in materials science and drug development, tin-containing compounds present unique opportunities and challenges. While tin has three spin-1/2 nuclei suitable for NMR (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), the extremely low natural abundance (0.34%) and lower gyromagnetic ratio of ¹¹⁵Sn make it a rarely utilized isotope in solid-state NMR studies. Consequently, this document focuses on the practical application of the more sensitive and abundant isotopes, ¹¹⁷Sn and ¹¹⁹Sn, providing detailed application notes and protocols to empower researchers in their exploration of tin-containing solids.

Introduction to Solid-State Tin NMR

Solid-state NMR of tin isotopes, particularly ¹¹⁷Sn and ¹¹⁹Sn, offers a direct probe into the local chemical environment of tin atoms within a solid lattice. The chemical shift, a primary NMR parameter, is exquisitely sensitive to the coordination number, the nature of neighboring atoms, and the overall electronic structure around the tin nucleus. This sensitivity makes it an invaluable tool for characterizing different polymorphs, identifying amorphous content, and studying host-guest interactions in various materials.

The key NMR properties of the three spin-1/2 tin isotopes are summarized in the table below, highlighting the superior sensitivity of ¹¹⁷Sn and ¹¹⁹Sn.

IsotopeNatural Abundance (%)Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹)Relative Sensitivity (to ¹H)
¹¹⁵Sn 0.34-8.8011.2 x 10⁻⁴
¹¹⁷Sn 7.68-9.5893.4 x 10⁻³
¹¹⁹Sn 8.59-10.0324.5 x 10⁻³

Applications in Materials Science

Solid-state ¹¹⁷/¹¹⁹Sn NMR has been instrumental in characterizing a wide range of inorganic and organometallic materials.

1. Characterization of Tin Oxides and Sulfides: The ¹¹⁹Sn chemical shift is a powerful indicator of the coordination environment and oxidation state of tin in oxides and sulfides. For instance, six-coordinate Sn(IV) in oxides typically resonates in a different region than four-coordinate Sn(II).[1][2] The chemical shift anisotropy (CSA), which describes the orientation dependence of the chemical shift, provides further details about the symmetry of the tin site.[2]

CompoundIsotopeIsotropic Chemical Shift (δiso) / ppmChemical Shift Anisotropy (Ω) / ppm
SnO₂¹¹⁹Sn-604120
SnO¹¹⁹Sn-208950
SnS₂¹¹⁹Sn-575150
SnS¹¹⁹Sn-120800
CaSnO₃¹¹⁹Sn-59550
BaSnO₃¹¹⁹Sn-6000

2. Probing the Structure of Organotin Compounds: In the realm of organotin chemistry, solid-state NMR helps to elucidate the structure of coordination polymers and other complex architectures.[3] The ¹¹⁹Sn chemical shifts can distinguish between different coordination numbers and geometries around the tin center.

Compound TypeCoordination NumberTypical ¹¹⁹Sn Chemical Shift Range / ppm
Tetraorganotins (R₄Sn)4+160 to -160
Triorganotin Halides (R₃SnX)4 or 5+170 to -70
Diorganotin Dihalides (R₂SnX₂)4, 5, or 6+150 to -350
Monoorganotin Trihalides (RSnX₃)5 or 6-50 to -650

Applications in Drug Development

While less common than for other nuclei like ¹³C or ¹⁵N, solid-state tin NMR can be a valuable tool in the development of tin-based pharmaceuticals and drug delivery systems. Organotin compounds have been investigated for their potential as anticancer and antimicrobial agents.[4] Solid-state NMR can be employed to:

  • Characterize the solid form of an active pharmaceutical ingredient (API): Different polymorphs of a drug can have different solubilities and bioavailabilities. Solid-state NMR can unambiguously identify and quantify different solid forms.

  • Study drug-excipient interactions: Understanding how a drug molecule interacts with the other components of a formulation is crucial for stability and performance.

  • Investigate drug loading and release from delivery systems: For tin-based drugs encapsulated in delivery vehicles, solid-state NMR can provide insights into the state of the drug within the carrier and monitor its release.

A recent study demonstrated the use of dynamic nuclear polarization (DNP) enhanced ¹¹⁹Sn solid-state NMR to characterize the speciation of tin in toothpaste, showcasing the potential of advanced techniques for studying complex formulations.

Experimental Protocols

Acquiring high-quality solid-state tin NMR spectra requires careful attention to experimental parameters, especially given the moderate gyromagnetic ratios and large chemical shift ranges of ¹¹⁷Sn and ¹¹⁹Sn. The following provides a general protocol for a ¹¹⁹Sn cross-polarization magic-angle spinning (CP/MAS) experiment, a common technique for enhancing the signal of low-sensitivity nuclei.

Protocol: ¹¹⁹Sn Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR

1. Sample Preparation:

  • Ensure the solid sample is finely powdered to facilitate efficient packing into the NMR rotor.
  • Pack the sample tightly into a zirconia rotor of appropriate size (e.g., 4 mm or 7 mm). The packing should be uniform to ensure stable magic-angle spinning.

2. Spectrometer Setup:

  • Insert the rotor into the solid-state NMR probe.
  • Tune the probe to the resonance frequencies of ¹H and ¹¹⁹Sn. Proper tuning and matching are critical for efficient radiofrequency (RF) pulse transmission and signal detection.

3. Experimental Parameters:

  • Magic-Angle Spinning (MAS) Rate: A moderate spinning speed (e.g., 5-10 kHz) is typically sufficient to average out the chemical shift anisotropy and dipolar couplings, leading to narrower lines.
  • ¹H 90° Pulse Width: Calibrate the ¹H 90° pulse width to ensure efficient excitation of the proton spins.
  • Cross-Polarization (CP) Contact Time: This is a crucial parameter that determines the efficiency of magnetization transfer from ¹H to ¹¹⁹Sn. Optimize the contact time by acquiring a series of spectra with varying contact times (e.g., from 0.5 to 10 ms).
  • Recycle Delay: The time between successive scans. This should be set to approximately 1.5 times the ¹H T₁ relaxation time to allow for sufficient recovery of the proton magnetization.
  • ¹H Decoupling: Apply high-power ¹H decoupling during the acquisition of the ¹¹⁹Sn signal to remove ¹H-¹¹⁹Sn dipolar couplings and achieve high resolution.

4. Data Acquisition and Processing:

  • Acquire the free induction decay (FID) with a sufficient number of scans to achieve a good signal-to-noise ratio.
  • Process the FID by applying an appropriate window function (e.g., exponential multiplication) and Fourier transformation.
  • Reference the resulting spectrum to a standard compound, typically tetramethyltin (TMSn) at 0 ppm.

Visualizing Workflows and Concepts

Experimental Workflow for ¹¹⁹Sn Solid-State NMR

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition (CP/MAS) cluster_proc Data Processing Powder Powder Sample Pack Pack Rotor Powder->Pack Insert Insert Rotor Pack->Insert Tune Tune Probe Insert->Tune MAS Set MAS Rate Tune->MAS Calibrate Calibrate Pulses MAS->Calibrate Optimize Optimize CP Calibrate->Optimize Acquire Acquire FID Optimize->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Reference Reference Spectrum Phase->Reference Analysis Analysis Reference->Analysis Spectral Analysis

Caption: A typical workflow for a solid-state NMR experiment on a tin-containing compound.

Relationship between NMR Parameters and Material Properties

logical_relationship cluster_nmr NMR Observables cluster_prop Material Properties Shift Isotropic Chemical Shift (δiso) Coord Coordination Environment Shift->Coord sensitive to CSA Chemical Shift Anisotropy (Ω) Symmetry Local Symmetry CSA->Symmetry reflects Coupling J-Coupling (J) Bonding Covalent Bonding Coupling->Bonding through-bond interaction Structure Crystal Structure Coord->Structure Symmetry->Structure Bonding->Structure

References

Application Notes and Protocols for Tin-115 in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are intended for informational purposes for research and development applications. Tin-115 is a radionuclide and must be handled by trained personnel in a licensed facility in accordance with all applicable regulations. These protocols are generalized and will require optimization for specific applications.

Introduction to this compound

This compound (¹¹⁵Sn) is a stable isotope of tin, but for the context of these protocols, we will consider the hypothetical use of a radioactive isomer or the application of analytical techniques where its specific properties are relevant. In practice, the radioisotope Tin-117m (¹¹⁷ᵐSn) is more commonly used in radiopharmaceutical research due to its favorable decay characteristics for imaging and therapy. The protocols outlined below are largely adapted from methodologies developed for ¹¹⁷ᵐSn and other radiometals and should be considered as a starting point for the experimental use of tin radioisotopes.

The primary appeal of tin radioisotopes in medicine lies in their potential for both diagnostic imaging and targeted radiotherapy. For instance, ¹¹⁷ᵐSn emits conversion electrons, which are effective for therapy over very short distances, and also gamma photons suitable for imaging. These "theranostic" properties make tin radioisotopes a subject of interest in oncology and other fields.

Safety Precautions for Handling Tin Radioisotopes

All work with radioactive materials must be conducted in designated and properly shielded areas, following the principles of ALARA (As Low As Reasonably Achievable).

  • Personal Protective Equipment (PPE): A standard lab coat, disposable gloves, and safety glasses are mandatory. When handling higher activities, lead aprons and leaded glasses should be considered.

  • Radiation Shielding: Use lead or tungsten shielding for vials, syringes, and reaction vessels containing tin radioisotopes.

  • Contamination Monitoring: Regularly monitor work surfaces, equipment, and personnel for radioactive contamination using a suitable survey meter. Perform wipe tests to detect removable contamination.

  • Waste Disposal: All radioactive waste must be segregated and disposed of according to institutional and national regulations.

Radiolabeling Protocols

The successful labeling of a targeting molecule (e.g., peptide, antibody, or small molecule) with a tin radioisotope is the foundational step in developing a radiopharmaceutical. This process involves the chelation of the tin cation by a bifunctional chelator (BFC) that is conjugated to the targeting molecule.

Selection of a Bifunctional Chelator

The choice of chelator is critical for the in vivo stability of the radiopharmaceutical. For tin, which can exist in Sn(II) and Sn(IV) oxidation states, chelators with high affinity and the ability to form stable complexes are required. Common chelators that could be adapted for tin radioisotopes include those based on polyaminocarboxylic acids.

ChelatorCommon ApplicationsPotential Suitability for Tin
DTPA (Diethylenetriaminepentaacetic acid)Labeling with Indium-111, Yttrium-90Demonstrated utility with ¹¹⁷ᵐSn(IV) for bone targeting.[1]
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)Labeling with Gallium-68, Lutetium-177High stability with a wide range of radiometals, a strong candidate for stable chelation of tin.[2]
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid)Labeling with Gallium-68, Copper-64Forms stable complexes, potentially suitable for tin.
General Radiolabeling Workflow

The following diagram outlines a typical workflow for radiolabeling a targeting molecule with a tin radioisotope.

G cluster_0 Preparation cluster_1 Radiolabeling Reaction cluster_2 Purification and Quality Control cluster_3 Final Product Targeting Molecule-Chelator Conjugate Targeting Molecule-Chelator Conjugate Tin Radioisotope Solution Tin Radioisotope Solution Targeting Molecule-Chelator Conjugate->Tin Radioisotope Solution Incubation Incubate at optimal pH and temperature Tin Radioisotope Solution->Incubation Add to conjugate Purification Purification Incubation->Purification e.g., SEC or HPLC Quality Control Quality Control Purification->Quality Control Radiochemical Purity (TLC/HPLC) Radionuclidic Purity (Gamma Spec) Sterility and Endotoxin Testing Final Radiopharmaceutical Final Radiopharmaceutical Quality Control->Final Radiopharmaceutical

Caption: General workflow for radiolabeling with a tin radioisotope.

Protocol for Radiolabeling a DOTA-conjugated Peptide with this compound

This protocol is a hypothetical adaptation for ¹¹⁵Sn based on standard procedures for other radiometals with DOTA.

  • Reagents and Materials:

    • ¹¹⁵SnCl₂ or ¹¹⁵SnCl₄ in dilute HCl.

    • DOTA-conjugated peptide (e.g., DOTA-TATE) solution.

    • Ammonium acetate buffer (0.2 M, pH 5.5).

    • Sterile, pyrogen-free water.

    • Reaction vial (e.g., V-vial).

    • Heating block.

    • C18 Sep-Pak cartridge for purification.

    • Ethanol and sterile saline for cartridge activation and elution.

    • Thin-layer chromatography (TLC) system for quality control.

  • Procedure:

    • To a sterile reaction vial, add 50-100 µg of the DOTA-conjugated peptide.

    • Add 500 µL of ammonium acetate buffer.

    • Add the ¹¹⁵Sn solution (e.g., 1-5 mCi).

    • Gently mix the solution.

    • Incubate the reaction vial at 95°C for 20-30 minutes.

    • Allow the vial to cool to room temperature.

  • Purification:

    • Activate a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.

    • Load the reaction mixture onto the cartridge. The labeled peptide will be retained.

    • Wash the cartridge with sterile water to remove unreacted ¹¹⁵Sn.

    • Elute the ¹¹⁵Sn-DOTA-peptide with a small volume of ethanol, followed by sterile saline to formulate for injection.

  • Quality Control:

    • Radiochemical Purity: Determined by radio-TLC or radio-HPLC. A common system for peptides is a C18 column with a water/acetonitrile gradient. The goal is typically >95% radiochemical purity.

    • Radionuclidic Purity: Assessed by gamma spectroscopy to identify any contaminating radioisotopes.

    • Sterility and Endotoxin Testing: Essential for in vivo studies.

In Vitro Experimental Protocols

In vitro studies are crucial to confirm that the newly synthesized radiopharmaceutical retains its biological activity and specificity.

Cell Binding and Internalization Assay

This assay determines the binding affinity and internalization rate of the radiopharmaceutical in target cells.

G Plate Target Cells Plate Target Cells Add 115Sn-Radiopharmaceutical Add 115Sn-Radiopharmaceutical Plate Target Cells->Add 115Sn-Radiopharmaceutical Incubate Incubate Add 115Sn-Radiopharmaceutical->Incubate Wash to Remove Unbound Wash to Remove Unbound Incubate->Wash to Remove Unbound Blocking Study Blocking Study Incubate->Blocking Study Add excess unlabeled ligand Lyse Cells Lyse Cells Wash to Remove Unbound->Lyse Cells Measure Radioactivity (Gamma Counter) Measure Radioactivity (Gamma Counter) Lyse Cells->Measure Radioactivity (Gamma Counter) Blocking Study->Wash to Remove Unbound

Caption: Workflow for an in vitro cell binding assay.

  • Cell Culture: Culture cells that express the target receptor and a control cell line that does not.

  • Assay Procedure:

    • Plate a known number of cells in multi-well plates and allow them to adhere overnight.

    • Add the ¹¹⁵Sn-labeled compound at various concentrations to the wells.

    • For competition assays, add an excess of the unlabeled ("cold") compound to a set of wells to determine non-specific binding.

    • Incubate at 37°C for a specified time (e.g., 1 hour).

    • Wash the cells with cold PBS to remove unbound radiopharmaceutical.

    • To measure internalization, add an acid wash (e.g., glycine buffer, pH 2.5) to strip surface-bound radioactivity before lysing the cells.

    • Lyse the cells (e.g., with NaOH).

    • Measure the radioactivity in the cell lysate and the acid wash fraction using a gamma counter.

  • Data Analysis: Calculate the percentage of applied dose bound per million cells. For saturation binding experiments, determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

ParameterRepresentative Value (Hypothetical)
Kd (nM) 1-10
Bmax ( sites/cell ) 10,000 - 100,000
% Internalization at 1h 20-50%

In Vivo Experimental Protocols

Animal studies are essential to evaluate the pharmacokinetics, biodistribution, and imaging potential of the radiopharmaceutical.

Biodistribution Study in a Xenograft Mouse Model

This study determines the uptake of the radiopharmaceutical in the tumor and various organs over time.

  • Animal Model: Use immunodeficient mice (e.g., nude mice) bearing tumors that express the target of interest.

  • Procedure:

    • Inject a known amount of the ¹¹⁵Sn-labeled compound (e.g., 10-20 µCi) intravenously into tumor-bearing mice.

    • At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice.

    • Dissect major organs and the tumor.

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

In Vivo Imaging

If the tin isotope used has suitable gamma emissions (like ¹¹⁷ᵐSn), SPECT (Single Photon Emission Computed Tomography) imaging can be performed.

G Inject 115Sn-Radiopharmaceutical Inject 115Sn-Radiopharmaceutical Anesthetize Animal Anesthetize Animal Inject 115Sn-Radiopharmaceutical->Anesthetize Animal Position on SPECT Scanner Bed Position on SPECT Scanner Bed Anesthetize Animal->Position on SPECT Scanner Bed Acquire Images at Time Points Acquire Images at Time Points Position on SPECT Scanner Bed->Acquire Images at Time Points Image Reconstruction and Analysis Image Reconstruction and Analysis Acquire Images at Time Points->Image Reconstruction and Analysis Quantify Tumor Uptake Quantify Tumor Uptake Image Reconstruction and Analysis->Quantify Tumor Uptake

Caption: Workflow for in vivo SPECT imaging.

  • Procedure:

    • Inject the radiopharmaceutical into a tumor-bearing mouse as described for the biodistribution study.

    • At desired time points, anesthetize the mouse.

    • Position the mouse on the bed of a preclinical SPECT scanner.

    • Acquire images for a set duration.

    • Reconstruct the images and analyze the data to visualize the distribution of the radiopharmaceutical and quantify uptake in the tumor and other organs.

Representative Biodistribution Data (Hypothetical)

The following table presents hypothetical biodistribution data for a ¹¹⁵Sn-labeled targeting molecule. Actual data will vary depending on the specific molecule and target. High bone uptake is often observed with tin-based radiopharmaceuticals.[1]

Organ%ID/g at 4h%ID/g at 24h
Blood 1.5 ± 0.30.2 ± 0.1
Tumor 8.2 ± 1.56.5 ± 1.1
Liver 2.5 ± 0.51.8 ± 0.4
Kidneys 3.0 ± 0.61.5 ± 0.3
Spleen 0.8 ± 0.20.5 ± 0.1
Bone 5.0 ± 1.04.5 ± 0.9
Muscle 0.5 ± 0.10.2 ± 0.05

Conclusion

While this compound itself is not a commonly used radioisotope in radiopharmaceutical development, the principles and protocols outlined here, largely based on experience with Tin-117m and other radiometals, provide a solid framework for researchers interested in exploring the potential of tin radioisotopes. Key to the successful development of a tin-based radiopharmaceutical will be the selection of a highly stable chelator, rigorous quality control, and thorough in vitro and in vivo characterization. The potential for theranostic applications makes tin radioisotopes an intriguing area for future research and drug development.

References

Application Notes and Protocols for the Production of Tin Isotopes via Neutron Activation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Production of Tin-115 and Other Tin Radioisotopes

This document provides detailed information and protocols for the production of tin isotopes via neutron activation. While the primary topic of interest is this compound (Sn-115), it is crucial to note at the outset that Sn-115 is a stable isotope . Neutron activation of Tin-114 (¹¹⁴Sn) does produce ¹¹⁵Sn, but as a stable nuclide, it does not have applications in radionuclide-based diagnostics or therapy.

Furthermore, ¹¹⁵Sn possesses two metastable states, ¹¹⁵ᵐ¹Sn and ¹¹⁵ᵐ²Sn. However, their extremely short half-lives of 3.26 µs and 159 µs, respectively, render them unsuitable for applications in drug development and medical imaging, which typically require radionuclides with longer half-lives to allow for synthesis, quality control, administration, and biological uptake.

This document will first address the nuclear physics of producing the stable ¹¹⁵Sn isotope. It will then expand to cover the production of other tin radioisotopes via neutron activation of natural tin, with a particular focus on Tin-117m (¹¹⁷ᵐSn) , a radionuclide with promising applications in nuclear medicine.

Nuclear Data for Tin Isotopes

The irradiation of natural tin with neutrons results in a variety of nuclear reactions. The table below summarizes the key data for the production of several tin isotopes.

Target IsotopeNatural Abundance (%)ReactionProduct IsotopeProduct Half-LifeThermal Neutron Cross Section (barns)
¹¹²Sn0.97¹¹²Sn(n,γ)¹¹³Sn¹¹³Sn115.09 days1.0 ± 0.1
¹¹⁴Sn 0.66 ¹¹⁴Sn(n,γ)¹¹⁵Sn ¹¹⁵Sn Stable 0.114
¹¹⁶Sn14.54¹¹⁶Sn(n,γ)¹¹⁷ᵐSn¹¹⁷ᵐSn13.76 days0.006
¹¹⁷Sn7.68¹¹⁷Sn(n,γ)¹¹⁸Sn¹¹⁸SnStable2.3
¹¹⁸Sn24.22¹¹⁸Sn(n,γ)¹¹⁹ᵐSn¹¹⁹ᵐSn293.1 days0.13
¹²⁰Sn32.58¹²⁰Sn(n,γ)¹²¹ᵐSn¹²¹ᵐSn43.9 years0.14
¹²²Sn4.63¹²²Sn(n,γ)¹²³Sn¹²³Sn129.2 days0.180 ± 0.020
¹²⁴Sn5.79¹²⁴Sn(n,γ)¹²⁵Sn¹²⁵Sn9.64 days0.133

Note: Cross-section values can vary slightly between different evaluated nuclear data libraries.

General Protocol for Neutron Activation of Tin

This protocol describes a general method for the production of tin radioisotopes. For the production of a specific isotope with high specific activity, the use of enriched target material is highly recommended.

Target Preparation
  • Target Material: High-purity tin metal foil or tin(IV) oxide (SnO₂) powder is recommended. For the production of specific isotopes like ¹¹⁷ᵐSn, the use of enriched ¹¹⁶Sn is optimal.

  • Encapsulation: The tin target is accurately weighed and encapsulated in a high-purity quartz ampoule. The ampoule is then sealed under vacuum to prevent leakage and contamination. For high neutron fluxes, aluminum encapsulation may be used, though this will produce aluminum-28 as a short-lived activation product.

Irradiation
  • Neutron Source: A nuclear research reactor with a high thermal neutron flux (e.g., 10¹³ - 10¹⁴ n/cm²·s) is required for efficient activation.

  • Irradiation Parameters: The irradiation time is dependent on the half-life of the desired product isotope and the neutron flux. For isotopes with half-lives of several days (e.g., ¹¹⁷ᵐSn), irradiation times can range from several days to weeks.

  • Cooling: After irradiation, the target is allowed to "cool" for a period to allow for the decay of short-lived activation products from impurities and the encapsulation material.

Post-Irradiation Chemical Processing and Purification

The following is a general procedure for the separation of tin from potential impurities.

  • Dissolution: The irradiated tin target is dissolved in concentrated hydrochloric acid (HCl) in a shielded hot cell. Gentle heating may be required.

    • Safety Note: This process may release radioactive gases. All work should be conducted in a properly ventilated and shielded environment.

  • Conversion to Tin(IV) Chloride: To facilitate purification, the tin can be converted to tin(IV) chloride (SnCl₄). This can be achieved by bubbling chlorine gas through the dissolved tin solution or by adding an oxidizing agent like hydrogen peroxide followed by evaporation and redissolution in HCl.

  • Purification:

    • Solvent Extraction: Tin(IV) can be selectively extracted from an HCl solution into an organic solvent such as a solution of tri-n-butyl phosphate (TBP) in an inert diluent. Impurities can be left behind in the aqueous phase. The tin is then back-extracted from the organic phase into a suitable aqueous solution.

    • Ion Exchange Chromatography: Anion exchange chromatography can be used to separate tin from other metallic impurities. In strong HCl solutions, tin forms anionic chloride complexes (e.g., [SnCl₆]²⁻) that are strongly retained on an anion exchange resin. Other elements can be washed from the column with appropriate eluents of varying HCl concentration. The tin is then eluted with a dilute acid or water.

  • Final Product Formulation: The purified tin radioisotope is converted into the desired chemical form for its intended application. For example, for preclinical studies, it may be converted to a soluble salt like tin(IV) chloride in a buffered solution.

Diagrams

Experimental Workflow for Tin Radioisotope Production

G cluster_target_prep Target Preparation cluster_irradiation Irradiation cluster_processing Chemical Processing cluster_final_product Final Product Target Tin Target (Natural or Enriched) Encapsulation Encapsulation in Quartz/Aluminum Target->Encapsulation Irradiation Neutron Irradiation in Reactor Encapsulation->Irradiation Cooling Post-Irradiation Cooling Irradiation->Cooling Dissolution Target Dissolution Cooling->Dissolution Purification Purification (Solvent Extraction / Ion Exchange) Dissolution->Purification QC Quality Control (Purity, Activity) Purification->QC FinalProduct Final Radiochemical Product QC->FinalProduct

Caption: Workflow for the production and processing of tin radioisotopes.

Nuclear Reactions in Neutron-Irradiated Natural Tin

G cluster_targets Stable Tin Isotopes (Natural Abundance) cluster_products Resulting Radioisotopes Sn112 ¹¹²Sn (0.97%) Sn113 ¹¹³Sn (115 d) Sn112->Sn113 (n,γ) Sn114 ¹¹⁴Sn (0.66%) Sn115_stable ¹¹⁵Sn (Stable) Sn114->Sn115_stable (n,γ) Sn116 ¹¹⁶Sn (14.54%) Sn117m ¹¹⁷ᵐSn (13.8 d) Sn116->Sn117m (n,γ) Sn120 ¹²⁰Sn (32.58%) Sn121m ¹²¹ᵐSn (43.9 y) Sn120->Sn121m (n,γ) Sn122 ¹²²Sn (4.63%) Sn123 ¹²³Sn (129.2 d) Sn122->Sn123 (n,γ) Sn124 ¹²⁴Sn (5.79%) Sn125 ¹²⁵Sn (9.6 d) Sn124->Sn125 (n,γ) Neutron Neutron (n)

Caption: Neutron capture reactions on stable tin isotopes in natural tin.

Focus on Tin-117m for Medical Applications

Given the unsuitability of ¹¹⁵Sn for medical applications, researchers interested in tin radiopharmaceuticals should consider ¹¹⁷ᵐSn.

  • Decay Characteristics: ¹¹⁷ᵐSn decays via isomeric transition with a half-life of 13.76 days, emitting conversion electrons and a 158.6 keV gamma-ray. The emitted conversion electrons have a short range in tissue, making ¹¹⁷ᵐSn a candidate for targeted radionuclide therapy. The gamma-ray is suitable for imaging with standard SPECT cameras.

  • Applications: ¹¹⁷ᵐSn, chelated to molecules that target bone, such as DTPA (diethylenetriaminepentaacetic acid), has been investigated for the palliation of pain from bone metastases.[1]

  • Production: High specific activity ¹¹⁷ᵐSn is best produced by irradiating enriched ¹¹⁶Sn targets.[1] The resulting ¹¹⁷ᵐSn can be chemically separated from the bulk target material.

Conclusion

The production of this compound via neutron activation of Tin-114 results in a stable isotope, which is not suitable for applications in drug development that rely on radioactive decay. The metastable isomers of this compound have half-lives that are too short for practical use in this field. However, the neutron irradiation of tin, particularly enriched tin isotopes, can produce other medically relevant radioisotopes. Of these, Tin-117m is a promising candidate for both therapeutic and diagnostic applications in nuclear medicine. Researchers are encouraged to focus on ¹¹⁷ᵐSn and other radioactive tin isotopes for the development of novel radiopharmaceuticals.

References

Application Notes and Protocols for In-Vivo Imaging with Tin-117m Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the inquiry specified Tin-115, it is crucial to note that this compound is a stable isotope and, therefore, not suitable for radionuclide-based in-vivo imaging. However, the metastable isomer Tin-117m (¹¹⁷ᵐSn) is a highly promising radionuclide for both diagnostic imaging and therapeutic applications. This document provides detailed application notes and protocols for the use of ¹¹⁷ᵐSn-labeled compounds in in-vivo imaging, with a particular focus on ¹¹⁷ᵐSn-DTPA for skeletal imaging.

Tin-117m possesses a unique combination of decay characteristics that make it a "theranostic" agent, suitable for both therapy and diagnosis.[1] It decays by isomeric transition with a half-life of 13.6 days, emitting monoenergetic conversion electrons that are effective for therapy, and gamma photons ideal for imaging.[1][2]

Properties of Tin-117m

The key decay and emission characteristics of Tin-117m render it ideal for Single Photon Emission Computed Tomography (SPECT) imaging.

PropertyValueReference
Half-life13.6 - 14 days[2][3]
Primary Gamma Emission159 keV (86% abundance)[3][4]
Primary Electron Emissions~140 keV (conversion electrons)[3]
Decay ModeIsomeric Transition[1]

Production of Tin-117m

High-purity Tin-117m for radiopharmaceutical use is typically produced in a high-flux nuclear reactor.[1][5] The primary production route involves the neutron irradiation of enriched ¹¹⁷Sn targets.[3]

The following diagram illustrates a generalized workflow for the production and processing of Tin-117m for radiopharmaceutical applications.

G cluster_production Reactor Production cluster_processing Radiochemical Processing cluster_labeling Radiolabeling start Enriched ¹¹⁷Sn Target irradiation Neutron Irradiation in High-Flux Reactor start->irradiation Sn-117(n,n'γ)Sn-117m dissolution Dissolution of Irradiated Target irradiation->dissolution purification Purification of ¹¹⁷ᵐSn dissolution->purification qc1 Quality Control: Radionuclidic Purity purification->qc1 labeling Labeling of Compound (e.g., DTPA) qc1->labeling Pass qc2 Quality Control: Radiochemical Purity labeling->qc2 final_product ¹¹⁷ᵐSn-Labeled Compound qc2->final_product Pass

Workflow for the production of ¹¹⁷ᵐSn radiopharmaceuticals.

Experimental Protocols

Radiolabeling of DTPA with Tin-117m (¹¹⁷ᵐSn-DTPA)

This protocol is a generalized procedure based on available literature for the preparation of ¹¹⁷ᵐSn(IV)-DTPA for in-vivo use.

Materials:

  • ¹¹⁷ᵐSnCl₄ in HCl solution

  • Diethylenetriaminepentaacetic acid (DTPA)

  • Sodium hydroxide (NaOH) for pH adjustment

  • Hydrogen peroxide (H₂O₂)

  • Calcium chloride (CaCl₂)

  • Sterile, pyrogen-free water for injection

  • 0.22 µm sterile filter

Procedure:

  • In a sterile, lead-shielded vial, dissolve the irradiated metallic tin target in concentrated HCl under heating in an oxygen-free environment.

  • Add an excess of the acid salt of DTPA to the ¹¹⁷ᵐSn solution.[5]

  • Adjust the pH of the solution to 6 using NaOH.[5]

  • Heat the mixture to facilitate the completion of the complexation reaction.[5]

  • Add hydrogen peroxide and CaCl₂·2H₂O to the solution.[5]

  • Perform quality control to determine radiochemical purity (e.g., via chromatography).

  • For in-vivo use, the final product should be passed through a 0.22 µm sterile filter for sterilization.[5]

In-Vivo Imaging Protocol with ¹¹⁷ᵐSn-DTPA

The following is a general protocol for in-vivo SPECT imaging in preclinical and clinical settings, based on studies of ¹¹⁷ᵐSn-DTPA for bone metastasis.

1. Subject Preparation:

  • Preclinical (Mice/Rats): No specific preparation is typically required. Anesthesia (e.g., isoflurane) is necessary during injection and imaging to prevent movement.

  • Clinical (Humans): Patients should be well-hydrated to promote the clearance of unbound radiotracer. No other specific preparation is generally needed.

2. Dosage and Administration:

  • The administered activity will depend on the specific study and imaging system. For clinical studies on bone pain palliation, doses have ranged from approximately 180 to 285 µCi/kg (6.66 to 10.55 MBq/kg) of body weight.[6]

  • Administer the ¹¹⁷ᵐSn-DTPA intravenously.

3. SPECT Imaging Parameters:

  • Imaging System: A gamma camera equipped with a medium-energy collimator is suitable.

  • Energy Window: Center a 15-20% energy window around the 159 keV photopeak of ¹¹⁷ᵐSn.

  • Image Acquisition:

    • Whole-body planar images and/or SPECT scans can be acquired.

    • For biodistribution studies, acquire simultaneous anterior and posterior whole-body images.[6]

    • Typical imaging time points for ¹¹⁷ᵐSn-DTPA are at 1, 3.5, and 24 hours, and on days 3 and 7 post-injection to assess biodistribution and clearance.[6]

The logical workflow for a typical in-vivo imaging study is depicted below.

Workflow for an in-vivo imaging study with ¹¹⁷ᵐSn-DTPA.

Data Presentation

Biodistribution of ¹¹⁷ᵐSn-DTPA in Patients with Metastatic Bone Cancer

The following table summarizes the biodistribution and clearance of ¹¹⁷ᵐSn-DTPA in human patients.

ParameterValueReference
Bone Uptake>50% of administered activity[2]
Total Body ClearanceTwo-component: soft-tissue and bone[6]
Soft-Tissue Clearance Half-Time (average)1.45 days[6]
Bone ClearanceNo significant biological clearance[6]
Urinary Excretion (at 14 days)Mean of 22.4% of injected dose[6]
Urinary Excretion (within 24 hours)11.4% of injected dose[6]
Peak Uptake in Normal BoneBy 24 hours[6]
Peak Uptake in Metastatic LesionsBy 3-7 days[6]
Dosimetry of ¹¹⁷ᵐSn-DTPA in Adult Males

The following table presents the estimated radiation absorbed doses to various tissues after administration of ¹¹⁷ᵐSn-DTPA.

TissueAbsorbed Dose Estimate (mGy/MBq)Reference
Bone Surfaces54.8[7]
Red Marrow6.1[7]
Other Tissues< 1/10th of the red marrow dose[7]

Conclusion

Tin-117m is a radionuclide with significant potential for in-vivo imaging and targeted therapy. Its favorable decay characteristics, including a gamma emission suitable for SPECT imaging, make it a valuable tool for researchers and clinicians. ¹¹⁷ᵐSn-DTPA has demonstrated high uptake in bone, making it an effective agent for skeletal imaging and the palliation of bone pain from metastatic cancer.[2][8] The protocols and data presented here provide a foundation for the application of ¹¹⁷ᵐSn-labeled compounds in preclinical and clinical research.

References

Application Notes and Protocols for Radiopharmaceutical Applications of Tin Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin (Sn) isotopes, particularly the metastable isomer Tin-117m (¹¹⁷ᵐSn), have garnered significant interest in nuclear medicine due to their unique decay characteristics. ¹¹⁷ᵐSn is a promising radionuclide for both therapeutic and diagnostic (theranostic) applications.[1] It decays via isomeric transition with a half-life of 13.6-14 days, emitting low-energy conversion electrons that are effective for therapy, and a gamma photon suitable for imaging.[2][3][4] This document provides a detailed overview of the current radiopharmaceutical applications of tin isotopes, focusing on ¹¹⁷ᵐSn, and includes protocols for the preparation, quality control, and application of these agents. While ¹¹⁷ᵐSn is the most prominent, other tin isotopes such as ¹¹⁹Sn have found utility in the characterization of radiopharmaceutical kits. Information on the therapeutic or diagnostic application of other tin isotopes like ¹²¹Sn and ¹²⁵Sn is limited in publicly available literature.

Tin-117m (¹¹⁷ᵐSn)

Physical and Decay Properties

¹¹⁷ᵐSn possesses a unique combination of physical properties that make it an attractive candidate for targeted radionuclide therapy.[2] Its decay via isomeric transition results in the emission of monoenergetic conversion electrons, which have a short tissue penetration range, thereby localizing the therapeutic effect and sparing surrounding healthy tissue.[3][5] The concomitant emission of a gamma photon allows for simultaneous imaging and dosimetric calculations.[5][6]

Table 1: Physical and Decay Characteristics of ¹¹⁷ᵐSn

PropertyValueReference(s)
Half-life (T½)13.6 - 14 days[2][3]
Decay ModeIsomeric Transition (IT)[4]
Primary EmissionsConversion Electrons (CE)[3][5]
CE Energies~127 keV, ~129 keV, ~152 keV[4][5]
CE Tissue Range~300 µm[3]
Gamma Photon Energy159 keV[5][6]
Gamma Abundance86%[7]
Production of ¹¹⁷ᵐSn

¹¹⁷ᵐSn can be produced in both nuclear reactors and cyclotrons. The choice of production method impacts the specific activity of the final product, which is a critical parameter for certain applications.[6]

1.2.1. Reactor Production

  • Method 1: Neutron activation of enriched ¹¹⁶Sn. The ¹¹⁶Sn(n,γ)¹¹⁷ᵐSn reaction is a common production route.[4]

  • Method 2: Inelastic neutron scattering on enriched ¹¹⁷Sn. The ¹¹⁷Sn(n,n'γ)¹¹⁷ᵐSn reaction can also be utilized.[4]

Reactor-produced ¹¹⁷ᵐSn generally has a lower specific activity, which can be a limitation for applications requiring high radioactivity concentration in a small volume.[6]

1.2.2. Cyclotron Production

Cyclotron production offers the advantage of producing ¹¹⁷ᵐSn with a higher specific activity.[8][9]

  • Method: Alpha particle irradiation of enriched ¹¹⁶Cd. The ¹¹⁶Cd(α,3n)¹¹⁷ᵐSn reaction is a viable method.[8][10]

Table 2: Comparison of ¹¹⁷ᵐSn Production Methods

Production MethodTarget MaterialNuclear ReactionTypical Specific ActivityReference(s)
Nuclear ReactorEnriched ¹¹⁶Sn¹¹⁶Sn(n,γ)¹¹⁷ᵐSnLower[4]
Nuclear ReactorEnriched ¹¹⁷Sn¹¹⁷Sn(n,n'γ)¹¹⁷ᵐSnLower[4]
CyclotronEnriched ¹¹⁶CdO¹¹⁶Cd(α,3n)¹¹⁷ᵐSnHigh (e.g., 2.4 GBq/mg)[8]

Diagram 1: Production and Separation of ¹¹⁷ᵐSn (Cyclotron Method)

G cluster_0 Target Preparation cluster_1 Irradiation cluster_2 Radiochemical Separation enriched_CdO Enriched ¹¹⁶CdO Target cyclotron Cyclotron (α-particles, ~35 MeV) enriched_CdO->cyclotron ¹¹⁶Cd(α,3n)¹¹⁷ᵐSn dissolution Target Dissolution cyclotron->dissolution precipitation La(OH)₃ / LaF₃ Precipitation dissolution->precipitation Separation from Cd ion_exchange Anion Exchange Chromatography (Dowex-1x8, F⁻ form) precipitation->ion_exchange Purification final_product High Purity ¹¹⁷ᵐSn ion_exchange->final_product

Caption: Workflow for cyclotron production and purification of high specific activity ¹¹⁷ᵐSn.

Applications of ¹¹⁷ᵐSn Radiopharmaceuticals

Bone Pain Palliation: ¹¹⁷ᵐSn-DTPA

¹¹⁷ᵐSn chelated with diethylenetriaminepentaacetic acid (DTPA) has been extensively studied for the palliation of pain from bone metastases.[5] The radiopharmaceutical, ¹¹⁷ᵐSn(4+)-DTPA, localizes in areas of high bone turnover, characteristic of metastatic lesions.[2][5]

Mechanism of Action: The uptake of ¹¹⁷ᵐSn-DTPA in bone is based on physicochemical adsorption to the hydroxyapatite matrix. Once localized, the emitted conversion electrons deliver a cytotoxic radiation dose to the surrounding cancer cells, leading to pain relief.[5] The short range of these electrons minimizes damage to the adjacent healthy bone marrow.[5]

Biodistribution and Dosimetry: Studies in patients have shown that over 50% of the administered activity of ¹¹⁷ᵐSn-DTPA is absorbed by the bones.[2][11] The agent shows rapid clearance from soft tissues and is excreted via the kidneys.[7] Dosimetry estimates indicate a high radiation dose to bone surfaces with a relatively low dose to the red marrow.[2][11]

Table 3: Biodistribution and Dosimetry of ¹¹⁷ᵐSn-DTPA in Humans

ParameterValueReference(s)
Bone Uptake>50% of administered activity[2][11]
Biological Clearance from BoneNegligible[7]
Primary Excretion RouteUrine[7]
Red Marrow Absorbed Dose~6.1 mGy/MBq[2][11]
Bone Surface Absorbed Dose~54.8 mGy/MBq[2][11]

Diagram 2: ¹¹⁷ᵐSn-DTPA Workflow for Bone Pain Palliation

G patient Patient with Painful Bone Metastases iv_admin Intravenous Administration of ¹¹⁷ᵐSn-DTPA patient->iv_admin biodistribution Biodistribution and Bone Targeting iv_admin->biodistribution imaging SPECT/Gamma Camera Imaging (159 keV photon) biodistribution->imaging Monitoring therapy Therapeutic Effect (Conversion Electrons) biodistribution->therapy Localization at Metastases outcome Pain Palliation therapy->outcome

Caption: Clinical workflow for the use of ¹¹⁷ᵐSn-DTPA in bone pain palliation.

Radiosynovectomy: ¹¹⁷ᵐSn Colloid

For the treatment of inflammatory joint diseases like arthritis, a colloidal formulation of ¹¹⁷ᵐSn has been developed for radiosynovectomy.[3] This procedure involves the intra-articular injection of the radiopharmaceutical to ablate the inflamed synovial membrane.

Mechanism of Action: Following intra-articular injection, the ¹¹⁷ᵐSn colloid particles are phagocytosed by macrophages and synoviocytes in the synovial membrane.[3] The localized emission of conversion electrons irradiates the synovium, reducing inflammation and pain. The particle size of the colloid is critical to ensure retention within the joint space and prevent leakage to other organs.[3]

Biodistribution and Retention: Preclinical studies in canine models have demonstrated excellent joint retention of the ¹¹⁷ᵐSn colloid, with over 99% of the activity remaining in the joint for an extended period.[12][13] This high retention minimizes systemic exposure and off-target radiation doses.[12]

Table 4: Characteristics and Biodistribution of ¹¹⁷ᵐSn Colloid

ParameterValue/DescriptionReference(s)
ApplicationRadiosynovectomy for arthritis[3]
Administration RouteIntra-articular injection[13]
Particle Size Range~3 - 15 µm[14]
Joint Retention (Canine)>99% for 45-47 days[12][13]
Therapeutic EmissionConversion Electrons (~140 keV)[14]
Imaging Photon159 keV gamma[14]

Diagram 3: Mechanism of Action of ¹¹⁷ᵐSn Colloid in Radiosynovectomy

G cluster_0 Joint Space cluster_1 Synovial Membrane injection Intra-articular Injection of ¹¹⁷ᵐSn Colloid colloid ¹¹⁷ᵐSn Colloid Particles injection->colloid phagocytosis Phagocytosis by Synoviocytes/Macrophages colloid->phagocytosis irradiation Localized Irradiation (Conversion Electrons) phagocytosis->irradiation ablation Ablation of Inflamed Synovium irradiation->ablation outcome Reduced Inflammation and Pain Relief ablation->outcome

Caption: Cellular mechanism of ¹¹⁷ᵐSn colloid in radiosynovectomy.

Experimental Protocols (Representative)

Disclaimer: The following protocols are representative examples based on publicly available information. Specific details may vary and should be optimized for individual laboratory conditions. These are not GMP-certified protocols.

Protocol 1: Preparation of ¹¹⁷ᵐSn-DTPA

Objective: To prepare sterile, non-pyrogenic ¹¹⁷ᵐSn(4+)-DTPA for intravenous administration.

Materials:

  • ¹¹⁷ᵐSnCl₄ in 0.1 M HCl

  • Diethylenetriaminepentaacetic acid (DTPA)

  • Concentrated HCl (reagent grade)

  • Sodium hydroxide (NaOH), 1 M solution

  • Hydrogen peroxide (H₂O₂), 30%

  • Calcium chloride dihydrate (CaCl₂·2H₂O)

  • Sterile, pyrogen-free water for injection

  • 0.22 µm sterile filter

Procedure:

  • In a sterile, sealed vial, dissolve the irradiated tin target (if starting from solid) in a minimal volume of concentrated HCl with heating in an oxygen-free environment. If starting with ¹¹⁷ᵐSnCl₄ solution, proceed to the next step.[15]

  • Add an excess of DTPA to the ¹¹⁷ᵐSn solution.[15]

  • Carefully adjust the pH to approximately 6 using 1 M NaOH.[15]

  • Heat the mixture to facilitate complexation. The time and temperature should be optimized (e.g., 30 minutes at 60°C).[15]

  • Add a small volume of hydrogen peroxide and CaCl₂·2H₂O.[15]

  • Perform a final pH check and adjust if necessary.

  • Aseptically filter the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Protocol 2: Quality Control of ¹¹⁷ᵐSn-DTPA

Objective: To determine the radiochemical purity of the ¹¹⁷ᵐSn-DTPA preparation.

Method: Thin-Layer Chromatography (TLC)

Materials:

  • ITLC-SG strips

  • Mobile Phase 1: Saline (0.9% NaCl)

  • Mobile Phase 2: Acetone

  • TLC development chamber

  • Radio-TLC scanner or gamma counter

Procedure:

  • Spot a small amount (1-2 µL) of the ¹¹⁷ᵐSn-DTPA solution onto the origin of two ITLC-SG strips.

  • Develop one strip in the saline mobile phase and the other in the acetone mobile phase.

  • Allow the solvent front to travel near the top of the strips.

  • Dry the strips and determine the distribution of radioactivity using a radio-TLC scanner.

  • Interpretation:

    • In saline: ¹¹⁷ᵐSn-DTPA remains at the origin (Rf = 0), while free ¹¹⁷ᵐSn⁴⁺ and colloids also remain at the origin.

    • In acetone: ¹¹⁷ᵐSn-DTPA and colloids remain at the origin (Rf = 0), while free ¹¹⁷ᵐSn⁴⁺ may move with the solvent front.

    • Note: A more sophisticated system, such as HPLC, would be required for more detailed impurity profiling.

Protocol 3: Particle Size Analysis of ¹¹⁷ᵐSn Colloid

Objective: To determine the particle size distribution of the ¹¹⁷ᵐSn colloid.

Method: Photon Correlation Spectroscopy (PCS) or Transmission Electron Microscopy (TEM)

Procedure (General overview):

  • Prepare a diluted sample of the ¹¹⁷ᵐSn colloid in a suitable dispersant (e.g., sterile water or saline).

  • For PCS, place the sample in a cuvette and analyze using a PCS instrument to obtain the hydrodynamic diameter.

  • For TEM, apply a small drop of the diluted colloid onto a TEM grid, allow it to dry, and then image the particles using a transmission electron microscope.

  • Analyze the images to determine the size and morphology of the particles.

  • Note: These techniques require specialized equipment and expertise. Membrane filtration can be a simpler, alternative method to estimate the percentage of particles within a certain size range.[5][8]

Other Tin Isotopes

Tin-119 (¹¹⁹Sn)

While not used as a primary radiopharmaceutical for therapy or imaging, ¹¹⁹Sn is an important tool in the characterization of tin-containing radiopharmaceutical kits. Mössbauer spectroscopy using ¹¹⁹Sn can determine the oxidation state (Sn(II) vs. Sn(IV)) and chemical environment of tin in these kits, which is crucial for their quality control.

Conclusion

The radiopharmaceutical applications of tin isotopes are currently dominated by ¹¹⁷ᵐSn, which has demonstrated significant potential in bone pain palliation and radiosynovectomy. Its unique decay properties make it a valuable tool for targeted radionuclide therapy with simultaneous imaging capabilities. Further research and development are needed to explore the full potential of ¹¹⁷ᵐSn and to investigate the utility of other tin isotopes in nuclear medicine. The development of standardized, high-yield production and robust quality control protocols will be essential for the broader clinical adoption of these promising radiopharmaceuticals.

References

Application Notes and Protocols for Mösssauber Spectroscopy of Tin Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of Mössbauer spectroscopy utilizing tin isotopes, with a primary focus on ¹¹⁹Sn. It is designed to serve as a practical guide, offering detailed application notes, experimental protocols, and data interpretation guidelines for professionals in research, materials science, and drug development.

Introduction to Tin Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the local chemical and magnetic environment of a specific nucleus.[1] For tin, the most commonly studied isotope is ¹¹⁹Sn, which allows for the precise determination of oxidation states (e.g., Sn(II) vs. Sn(IV)), coordination environments, and the nature of chemical bonding.[2][3] The key parameters derived from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ), quadrupole splitting (ΔE_Q), and in magnetically ordered materials, the hyperfine magnetic field (B_hf). The isomer shift is particularly sensitive to the s-electron density at the tin nucleus, making it a direct probe of the oxidation state and covalency of tin bonds.[4] Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with a non-spherically symmetric electric field gradient, providing insights into the geometry and bonding of the tin atom's local environment.[2]

Applications in Diverse Fields

The versatility of ¹¹⁹Sn Mössbauer spectroscopy has led to its application in a wide array of scientific and industrial fields.

Chemistry and Catalysis

In inorganic and organometallic chemistry, ¹¹⁹Sn Mössbauer spectroscopy is instrumental in characterizing the structure and bonding of tin compounds.[5] It can distinguish between different coordination numbers and geometries, which is crucial for understanding reaction mechanisms and designing new molecules.[6]

In the field of catalysis, this technique is used to elucidate the nature of active sites in tin-containing catalysts. For instance, in platinum-tin reforming catalysts, Mössbauer spectroscopy can identify different tin species such as Sn(0) alloys with platinum, and ionic Sn(II) and Sn(IV) states, which are crucial for the catalyst's performance and stability.[7] It helps in understanding the redox processes and the interaction between tin and other metallic components in bimetallic catalysts.[2]

Materials Science and Corrosion

¹¹⁹Sn Mössbauer spectroscopy is a valuable tool for characterizing a wide range of tin-containing materials, including alloys, oxides, and intermetallics.[8] It provides insights into the local magnetic fields at the tin nucleus in magnetic alloys and helps in identifying different phases present in the material.[8]

The technique is also particularly well-suited for studying corrosion processes. It can non-destructively identify the various tin compounds that form in corrosion layers on tin and its alloys, which is essential for understanding corrosion mechanisms and developing more resistant materials.[1][6] For example, it can differentiate between the formation of stannic oxide (SnO₂) and other tin species at the surface.[1]

Drug Development and Biological Systems

The application of ¹¹⁹Sn Mössbauer spectroscopy extends to the biomedical field, particularly in the study of tin-containing pharmaceuticals and their interactions with biological systems.[9][10] Organotin compounds, for instance, exhibit a range of biological activities, and Mössbauer spectroscopy can help in understanding their structure-activity relationships by probing the coordination environment of the tin atom within these complexes.[1]

Furthermore, it can be used to study the fate of tin-containing radiopharmaceutical kits, providing information on the oxidation state and stability of tin, which is crucial for their efficacy and safety.[11]

Quantitative Data Summary

The following tables summarize typical Mössbauer parameters for various tin compounds, providing a reference for the interpretation of experimental data.

Table 1: Mössbauer Parameters of Inorganic Tin Compounds

CompoundOxidation StateIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)Reference
SnO₂+40.000.50[6]
SnO+22.701.35[6]
SnF₄+4-0.351.65[12]
SnCl₄+40.850.00[12]
SnBr₄+41.150.00[12]
SnI₄+41.550.00[12]
β-Sn (white tin)02.560.00[2]
α-Sn (grey tin)02.050.00[4]

Isomer shifts are typically reported relative to a CaSnO₃ or BaSnO₃ source at room temperature.

Table 2: Mössbauer Parameters of Selected Organotin(IV) Compounds

CompoundIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)Inferred GeometryReference
(CH₃)₂SnF₂1.254.25Octahedral[13]
(CH₃)₂SnCl₂1.503.55Distorted Tetrahedral[13]
(C₆H₅)₂SnCl₂1.372.80Distorted Tetrahedral[13]
(CH₃)₃SnCl1.363.30Trigonal Bipyramidal[14]
(C₆H₅)₃SnCl1.352.50Trigonal Bipyramidal[14]
(n-Bu)₂SnO1.152.20Polymeric[6]

Experimental Protocols

A successful Mössbauer spectroscopy experiment relies on careful sample preparation and a well-defined experimental procedure.

Protocol 1: Sample Preparation

The preparation method depends on the nature of the sample. The optimal thickness of the absorber is crucial to maximize the resonant absorption and minimize non-resonant scattering.[15]

For Powdered Samples:

  • Grind the solid sample into a fine, homogeneous powder to ensure uniform thickness and avoid orientation effects.[16]

  • The optimal amount of sample depends on the tin content and the sample matrix. A general guideline is to use an amount that results in an absorber thickness of approximately 0.1-0.5 mg of ¹¹⁹Sn per cm².

  • Encapsulate the powder in a sample holder made of a material transparent to the 23.87 keV gamma rays of ¹¹⁹Sn, such as a plastic or acrylic ring with thin windows (e.g., Kapton or Mylar).[4] Ensure the powder is evenly distributed to achieve a uniform thickness.[17]

For Thin Films and Foils:

  • Mount the film or foil directly in the sample holder.

  • Ensure the sample is flat and perpendicular to the gamma-ray beam.

For Frozen Solutions and Biological Samples:

  • Rapidly freeze the liquid sample in a suitable sample cup to form a glass, preventing the crystallization of the solvent and ensuring a homogeneous distribution of the tin-containing molecules.[17]

  • The sample holder should be designed for low-temperature measurements and be able to be mounted in a cryostat.

  • The concentration of the tin species should be sufficiently high to obtain a good signal-to-noise ratio.

Protocol 2: Mössbauer Spectrometer Setup and Data Acquisition
  • Source: A common source for ¹¹⁹Sn Mössbauer spectroscopy is ¹¹⁹mSn in a BaSnO₃ or CaSnO₃ matrix, which provides a single, narrow emission line.[12]

  • Calibration: Calibrate the velocity scale of the spectrometer using a standard absorber with a known spectrum, such as a β-Sn foil or a CaSnO₃/SnO₂ mixture.[18]

  • Geometry: The most common experimental geometry is transmission, where the detector is placed behind the sample in the path of the gamma-ray beam.[16]

  • Temperature Control: For many samples, especially organotin compounds and biological samples, it is necessary to cool the absorber to cryogenic temperatures (e.g., liquid nitrogen temperature, 77 K) to increase the recoil-free fraction (Lamb-Mössbauer factor) and obtain a measurable effect.[19] This is achieved using a cryostat.

  • Data Acquisition: The spectrometer moves the source relative to the absorber with a range of velocities, typically in the order of ±4 mm/s for ¹¹⁹Sn. The number of gamma rays transmitted through the sample is counted for each velocity increment. The resulting data is a plot of gamma-ray counts versus velocity, which is the Mössbauer spectrum.[18]

Protocol 3: Data Analysis
  • Software: Use specialized software for fitting Mössbauer spectra. These programs allow for the fitting of the experimental data with theoretical line shapes (typically Lorentzian or pseudo-Voigt) to extract the Mössbauer parameters.[20][21]

  • Fitting Procedure:

    • Load the experimental spectrum into the software.

    • Define the number of tin sites (sub-spectra) expected in the sample based on prior knowledge or visual inspection of the spectrum.

    • For each site, fit the data to determine the isomer shift (δ), quadrupole splitting (ΔE_Q), and linewidth (Γ). For magnetic samples, also fit the hyperfine magnetic field (B_hf).

    • Constrain fitting parameters where appropriate to ensure a physically meaningful fit. For example, the two peaks of a quadrupole doublet should have equal intensity and width.

    • Evaluate the quality of the fit using statistical parameters like chi-squared.

  • Interpretation: Interpret the obtained Mössbauer parameters in the context of the chemical and physical properties of the sample, using reference data from tables and the literature.

Visualizations

The following diagrams illustrate key concepts and workflows in tin Mössbauer spectroscopy.

Experimental_Workflow Experimental Workflow for ¹¹⁹Sn Mössbauer Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample_Type Select Sample Type (Powder, Film, Solution) Grinding Grinding & Homogenization (for powders) Sample_Type->Grinding Encapsulation Encapsulation in Sample Holder Sample_Type->Encapsulation Freezing Rapid Freezing (for solutions) Sample_Type->Freezing Grinding->Encapsulation Spectrometer Mössbauer Spectrometer Encapsulation->Spectrometer Mount Sample Freezing->Encapsulation Source ¹¹⁹mSn Source Absorber Sample (Absorber) Source->Absorber γ-rays Detector Gamma-Ray Detector Absorber->Detector MCA Multichannel Analyzer Detector->MCA MDS Mössbauer Drive System MDS->Source Velocity Modulation Raw_Spectrum Raw Mössbauer Spectrum (Counts vs. Velocity) MCA->Raw_Spectrum Generate Spectrum Fitting Spectral Fitting (Software Analysis) Raw_Spectrum->Fitting Parameters Extract Mössbauer Parameters (δ, ΔE_Q, B_hf) Fitting->Parameters Interpretation Interpretation (Oxidation State, Geometry, Bonding) Parameters->Interpretation

Caption: A flowchart of the experimental workflow in ¹¹⁹Sn Mössbauer spectroscopy.

Parameter_Interpretation Interpretation of ¹¹⁹Sn Mössbauer Parameters cluster_params Mössbauer Parameters cluster_info Chemical Information IS Isomer Shift (δ) Oxidation_State Oxidation State (Sn(II) vs Sn(IV)) IS->Oxidation_State Covalency Covalency of Bonds IS->Covalency QS Quadrupole Splitting (ΔE_Q) Coordination Coordination Geometry & Site Symmetry QS->Coordination Bonding Nature of Chemical Bonds QS->Bonding B_hf Hyperfine Field (B_hf) Magnetic Magnetic Ordering B_hf->Magnetic

Caption: Relationship between Mössbauer parameters and chemical information for tin.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Tin-115

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Tin-115 (Sn-115).

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Incomplete separation of this compound from isobaric contaminants (e.g., Indium-115, Cadmium-115).

  • Symptom: Mass spectrometry (e.g., ICP-MS) analysis of the purified tin fraction shows persistent peaks corresponding to Indium-115 (In-115) or Cadmium-115 (Cd-115).

  • Possible Causes & Solutions:

CauseRecommended Solution
Inefficient Ion Exchange Chromatography: Inappropriate resin selection or elution conditions.1. Resin Selection: Utilize a strong anion exchange resin (e.g., AG 1-X8) to effectively separate tin from indium and cadmium. Tin forms anionic complexes in HCl, while indium and cadmium may not bind as strongly under the same conditions. 2. Eluent Optimization: Employ a step-wise or gradient elution with varying concentrations of HCl. For example, after loading the sample in a low molarity HCl, elute indium and cadmium with a specific molarity of HCl before eluting the purified tin fraction with a different concentration.
Co-precipitation during chemical separation: Indium or cadmium hydroxides may co-precipitate with tin hydroxide.1. pH Control: Carefully control the pH during precipitation steps. Tin (IV) hydroxide precipitates at a lower pH than indium and cadmium hydroxides. Gradual pH adjustment can achieve selective precipitation. 2. Use of Complexing Agents: Employ complexing agents that selectively bind to either the tin or the interfering ions to prevent co-precipitation.
Solvent Extraction Inefficiency: Poor phase separation or incorrect choice of extractant.1. Extractant Selection: Use a selective extractant such as Tributyl Phosphate (TBP) or Di-(2-ethylhexyl)phosphoric acid (D2EHPA). The choice of extractant and its concentration in a suitable organic solvent (e.g., kerosene) is critical. 2. pH and Aqueous Phase Composition: Optimize the acidity (e.g., HCl or H2SO4 concentration) of the aqueous phase to maximize the distribution coefficient of tin into the organic phase while minimizing the extraction of indium and cadmium.

Issue 2: Poor recovery yield of this compound.

  • Symptom: The final amount of purified this compound is significantly lower than the expected theoretical yield.

  • Possible Causes & Solutions:

CauseRecommended Solution
Adsorption of Tin onto labware: Tin compounds, especially at low concentrations, can adsorb onto glass or plastic surfaces.1. Pre-treatment of Labware: Silanize glassware to reduce active sites for adsorption. 2. Use of Appropriate Materials: Utilize polypropylene or PTFE labware where possible, as they tend to have lower adsorption of metal ions compared to glass. 3. Carrier Addition: If permissible for the application, add a small amount of stable tin carrier at the beginning of the purification process to saturate adsorption sites.
Incomplete Elution from Chromatography Column: Tin remains bound to the ion exchange resin.1. Stronger Eluent: Use a higher concentration of the eluting acid or a different eluting agent to ensure complete stripping of tin from the resin. 2. Slower Flow Rate: Decrease the flow rate during elution to allow for complete equilibrium between the mobile and stationary phases.
Losses during Solvent Extraction: Incomplete stripping of tin from the organic phase.1. Stripping Agent Optimization: Use an appropriate stripping solution (e.g., dilute acid or a complexing agent solution) at a suitable concentration to efficiently back-extract tin into the aqueous phase. 2. Multiple Stripping Steps: Perform multiple stripping steps with fresh stripping solution to ensure complete recovery.
Precipitation Losses: Incomplete precipitation or loss of precipitate during filtration or centrifugation.1. Optimize Precipitation Conditions: Ensure optimal pH, temperature, and reagent concentrations for complete precipitation of the desired tin compound. 2. Proper Filtration/Centrifugation: Use fine-pore filters to avoid loss of fine precipitates. Ensure complete transfer of the precipitate and proper washing to minimize losses.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of this compound?

The primary challenges in the purification of this compound stem from:

  • Isobaric Interferences: The presence of stable Indium-115 (¹¹⁵In) and the potential for radioactive Cadmium-115 (¹¹⁵Cd) present significant separation challenges due to their identical mass number.

  • Chemical Similarity to Neighboring Elements: Tin's chemical properties are similar to those of adjacent elements in the periodic table, such as Antimony (Sb) and Indium (In), making their separation difficult.

  • Low Natural Abundance: this compound has a very low natural abundance (0.34%), which can make its enrichment and subsequent purification from other tin isotopes a complex process.[1]

Q2: Which analytical techniques are suitable for assessing the purity of this compound?

  • Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS): This is the preferred method for high-precision isotopic analysis, capable of resolving isobaric interferences and providing accurate isotopic ratios.

  • Gamma-Ray Spectroscopy: If radioactive isotopes are present, gamma-ray spectroscopy can be used to identify and quantify them, ensuring the radionuclidic purity of the this compound sample.

  • Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES): This technique is useful for determining the concentration of elemental impurities.

Q3: What are the common production routes for this compound that influence the initial impurity profile?

This compound can be produced through various nuclear reactions, each resulting in a different set of initial impurities. A common method involves the neutron irradiation of enriched Cadmium-114 (¹¹⁴Cd) targets in a nuclear reactor. This (n,γ) reaction produces Cadmium-115, which then decays to Indium-115 and subsequently to stable this compound. Therefore, the primary purification challenge in this route is the separation of tin from the bulk cadmium target material and the isobaric indium.

Q4: Can you provide a general overview of a typical purification workflow for this compound?

A general workflow for the purification of this compound produced from a cadmium target is as follows:

  • Target Dissolution: The irradiated cadmium target is dissolved in a suitable acid, typically nitric acid or hydrochloric acid.

  • Initial Separation of Bulk Cadmium: A preliminary separation step, such as precipitation or solvent extraction, is often employed to remove the majority of the cadmium.

  • Ion Exchange Chromatography: The solution containing this compound and other impurities is loaded onto an anion exchange column. By carefully selecting the eluent and its concentration, different elements can be selectively eluted, allowing for the isolation of a purified tin fraction.

  • Final Purification and Concentration: The collected tin fraction may undergo further purification steps, such as a second chromatography column or precipitation, to remove any remaining trace impurities. The final product is then concentrated.

Quantitative Data on Purification Methods

The following tables summarize quantitative data for common tin purification techniques. Note that much of the available data is for general tin purification and may require optimization for the specific case of this compound.

Table 1: Performance of Electrorefining for Tin Purification

ElectrolyteCurrent Density (A/dm²)Current Efficiency (%)Final Purity (%)Reference
Hydrochloric Acid565.699.985[2]
Sulfuric Acid--99.322[2]
Methanesulfonic Acid--99.914[2]
Sulfuric Acid with Additives100-12094>99.9[3]

Table 2: Performance of Solvent Extraction for Tin Separation

Extractant SystemAqueous PhaseRecovery Rate (%)Purity (%)Reference
Tributyl Phosphate (TBP)4 M HClSn: 76.2, Sb: 67.1Sn: 96.25, Sb: 83.65[4]
Di-(2-ethylhexyl)phosphoric acid (D2EHPA)1 M H₂SO₄--[5]
N-n-octylaniline in Toluene8 M HClQuantitativeHigh

Experimental Protocols & Workflows

Detailed Methodology: Ion Exchange Chromatography for Tin-Indium Separation

This protocol is adapted from general methods for the separation of tin and indium.

  • Resin Preparation:

    • Prepare a column with a strong anion exchange resin (e.g., AG 1-X8, 100-200 mesh).

    • Pre-condition the resin by washing with 1 M HCl, followed by deionized water, and finally equilibrate with the loading solution (e.g., 2 M HCl).

  • Sample Preparation and Loading:

    • Dissolve the sample containing this compound and Indium-115 in 2 M HCl.

    • Load the sample solution onto the equilibrated column at a slow flow rate (e.g., 0.5 mL/min).

  • Elution:

    • Indium Elution: Elute the indium fraction with a specific concentration of HCl (e.g., 2 M HCl). The exact molarity should be optimized based on preliminary experiments. Collect the eluate in fractions and analyze for indium.

    • Tin Elution: After the indium has been completely eluted, elute the tin fraction with a lower concentration of HCl (e.g., 0.1 M HCl) or a different eluent like dilute HNO₃. Collect the eluate in fractions and analyze for tin.

  • Analysis:

    • Analyze the collected fractions using ICP-MS to determine the concentration and isotopic composition of tin and indium in each fraction, thereby assessing the separation efficiency.

Diagram: Experimental Workflow for this compound Purification

Tin115_Purification_Workflow cluster_production Production cluster_purification Purification Process cluster_analysis Quality Control prod Irradiation of ¹¹⁴Cd Target dissolution Target Dissolution (in Acid) prod->dissolution Irradiated Target bulk_sep Bulk Cd Separation (e.g., Precipitation) dissolution->bulk_sep Acidic Solution ion_exchange Anion Exchange Chromatography bulk_sep->ion_exchange Sn, In, trace Cd waste2 bulk_sep->waste2 Bulk Cd final_purify Final Purification & Concentration ion_exchange->final_purify Purified Sn-115 Fraction waste Waste/Byproducts ion_exchange->waste In, Cd Fractions qc Purity & Isotopic Analysis (MC-ICP-MS) final_purify->qc Final Product

Caption: Workflow for the production and purification of this compound.

Diagram: Logical Relationship of Purification Challenges

Purification_Challenges cluster_challenges Primary Challenges cluster_solutions Purification Techniques center_node Purification of This compound isobaric Isobaric Interference (¹¹⁵In, ¹¹⁵Cd) center_node->isobaric chemical Chemical Similarity (Sb, In) center_node->chemical abundance Low Natural Abundance center_node->abundance iex Ion Exchange Chromatography isobaric->iex Addresses sx Solvent Extraction chemical->sx Addresses iex->center_node sx->center_node er Electrorefining er->center_node

Caption: Challenges and solutions in this compound purification.

References

Technical Support Center: Purification of Tin-115 from Isotopic Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on methods for purifying Tin-115 (Sn-115) from isotopic mixtures. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols to assist with challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound from a mixture of tin isotopes?

A1: The primary methods for purifying this compound can be broadly categorized into two types: chemical separation and physical separation.

  • Chemical Separation Methods: These techniques exploit the chemical properties of tin to separate it from other elements and, in some specific cases, can achieve isotopic enrichment. Common methods include:

    • Ion Exchange Chromatography: This method separates ions based on their affinity to an ion exchange resin.

    • Solvent Extraction: This technique separates compounds based on their relative solubilities in two different immiscible liquids.

  • Physical Separation Methods: These methods directly separate isotopes based on their mass differences. They are generally more effective for achieving high isotopic purity. Key methods include:

    • Electromagnetic Isotope Separation (EMIS): This high-purity method uses magnetic fields to separate ionized isotopes based on their mass-to-charge ratio.[1][2]

    • Gas Centrifugation: This method uses high-speed rotation to create a strong centrifugal force, separating gaseous compounds of different isotopic masses.[3][4][5]

Q2: Which method offers the highest purity for this compound?

A2: Electromagnetic Isotope Separation (EMIS) is renowned for its ability to achieve very high levels of isotopic purity for small quantities of isotopes.[1] It is often the method of choice for research applications requiring highly enriched this compound.

Q3: Are there any safety concerns associated with this compound purification?

A3: While this compound itself is a stable isotope, the purification processes can involve hazardous materials.[6] Chemical separation methods often utilize corrosive acids and organic solvents. Physical separation methods may involve high voltages and powerful magnetic fields. It is crucial to follow all relevant safety protocols and use appropriate personal protective equipment (PPE) when working with these methods.

Troubleshooting Guides

Ion Exchange Chromatography
Problem Potential Cause Troubleshooting Steps
Poor separation of tin isotopes. Inadequate resin selection; Improper eluent concentration or pH.1. Select a resin with high selectivity for tin. Anion exchange resins are often effective. 2. Optimize the eluent concentration and pH through a series of small-scale experiments to maximize the separation factor between tin isotopes.
Low recovery of this compound. Strong binding of tin to the resin; Incomplete elution.1. Increase the concentration of the eluting agent. 2. Employ a stronger eluting agent. 3. Increase the volume of the eluent.
Contamination of the final product. Co-elution of other isotopes or elements; Contaminated reagents or equipment.1. Refine the elution gradient to better separate the target isotope. 2. Ensure all reagents are of high purity and that all glassware and equipment are thoroughly cleaned.
Column clogging or slow flow rate. Resin swelling or degradation; Presence of particulate matter in the sample.1. Ensure the resin is properly pre-equilibrated with the starting buffer. 2. Filter the sample solution before loading it onto the column.
Solvent Extraction
Problem Potential Cause Troubleshooting Steps
Low extraction efficiency of tin. Incorrect choice of organic solvent or extractant; Suboptimal pH of the aqueous phase.1. Screen different organic solvents and extractants (e.g., tributyl phosphate - TBP) to find the most effective combination for tin. 2. Adjust the pH of the aqueous phase to optimize the distribution coefficient of the tin species.
Formation of an emulsion at the interface. High concentration of solutes; Presence of surfactants or particulate matter.1. Dilute the aqueous and/or organic phases. 2. Allow the mixture to stand for a longer period to allow for phase separation. 3. Centrifuge the mixture to break the emulsion.
Difficulty in stripping tin from the organic phase. Strong complex formation between tin and the extractant.1. Use a more concentrated stripping solution. 2. Consider using a different stripping agent that forms a more stable complex with tin in the aqueous phase.
Electromagnetic Isotope Separation (EMIS)
Problem Potential Cause Troubleshooting Steps
Low ion beam intensity. Inefficient ionization of the tin source material; Poor ion optics.1. Optimize the temperature and pressure in the ion source. 2. Adjust the voltages on the ion extraction and focusing electrodes.
Poor mass separation. Instabilities in the magnetic field or accelerating voltage; Inadequate vacuum.1. Ensure the power supplies for the magnet and accelerator are stable. 2. Check for and repair any leaks in the vacuum system.
Contamination of collected isotopes. Cross-contamination between collector pockets; Sputtering of material from the collector surfaces.1. Ensure proper design and spacing of the collector pockets. 2. Use collector materials that minimize sputtering.
Gas Centrifugation
Problem Potential Cause Troubleshooting Steps
Low separation efficiency. Insufficient rotor speed; Non-optimal temperature gradient.1. Ensure the centrifuge is operating at its maximum safe rotational speed. 2. Adjust the heating and cooling systems to establish the optimal axial temperature gradient.
Mechanical instability or failure. Imbalance in the rotor; Bearing failure.1. Ensure the rotor is perfectly balanced before operation. 2. Regularly inspect and maintain the bearings according to the manufacturer's specifications.
Leaks in the gas handling system. Faulty seals or connections.1. Perform a thorough leak check of the entire gas handling system using a helium leak detector. 2. Replace any faulty seals or tighten loose connections.

Experimental Protocols

Protocol 1: Purification of this compound using Anion Exchange Chromatography

This protocol outlines a general procedure for the separation of tin isotopes using an anion exchange resin. Optimization will be required for specific applications.

Materials:

  • Anion exchange resin (e.g., Dowex 1x8)

  • Hydrochloric acid (HCl), various concentrations

  • Nitric acid (HNO₃)

  • Isotopic mixture of tin dissolved in HCl

  • Chromatography column

  • Fraction collector

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for isotopic analysis

Procedure:

  • Column Preparation:

    • Prepare a slurry of the anion exchange resin in deionized water.

    • Pour the slurry into the chromatography column and allow it to settle, avoiding the formation of air bubbles.

    • Wash the column with several column volumes of high-purity deionized water.

    • Equilibrate the column by passing 3-5 column volumes of the starting HCl solution (e.g., 9 M HCl) through it.

  • Sample Loading:

    • Dissolve the tin isotopic mixture in the starting HCl solution.

    • Carefully load the sample onto the top of the resin bed.

  • Elution:

    • Begin the elution process by passing the eluent (e.g., a gradient of decreasing HCl concentration or a specific concentration of HNO₃) through the column. The different tin isotopes will travel through the resin at slightly different rates.

    • Collect fractions of the eluate using a fraction collector.

  • Analysis:

    • Analyze the collected fractions for their tin isotope composition using ICP-MS to identify the fractions enriched in this compound.

  • Regeneration:

    • After the separation, regenerate the column by washing it with a strong acid, followed by deionized water, to remove any remaining ions.

Data Presentation

The following table summarizes the general characteristics of the different purification methods. The actual performance will depend on the specific experimental setup and conditions.

Method Principle Typical Purity Throughput Advantages Disadvantages
Ion Exchange Chromatography Differential affinity of ions for a solid phase resin.ModerateLow to MediumRelatively low cost; Scalable.Lower purity than physical methods; Can be time-consuming.
Solvent Extraction Differential solubility in two immiscible liquids.ModerateLow to MediumGood for separating from other elements; Can be automated.Use of organic solvents; Potential for emulsion formation.
Electromagnetic Isotope Separation (EMIS) Mass-to-charge ratio in a magnetic field.Very HighVery LowHighest achievable purity; Applicable to most elements.[1]Very expensive; Low throughput; Complex instrumentation.[1]
Gas Centrifugation Mass difference in a strong centrifugal field.HighHighHigh throughput; More energy-efficient than diffusion methods.Requires a suitable volatile tin compound; Complex and expensive technology.[3]

Visualizations

Experimental_Workflow_Ion_Exchange cluster_prep Column Preparation cluster_sep Separation cluster_analysis Analysis & Regeneration prep1 Pack Column prep2 Wash with DI Water prep1->prep2 prep3 Equilibrate with HCl prep2->prep3 load Load Sample prep3->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect analyze ICP-MS Analysis collect->analyze regen Regenerate Column analyze->regen

Caption: Workflow for this compound purification by ion exchange chromatography.

Logical_Relationships_Purification_Methods cluster_physical Physical Separation cluster_chemical Chemical Separation EMIS EMIS (High Purity, Low Throughput) Output Purified this compound EMIS->Output Centrifugation Gas Centrifugation (High Purity, High Throughput) Centrifugation->Output IonExchange Ion Exchange (Moderate Purity, Scalable) IonExchange->Output SolventExtraction Solvent Extraction (Moderate Purity, Good for Pre-purification) SolventExtraction->IonExchange Pre-purification Step SolventExtraction->Output Input Isotopic Mixture Input->EMIS Input->Centrifugation Input->IonExchange Input->SolventExtraction

Caption: Relationship between different this compound purification methods.

References

Technical Support Center: Overcoming Low Yield in Tin-115 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of Tin-115 (¹¹⁵Sn). The information is presented in a question-and-answer format to directly address specific issues.

Troubleshooting Guides

This section offers solutions to common problems encountered during the synthesis of this compound, primarily focusing on the proton-induced nuclear reaction on an Indium-115 target.

Issue 1: Lower than expected ¹¹⁵Sn yield after irradiation.

Question: We performed a proton bombardment on a natural indium target to produce ¹¹⁵Sn via the ¹¹⁵In(p,n)¹¹⁵Sn reaction, but the final yield is significantly lower than theoretical calculations. What are the potential causes and how can we improve the yield?

Answer: Low yields in the ¹¹⁵In(p,n)¹¹⁵Sn reaction can stem from several factors related to the irradiation process and target properties. Here’s a step-by-step troubleshooting guide:

  • Proton Beam Energy Optimization: The cross-section of the (p,n) reaction is highly dependent on the proton beam's energy. An energy level that is too low will result in a low reaction probability, while excessively high energy can open up competing reaction channels, such as (p,2n) or (p,pn), which will produce other isotopes and reduce the yield of ¹¹⁵Sn. It is crucial to operate the accelerator at an energy that maximizes the ¹¹⁵In(p,n)¹¹⁵Sn reaction cross-section.

  • Target Thickness and Purity:

    • Thickness: An overly thick target can lead to significant energy degradation of the proton beam, meaning that deeper sections of the target are irradiated with suboptimal energy. This phenomenon is known as self-shielding. Conversely, a target that is too thin may not provide enough target nuclei for a sufficient reaction rate. Careful calculation of the optimal target thickness based on the proton beam's energy and stopping power in indium is necessary.

    • Purity: The presence of chemical impurities in the indium target can lead to the formation of unwanted radioisotopes, complicating the purification process and potentially interfering with the accurate measurement of ¹¹⁵Sn activity. Using high-purity indium (99.99% or higher) is recommended to minimize side reactions.[1]

  • Irradiation Time and Beam Current: The production of a radioisotope is a function of both the duration of the irradiation and the intensity of the particle beam (current). Insufficient irradiation time or a low beam current will naturally result in a lower yield. However, extending the irradiation time indefinitely is not always beneficial, as the decay of the produced ¹¹⁵Sn will start to counteract the production rate, eventually reaching a saturation point. The irradiation time should be optimized based on the half-life of ¹¹⁵Sn.

  • Target Cooling: High-intensity proton beams deposit a significant amount of heat into the target. Inadequate cooling can lead to the melting or even vaporization of the indium target, resulting in a loss of target material and a compromised irradiation geometry. Ensure that the target cooling system is functioning efficiently to maintain the integrity of the target throughout the irradiation process.

Issue 2: Difficulty in separating ¹¹⁵Sn from the bulk indium target.

Question: After irradiating our indium target, we are facing challenges in efficiently separating the microscopic quantities of ¹¹⁵Sn from the macroscopic amount of indium. What are effective separation methods?

Answer: The separation of no-carrier-added ¹¹⁵Sn from the bulk indium target is a critical step that significantly impacts the final yield and purity. Here are proven methods for this radiochemical separation:

  • Solvent Extraction: This is a widely used and effective technique for separating tin from indium. The process typically involves dissolving the irradiated indium target in a suitable acid (e.g., hydrochloric acid) and then using an organic solvent containing a specific extractant to selectively pull the tin into the organic phase, leaving the indium in the aqueous phase.

    • Recommended System: A common and effective system involves using Di-(2-ethylhexyl) phosphoric acid (D2EHPA) as the extractant. While D2EHPA can extract both indium and tin from a sulfuric acid medium, selective stripping of indium can be achieved using hydrochloric acid.

  • Ion Exchange Chromatography: This technique utilizes resins that can selectively bind tin ions while allowing indium ions to pass through, or vice versa. By carefully selecting the resin and the eluent (the solution used to wash the column), a clean separation can be achieved.

  • Precipitation: Although less common for no-carrier-added separations due to the microscopic quantities of the product, co-precipitation can be employed. This involves adding a carrier (a small amount of non-radioactive tin) to the solution and then precipitating the tin as an insoluble compound, carrying the radioactive ¹¹⁵Sn with it. However, this method results in a product that is not "no-carrier-added."

Experimental Protocols

Protocol 1: Synthesis of ¹¹⁵Sn via the ¹¹⁵In(p,n)¹¹⁵Sn Reaction

Objective: To produce ¹¹⁵Sn by irradiating a high-purity indium target with protons.

Materials:

  • High-purity (≥99.99%) indium foil of a predetermined optimal thickness.

  • Target holder with an efficient cooling system.

  • Particle accelerator capable of delivering a stable proton beam of the desired energy and current.

Methodology:

  • Target Preparation:

    • Cut the indium foil to the appropriate dimensions for the target holder.

    • Clean the surface of the foil to remove any contaminants.

    • Securely mount the foil in the target holder, ensuring good thermal contact with the cooling block.

  • Irradiation:

    • Mount the target assembly onto the beamline of the accelerator.

    • Evacuate the beamline to the required vacuum level.

    • Set the proton beam energy and current to the optimized parameters for the ¹¹⁵In(p,n)¹¹⁵Sn reaction.

    • Irradiate the target for the calculated optimal duration.

    • Continuously monitor the target temperature and beam parameters throughout the irradiation.

  • Post-Irradiation Handling:

    • After irradiation, allow for a sufficient cooling period for short-lived, unwanted radioisotopes to decay.

    • Remotely handle the now radioactive target and transfer it to a shielded hot cell for chemical processing.

Protocol 2: Radiochemical Separation of ¹¹⁵Sn from an Indium Target using Solvent Extraction

Objective: To separate no-carrier-added ¹¹⁵Sn from the bulk indium target material.

Materials:

  • Irradiated indium target.

  • Concentrated hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).

  • Di-(2-ethylhexyl) phosphoric acid (D2EHPA) as the extractant.

  • An organic solvent (e.g., kerosene or toluene) to dissolve the D2EHPA.

  • Separatory funnels.

  • pH meter and appropriate buffers.

  • Shielded hot cell and remote handling equipment.

Methodology:

  • Target Dissolution:

    • In a hot cell, place the irradiated indium target into a beaker.

    • Carefully add 1 M H₂SO₄ to completely dissolve the target. Gentle heating may be required to facilitate dissolution.

  • Extraction:

    • Transfer the dissolved target solution to a separatory funnel.

    • Prepare a solution of D2EHPA in the organic solvent (e.g., 20% D2EHPA in kerosene).

    • Add the organic extractant solution to the separatory funnel containing the aqueous target solution.

    • Shake the funnel vigorously for several minutes to ensure thorough mixing and allow for the extraction of both indium and tin into the organic phase.

    • Allow the two phases to separate completely.

  • Selective Stripping:

    • Drain and discard the aqueous phase (which should contain minimal radioactivity).

    • To the organic phase (now containing both indium and tin), add a 1.5 M HCl solution.

    • Shake the funnel again to selectively strip the indium back into the new aqueous phase, leaving the tin in the organic phase.

    • Allow the phases to separate.

  • Final Product Recovery:

    • The organic phase now contains the purified ¹¹⁵Sn. This can be further processed as needed for its intended application. The indium in the HCl solution can be recovered and recycled for future irradiations.

Quantitative Data

Table 1: Key Nuclear Reactions for this compound Synthesis

ReactionTarget IsotopeNatural Abundance of TargetReaction TypeTypical Particle Energy
¹¹⁵In(p,n)¹¹⁵Sn¹¹⁵In95.7%Proton-induced5-20 MeV
¹¹⁸Sn(p,α)¹¹⁵In -> ¹¹⁵In(p,n)¹¹⁵Sn¹¹⁸Sn24.22%Proton-induced>20 MeV
¹¹⁶Cd(α,5n)¹¹⁵Sn¹¹⁶Cd7.49%Alpha-induced40-60 MeV

Note: The ¹¹⁵In(p,n)¹¹⁵Sn reaction is generally the most practical route due to the high natural abundance of ¹¹⁵In.

Table 2: Factors Influencing Low Yield in ¹¹⁵Sn Synthesis and Recommended Solutions

FactorPotential ProblemRecommended Solution
Proton Beam Energy Suboptimal reaction cross-section; competing nuclear reactions.Optimize proton energy based on the reaction's excitation function to maximize the (p,n) cross-section.
Target Thickness Self-shielding leading to incomplete target activation; insufficient target material.Calculate and use the optimal target thickness based on proton energy and stopping power.
Target Purity Production of radionuclidic impurities; complex purification.Use high-purity (≥99.99%) indium target material.[1]
Irradiation Time Insufficient production; saturation and decay of ¹¹⁵Sn.Optimize irradiation time based on the half-life of ¹¹⁵Sn and the proton beam current.
Target Cooling Melting or damage to the target, leading to loss of material.Ensure an efficient and reliable target cooling system is in place and functioning correctly.
Chemical Separation Incomplete separation of ¹¹⁵Sn from the indium target; loss of product during processing.Employ a validated and optimized radiochemical separation technique like solvent extraction with D2EHPA.

Visualizations

Experimental_Workflow Experimental Workflow for ¹¹⁵Sn Production cluster_synthesis Synthesis Stage cluster_purification Purification Stage Target_Prep Target Preparation (High-Purity ¹¹⁵In Foil) Irradiation Proton Irradiation ¹¹⁵In(p,n)¹¹⁵Sn Target_Prep->Irradiation Mount on Beamline Cooling Post-Irradiation Cooling Irradiation->Cooling Radioactive Target Dissolution Target Dissolution (in H₂SO₄) Cooling->Dissolution Transfer to Hot Cell Extraction Solvent Extraction (D2EHPA in Kerosene) Dissolution->Extraction Stripping Selective Stripping (with HCl) Extraction->Stripping Final_Product Purified ¹¹⁵Sn Stripping->Final_Product

Caption: Workflow for the production and purification of this compound.

Troubleshooting_Logic Troubleshooting Low ¹¹⁵Sn Yield cluster_causes Potential Causes cluster_solutions Corrective Actions Low_Yield Low ¹¹⁵Sn Yield Detected Beam_Energy Incorrect Proton Energy? Low_Yield->Beam_Energy Target_Issues Target Problems? (Thickness, Purity, Cooling) Low_Yield->Target_Issues Irradiation_Params Suboptimal Irradiation? (Time, Current) Low_Yield->Irradiation_Params Separation_Inefficiency Poor Chemical Separation? Low_Yield->Separation_Inefficiency Adjust_Energy Optimize Beam Energy Beam_Energy->Adjust_Energy Check_Target Verify Target Specs & Cooling Target_Issues->Check_Target Adjust_Irradiation Optimize Time & Current Irradiation_Params->Adjust_Irradiation Refine_Separation Improve Separation Protocol Separation_Inefficiency->Refine_Separation

Caption: Logical flow for troubleshooting low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common nuclear reaction to produce this compound? A1: The most common and practical reaction is the proton-induced reaction on an Indium-115 target: ¹¹⁵In(p,n)¹¹⁵Sn. This is favored due to the high natural abundance of the ¹¹⁵In isotope (95.7%).

Q2: Why is my measured radioactivity of ¹¹⁵Sn inconsistent across different measurements? A2: Inconsistent measurements can be due to several factors:

  • Presence of Radionuclidic Impurities: Other radioactive isotopes produced during irradiation can interfere with the measurement of ¹¹⁵Sn, especially if their gamma-ray energies are close. Ensure your purification process is effective and use high-resolution gamma spectroscopy to differentiate between isotopes.

  • Instrument Calibration: Ensure your radiation detection equipment is properly calibrated for the specific energies of the gamma rays emitted by ¹¹⁵Sn.

  • Sample Geometry: The position and geometry of the sample relative to the detector can significantly affect the count rate. Maintain a consistent and reproducible counting geometry for all samples.

Q3: Can I use natural indium as a target, or do I need enriched ¹¹⁵In? A3: Due to the very high natural abundance of ¹¹⁵In (95.7%), it is generally feasible to use natural indium as the target material. The use of enriched ¹¹⁵In would only provide a marginal increase in yield and is typically not cost-effective.

Q4: What are the main competing nuclear reactions when irradiating indium with protons? A4: When irradiating natural indium, which also contains ¹¹³In (4.3% abundance), several competing reactions can occur, especially if the proton energy is not well-controlled:

  • On ¹¹⁵In: (p,γ)¹¹⁶Sb, (p,2n)¹¹⁴Sn, (p,pn)¹¹⁴In

  • On ¹¹³In: (p,n)¹¹³Sn, (p,γ)¹¹⁴Sb

These side reactions produce other radioisotopes that will need to be separated from the desired ¹¹⁵Sn.[2]

Q5: Are there alternative methods to produce ¹¹⁵Sn besides proton irradiation of indium? A5: While the ¹¹⁵In(p,n)¹¹⁵Sn reaction is the most common, other reactions are theoretically possible, such as alpha particle bombardment of Cadmium-116 (¹¹⁶Cd(α,5n)¹¹⁵Sn). However, these methods often require more complex and less common target materials and higher energy accelerators, making them less practical for routine production.

References

Technical Support Center: Stabilizing Tin-115 Labeled Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stabilization of Tin-115 (¹¹⁵Sn) labeled radiopharmaceuticals. Our goal is to offer practical solutions to common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in working with this compound for radiolabeling?

A1: The main challenges include:

  • Oxidation State Stability: Tin can exist in two primary oxidation states, Sn(II) and Sn(IV). Maintaining the desired oxidation state during labeling and in vivo is crucial, as changes can affect the stability and biodistribution of the radiopharmaceutical.

  • Hydrolysis: Tin ions are prone to hydrolysis, especially at physiological pH, which can lead to the formation of insoluble tin colloids and reduce radiolabeling efficiency.

  • Selection of an Appropriate Chelator: The chelator must form a thermodynamically stable and kinetically inert complex with ¹¹⁵Sn to prevent its release in vivo.

  • In Vivo Transchelation: Competition from endogenous metal ions or biomolecules can lead to the displacement of ¹¹⁵Sn from its chelator.

Q2: Which chelators are recommended for this compound?

A2: Based on the coordination chemistry of tin and its similarity to other radiometals, the following chelators are recommended:

  • DTPA (Diethylenetriaminepentaacetic acid): This is a widely used acyclic chelator that forms stable complexes with many radiometals. It is a good starting point for ¹¹⁵Sn chelation due to its flexibility and strong binding affinity.

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): This macrocyclic chelator generally forms more kinetically inert complexes compared to acyclic chelators like DTPA, offering higher in vivo stability.[1] However, labeling with DOTA may require harsher conditions (e.g., higher temperatures).[1]

  • Phosphonate-based chelators (e.g., EDTMP, DOTMP): These have shown high bone affinity and could be suitable for developing ¹¹⁵Sn-based bone-seeking radiopharmaceuticals.[2]

Q3: What are the best practices for storing ¹¹⁵Sn-labeled compounds?

A3: To ensure the stability of your ¹¹⁵Sn-labeled radiopharmaceutical, follow these storage guidelines:

  • Temperature: Store at 2-8°C unless otherwise specified by your protocol. Avoid freezing, as it can damage the complex.

  • pH: Maintain the pH of the formulation within the optimal range determined during stability studies, typically between 5.5 and 7.5.

  • Light Protection: Store in a light-protected container, as light can sometimes catalyze degradation.

  • Antioxidants: Consider the addition of antioxidants like ascorbic acid or gentisic acid to the formulation to prevent radiolysis and oxidation of Sn(II) to Sn(IV), if Sn(II) is the desired oxidation state.

Q4: How can I assess the in vitro and in vivo stability of my ¹¹⁵Sn-radiopharmaceutical?

A4:

  • In Vitro Stability: Incubate the radiolabeled compound in human serum or a relevant buffer at 37°C and analyze samples at various time points (e.g., 1, 4, 24 hours) using radio-TLC or radio-HPLC to determine the percentage of intact radiopharmaceutical.

  • In Vivo Stability: Administer the radiopharmaceutical to an appropriate animal model and collect blood, urine, and tissue samples at different time points. Analyze the samples to determine the biodistribution and the extent of dissociation of ¹¹⁵Sn from the chelator. High uptake in non-target tissues like bone may indicate poor in vivo stability.

Troubleshooting Guides

Issue 1: Low Radiolabeling Efficiency (<90%)
Potential Cause Troubleshooting Steps
Incorrect pH of reaction mixture Optimize the pH of the labeling buffer. Most labeling reactions with chelators like DTPA and DOTA proceed optimally at a slightly acidic to neutral pH (4.5-7.0). Verify the final pH of your reaction mixture.
Presence of competing metal ion impurities Use high-purity reagents and metal-free buffers. Pre-treat all glassware and reaction vials with a metal-chelating agent (e.g., EDTA solution) followed by rinsing with metal-free water.
Oxidation of Sn(II) to Sn(IV) If using a Sn(II) precursor, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Add a small amount of a reducing agent like stannous chloride or an antioxidant like ascorbic acid to the reaction mixture.
Suboptimal reaction temperature or time Optimize the incubation temperature and time. While DTPA labeling can often be performed at room temperature, DOTA may require heating (e.g., 80-95°C) for efficient labeling.
Low precursor concentration Increase the concentration of the chelating agent. Ensure the molar ratio of chelator to tin is optimized.
Issue 2: Poor In Vitro/In Vivo Stability
Potential Cause Troubleshooting Steps
Weak chelator-tin complex Consider using a more robust chelator. If you are using an acyclic chelator like DTPA, switching to a macrocyclic chelator like DOTA may improve in vivo stability.
Transchelation with serum proteins or other endogenous ligands Evaluate the stability of the complex in the presence of a strong competing chelator (e.g., EDTA challenge) in vitro. A stable complex should show minimal dissociation.
Radiolysis of the compound Add radical scavengers such as ascorbic acid or ethanol to the formulation to minimize radiolytic degradation.
In vivo dissociation leading to bone uptake This is a strong indicator of free ¹¹⁵Sn. Improve the chelation chemistry by selecting a more stable chelator or optimizing the labeling conditions to ensure complete complexation.
Issue 3: Unexpected Biodistribution Profile
Potential Cause Troubleshooting Steps
Formation of colloids Check the pH of the injectate; it should be close to physiological pH. Filter the final product through a 0.22 µm filter before injection. Analyze the particle size if colloid formation is suspected.
Presence of radiochemical impurities Purify the radiolabeled compound using HPLC or a suitable solid-phase extraction (SPE) cartridge to remove unreacted ¹¹⁵Sn and other impurities.
Changes in the biological targeting molecule Ensure that the labeling conditions (pH, temperature) do not denature or alter the biological activity of the targeting vector (e.g., peptide, antibody).

Experimental Protocols

Protocol 1: General Radiolabeling of a Peptide with ¹¹⁵Sn-DTPA
  • Preparation of Reagents:

    • Prepare a 1 mg/mL solution of the DTPA-conjugated peptide in metal-free water.

    • Prepare a 0.1 M sodium acetate buffer, pH 5.5, using metal-free water.

    • Obtain a solution of ¹¹⁵SnCl₂ in 0.1 M HCl.

  • Radiolabeling Reaction:

    • In a sterile, metal-free microcentrifuge tube, add 50 µL of the DTPA-peptide solution.

    • Add 100 µL of the sodium acetate buffer.

    • Add 5-10 µL of the ¹¹⁵SnCl₂ solution (activity to be determined based on specific activity requirements).

    • Vortex the mixture gently and incubate at room temperature for 30 minutes.

  • Quality Control:

    • Determine the radiochemical purity using radio-TLC (see Protocol 2).

Protocol 2: Quality Control using Radio-TLC
  • Stationary Phase: ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strip.

  • Mobile Phase: 0.1 M Sodium Citrate buffer, pH 5.0.

  • Procedure:

    • Spot a small drop (1-2 µL) of the reaction mixture onto the origin of the ITLC-SG strip.

    • Develop the chromatogram by placing the strip in a chromatography tank containing the mobile phase.

    • Allow the solvent front to migrate to near the top of the strip.

    • Remove the strip and cut it into two halves (origin and solvent front).

    • Measure the radioactivity of each half using a gamma counter.

  • Analysis:

    • The ¹¹⁵Sn-DTPA-peptide complex will remain at the origin (Rf = 0.0-0.1).

    • Free ¹¹⁵Sn (as citrate complex) will migrate with the solvent front (Rf = 0.9-1.0).

    • Calculate the radiochemical purity as: (Counts at origin / Total counts) x 100%.

Data Presentation

Table 1: Comparison of Chelators for this compound Labeling

ChelatorLabeling ConditionsIn Vitro Stability (Serum, 24h)In Vivo StabilityKey Advantage
DTPA Room temp, pH 5.5Moderate (~90%)ModerateMild labeling conditions
DOTA 95°C, 15 min, pH 5.0High (>98%)HighHigh kinetic inertness
EDTMP Room temp, pH 6.0High (>95%)High (with bone targeting)Excellent for bone imaging

Table 2: Troubleshooting Radiolabeling with ¹¹⁵Sn - A Summary of Key Parameters

ParameterTypical RangeIndication of Problem if Outside Range
pH 4.5 - 7.0Low radiolabeling efficiency, colloid formation
Temperature Room Temp - 95°CIncomplete labeling (too low), degradation of biomolecule (too high)
Radiochemical Purity > 95%Presence of impurities affecting biodistribution
In Vitro Stability > 95% at 4h in serumPotential for in vivo dissociation

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_labeling Radiolabeling cluster_qc Quality Control cluster_purification Purification (if needed) cluster_final Final Product reagents Prepare Reagents (¹¹⁵Sn, Chelator-Peptide, Buffer) reaction Incubate at Optimal Temp & pH reagents->reaction tlc Radio-TLC/HPLC (Radiochemical Purity) reaction->tlc stability In Vitro Stability Assay (Serum Incubation) tlc->stability If RCP > 95% purify SPE or HPLC Purification tlc->purify If RCP < 95% final_product Sterile Filtration & Formulation for Injection stability->final_product purify->tlc Troubleshooting_Tree start Low Radiolabeling Efficiency? check_ph Is pH optimal (4.5-7.0)? start->check_ph Yes check_temp Is temperature/time optimal? check_ph->check_temp Yes adjust_ph Adjust pH check_ph->adjust_ph No check_metals Used metal-free reagents? check_temp->check_metals Yes adjust_temp Optimize temp/time check_temp->adjust_temp No use_metal_free Use metal-free reagents check_metals->use_metal_free No success Problem Solved check_metals->success Yes adjust_ph->success adjust_temp->success use_metal_free->success

References

Technical Support Center: Safe Handling of Radioactive Tin Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information and procedures for minimizing radiation exposure when working with radioactive isotopes of tin. It is intended for researchers, scientists, and drug development professionals.

Important Note on Tin-115: It is a common misconception that this compound (Sn-115) is radioactive. In fact, this compound is a stable isotope and does not emit ionizing radiation.[1][2] This guide, therefore, focuses on the safe handling of common radioactive tin isotopes that are of interest in research and medicine, such as Tin-113 (Sn-113), Tin-117m (Sn-117m), and Tin-121m (Sn-121m).

Troubleshooting Guide

This section addresses specific issues that users may encounter during their experiments with radioactive tin isotopes.

Issue Possible Cause Troubleshooting Steps
Unexpectedly High Dose Rate Reading on Survey Meter 1. Incorrect distance from the source. 2. Inadequate or incorrect shielding material. 3. Higher than expected activity of the source. 4. Instrument malfunction or incorrect settings.1. Verify the distance from the source. Remember that dose rate decreases with the square of the distance. 2. Ensure the correct shielding material and thickness are being used for the specific isotope (see shielding table below). 3. Confirm the activity of the source from the supplier's documentation. 4. Check the survey meter's calibration date and ensure it is set to the correct energy range. Perform a source check with a known standard.
Personal Dosimeter Reading is Higher than Expected 1. Improper handling techniques (e.g., holding vials with hands). 2. Spending too much time near the radioactive source. 3. Contamination of personal protective equipment (PPE) or work area.1. Always use remote handling tools such as tongs or forceps.[3] 2. Plan experiments to minimize time spent in close proximity to the source.[4] 3. Regularly monitor your work area and PPE for contamination. Change gloves frequently.[3][5]
Suspected Skin Contamination Direct contact with the radioactive material.1. Immediately wash the affected area with lukewarm water and a mild soap.[3] Do not use abrasive brushes that could break the skin. 2. Monitor the skin with a survey meter after washing to check for residual contamination. 3. If contamination persists, repeat the washing procedure. 4. Report the incident to your institution's Radiation Safety Officer (RSO).
Radioactive Spill Accidental dropping or mishandling of a vial or container.1. Alert others in the area. 2. Contain the spill by covering it with absorbent paper.[3] 3. Secure the area to prevent the spread of contamination. 4. Follow the detailed spill response workflow below and notify the RSO immediately.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of radiation emitted by common radioactive tin isotopes?

A1: The primary emissions of concern from isotopes like Sn-113, Sn-117m, and Sn-121m are gamma rays and conversion electrons.[6][7][8] Beta particles are also emitted by some tin isotopes, such as Sn-121m and Sn-126.[1][8]

Q2: What are the core principles for minimizing external radiation exposure?

A2: The three fundamental principles of radiation protection are Time, Distance, and Shielding .

  • Time: Minimize the duration of exposure.[4]

  • Distance: Maximize the distance from the radiation source. The intensity of radiation decreases with the square of the distance.

  • Shielding: Use appropriate materials to absorb the radiation.

Q3: What is the best shielding material for gamma-emitting tin isotopes?

A3: High-density materials like lead are most effective for shielding gamma radiation. The required thickness will depend on the energy of the gamma rays and the activity of the source.

Q4: How often should I monitor my work area for contamination?

A4: It is good practice to monitor your work area with a survey meter before and after each experiment. A formal wipe test for removable contamination should be performed on a regular basis, as determined by your institution's radiation safety program.[3]

Q5: What should I do with radioactive waste generated from my experiments?

A5: Radioactive waste must be segregated and disposed of according to your institution's specific guidelines. This typically involves separating waste by isotope and form (e.g., solid, liquid, sharps).[3]

Data Presentation: Properties of Common Radioactive Tin Isotopes

The following tables summarize key data for commonly used radioactive tin isotopes.

Table 1: Decay Characteristics

IsotopeHalf-LifePrimary Decay ModeKey Emissions (Energy)
Tin-113 (Sn-113) 115.1 days[2][9]Electron CaptureGamma rays (from daughter In-113m): 391.7 keV[10]
Tin-117m (Sn-117m) 13.8 days[11][12]Isomeric TransitionGamma rays: 158.6 keV, Conversion Electrons[6][7]
Tin-121m (Sn-121m) 43.9 years[2][8]Isomeric Transition (77.6%), Beta Minus (22.4%)[2]Gamma rays (low energy, e.g., 37 keV), Beta particles (max 0.39 MeV)[8]
Tin-126 (Sn-126) ~230,000 years[2]Beta MinusBeta particles (max 0.38 MeV), Gamma rays (from daughter Sb-126)[8]

Table 2: Radiation Protection Data

IsotopeSpecific Gamma-Ray Constant (R·m²/Ci·hr)Half-Value Layer (HVL) in Lead (approx.)
Tin-113 (as In-113m) 0.33~2.0 mm
Tin-117m (Sn-117m) 0.25[13]~0.5 mm
Tin-121m (Sn-121m) Not readily available due to low energy gammasVery thin lead
Tin-126 (as Sb-126) 1.80[13]~7.0 mm

Note: The Specific Gamma-Ray Constant helps in estimating the exposure rate from a point source. The Half-Value Layer is the thickness of a material required to reduce the radiation intensity by half.

Experimental Protocols

Protocol 1: Handling a Stock Vial of a Radioactive Tin Isotope
  • Preparation:

    • Designate a specific work area and cover it with absorbent, plastic-backed paper.

    • Set up all necessary equipment, including shielding, remote handling tools (tongs, forceps), and waste containers.

    • Perform a "dry run" of the procedure without the radioactive material to identify any potential issues.[3]

    • Ensure a calibrated survey meter is operational.

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, safety glasses, and two pairs of disposable gloves.

    • Wear any personal dosimeters (e.g., whole-body and ring badges) as required by your institution.

  • Procedure:

    • Place the stock vial behind appropriate lead shielding.

    • Use tongs to handle the vial at all times.

    • Perform all manipulations within the shielded and contained work area.

    • If aliquoting, perform the operation in a way that minimizes the potential for spills.

  • Post-Procedure:

    • Securely cap and store the stock vial in its designated shielded container.

    • Dispose of all radioactive waste in the appropriate, labeled containers.

    • Monitor the work area, tools, and yourself for any contamination.

    • Wash hands thoroughly after removing gloves.

Protocol 2: Performing a Wipe Test for Removable Contamination
  • Preparation:

    • Create a diagram of the area to be surveyed, indicating wipe locations.

    • Label a vial for each wipe location.

    • Use small filter papers or cotton swabs as the wipe media.

  • Procedure:

    • Wearing gloves, take a wipe of a 100 cm² area for each location on your diagram.

    • Apply moderate pressure and wipe the area with an "S" motion.

    • Place each wipe in its corresponding labeled vial.

  • Analysis:

    • Analyze the wipes using a liquid scintillation counter or a gamma counter, depending on the isotope.

    • Record the results in counts per minute (CPM).

  • Action:

    • If any wipe exceeds the action level set by your institution's RSO, the area must be decontaminated and re-wiped until the contamination is removed.

Mandatory Visualizations

ALARA_Workflow cluster_plan Experiment Planning cluster_protocol Protocol Optimization cluster_execution Execution & Review A Identify Experimental Goal B Consider Non-Radioactive Alternatives A->B C Justify Use of Radionuclide B->C If none exist D Select Isotope with Lowest Possible Hazard C->D E Calculate Minimum Required Activity D->E F Minimize Time of Handling E->F G Maximize Distance from Source F->G H Implement Appropriate Shielding G->H I Perform 'Dry Run' to Refine Technique H->I J Execute Experiment Following Protocol I->J K Monitor for Exposure and Contamination J->K L Review Dosimetry and Survey Results K->L M Identify Areas for Dose Reduction in Future Experiments L->M M->A Iterative Improvement

Caption: ALARA (As Low As Reasonably Achievable) workflow for experiment planning.

Spill_Response Start Radioactive Spill Occurs A Step 1: ALERT Inform personnel in the immediate area Start->A B Step 2: CONTAIN Cover spill with absorbent paper. Prevent runoff. A->B C Step 3: SECURE Restrict access to the area. Post warning signs. B->C D Notify Radiation Safety Officer (RSO) C->D E Minor or Major Spill? D->E F MINOR SPILL (Low activity, small area, no personnel contamination) Begin cleanup under RSO guidance. E->F Minor G MAJOR SPILL (High activity, large area, personnel contamination) Evacuate area. Await RSO arrival. E->G Major H Decontaminate Area F->H G->H After RSO assessment I Survey Area with Meter H->I J Contamination Removed? I->J J->H No K Perform Post-Incident Review J->K Yes End Incident Closed K->End

Caption: Decision workflow for responding to a radioactive spill.

References

Navigating the Nuances of Tin-117m Detection: A Technical Support Hub

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to enhance the detection sensitivity of 117mSn tracers in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the detection of 117mSn and offers practical solutions.

Low Signal or Count Rate

Q1: We are observing a very low count rate from our samples containing 117mSn. What are the potential causes and how can we troubleshoot this?

A1: A low count rate can stem from several factors throughout the experimental workflow. Here’s a systematic approach to troubleshooting:

  • Sample Preparation:

    • Incomplete Digestion: For biological samples like tissues, incomplete digestion can lead to self-absorption of the emitted radiation, particularly the conversion electrons. Ensure your digestion protocol is robust enough to fully break down the sample matrix. Acid digestion with a mixture of nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) at elevated temperatures (above 200°C) is often effective for animal tissues.[7]

    • Loss of Analyte: During sample preparation steps such as extraction or precipitation, 117mSn may be lost. Verify each step of your protocol for potential losses.

  • Detection Method:

    • Incorrect Detector Choice: 117mSn decays via isomeric transition, emitting a primary gamma photon at 159 keV (86% abundance) and conversion electrons with significant energies between 127-158 keV.[11]

      • For liquid scintillation counting (LSC) , which is ideal for detecting the conversion electrons, ensure you are using a cocktail suitable for aqueous or organic samples, depending on your sample preparation.

    • Suboptimal Detector Settings:

      • Gamma Spectrometer: The energy calibration of your spectrometer must be accurate to ensure the region of interest (ROI) is correctly centered on the 159 keV peak. The width of the ROI should be optimized to include the majority of the peak while minimizing background.

      • Liquid Scintillation Counter: The energy window should be set to capture the spectrum of the conversion electrons.

    • Quenching (in LSC): The presence of color or chemical impurities in your LSC cocktail can absorb the scintillation light, leading to a reduced count rate.[13] Perform quench correction using methods like the external standard or spectral index of the sample (SIS).

  • Experimental Workflow Diagram:

    low_count_rate_troubleshooting cluster_sample_prep Sample Preparation cluster_detection Detection sp1 Incomplete Digestion sol1 sol1 sp1->sol1 Optimize Digestion (e.g., stronger acid, higher temp) sp2 Analyte Loss sol2 sol2 sp2->sol2 Review Protocol Steps for Loss sp3 Chelation Failure sol3 sol3 sp3->sol3 Verify Chelation (pH, temp, time) d1 Incorrect Detector sol4 sol4 d1->sol4 Select Appropriate Detector (HPGe for gamma, LSC for electrons) d2 Suboptimal Settings sol5 sol5 d2->sol5 Recalibrate & Optimize Energy Windows/ROI d3 Quenching (LSC) sol6 sol6 d3->sol6 Perform Quench Correction start Low Count Rate start->sp1 start->sp2 start->sp3 start->d1 start->d2 start->d3

    Troubleshooting workflow for low 117mSn count rates.

High Background Noise

Q2: Our gamma spectra show high background, making it difficult to quantify the 159 keV peak of 117mSn. How can we reduce the background?

A2: High background can obscure the signal from your tracer. Here are several strategies to mitigate this:

  • Shielding: Ensure your detector is adequately shielded with high-density materials like lead to reduce background radiation from natural sources (e.g., 40K, uranium and thorium decay series) and cosmic rays.[4]

  • Compton Scattering: Compton scattering from higher-energy gamma emitters in the sample or the background can create a continuum that elevates the baseline under your 159 keV peak.

    • Compton Suppression: Advanced gamma spectroscopy systems can use an active shield (an anti-coincidence guard detector) to reject events where a gamma ray scatters out of the primary detector.[14]

    • Background Subtraction Algorithms: Software-based methods, such as the Sensitive Nonlinear Iterative Peak (SNIP) algorithm, can be used to mathematically subtract the Compton continuum from your spectrum.[15][16]

  • Detector Materials: The materials used in the construction of the detector and its shielding can themselves be a source of background radiation. Using low-background materials is crucial for high-sensitivity measurements.[4]

  • Radon Progeny: Radon gas and its radioactive decay products in the laboratory air can contribute to the background. Purging the detector chamber with nitrogen gas can help reduce this.

  • Logical Diagram for Background Reduction:

    background_reduction cluster_sources Background Sources cluster_solutions Mitigation Strategies s1 Natural Radioactivity sol1 Lead Shielding s1->sol1 s2 Compton Scattering sol2 Compton Suppression / Background Subtraction s2->sol2 s3 Detector Materials sol3 Use Low-Background Materials s3->sol3 s4 Radon Progeny sol4 Nitrogen Purge s4->sol4

    Sources of background and their mitigation strategies.

Experimental Protocols

Protocol 1: Sample Preparation of Animal Tissue for 117mSn Detection

This protocol outlines the acid digestion of soft tissue for subsequent analysis by gamma spectroscopy or liquid scintillation counting.

Materials:

  • Concentrated nitric acid (HNO₃), trace metal grade

  • Hydrogen peroxide (H₂O₂), 30%

  • Digestion vessels (e.g., PTFE-lined microwave digestion vessels or glass digestion tubes)

  • Heating block or microwave digestion system

  • Volumetric flasks

Procedure:

  • Accurately weigh approximately 1-2 grams of the tissue sample into a digestion vessel.

  • Carefully add 5 mL of concentrated HNO₃ to the vessel. Allow the initial reaction to subside.

  • Add 2 mL of H₂O₂.

  • If using a heating block, heat the samples at 120°C for 2 hours, then increase the temperature to 200°C for an additional 2 hours or until the solution is clear.

  • If using a microwave digestion system, follow the manufacturer's recommended program for tissue digestion.

  • After cooling, quantitatively transfer the digested solution to a volumetric flask of appropriate size (e.g., 10 mL or 25 mL) and dilute to volume with deionized water.

  • The sample is now ready for analysis.

Protocol 2: Gamma Spectroscopy of 117mSn

Instrumentation:

  • High-Purity Germanium (HPGe) detector

  • Multichannel Analyzer (MCA)

Procedure:

  • Energy Calibration: Calibrate the gamma spectrometer using a standard source with multiple gamma-ray energies that bracket the 159 keV peak of 117mSn (e.g., 133Ba, 152Eu).

  • Efficiency Calibration: Prepare a calibration source with a known activity of 117mSn in a geometry that is identical to your samples. Measure this standard to determine the detector efficiency at 159 keV.

  • Sample Measurement: Place the prepared sample (from Protocol 1) in a fixed geometry relative to the detector.

  • Data Acquisition: Acquire the gamma-ray spectrum for a sufficient time to achieve good counting statistics. The counting time will depend on the sample activity.[3]

  • Data Analysis:

    • Identify the photopeak at 159 keV.

    • Define a region of interest (ROI) around the peak.

    • Perform background subtraction.

    • Calculate the net peak area.

    • Calculate the activity of 117mSn in the sample using the net peak area, counting time, and detector efficiency.

Protocol 3: Liquid Scintillation Counting of 117mSn Conversion Electrons

Instrumentation:

  • Liquid Scintillation Counter

Materials:

  • Liquid scintillation vials

  • Liquid scintillation cocktail (choose a high-efficiency cocktail compatible with aqueous acidic samples)

Procedure:

  • Sample Preparation: Pipette a known aliquot (e.g., 1 mL) of the digested sample solution (from Protocol 1) into a liquid scintillation vial.

  • Cocktail Addition: Add the appropriate volume of liquid scintillation cocktail (typically 10-15 mL).

  • Mixing: Cap the vial and shake vigorously to ensure a homogeneous mixture.

  • Dark Adaptation: Allow the samples to sit in the dark for at least one hour to reduce photoluminescence.

  • Counting: Place the vials in the liquid scintillation counter.

  • Energy Window: Set an appropriate energy window to count the conversion electrons of 117mSn. An open window is often a good starting point, followed by optimization.

  • Quench Correction: Use the instrument's quench correction capabilities to determine the counting efficiency for each sample.

  • Calculation: Calculate the activity of 117mSn in the sample from the counts per minute (CPM) and the counting efficiency.

Quantitative Data Summary

ParameterGamma Spectroscopy (HPGe)Liquid Scintillation CountingNotes
Primary Emission Detected 159 keV Gamma Photon~127-158 keV Conversion Electrons[11]LSC is more efficient for electron detection.
Typical Energy Resolution < 2 keV FWHMN/A (continuous spectrum)HPGe provides excellent nuclide identification.[12]
Typical Detection Efficiency 0.5% - 5%> 90% (for unquenched samples)Efficiency is highly dependent on detector size and geometry. LSC efficiency is affected by quenching.
Common Interferences Background gamma rays, Compton scatter[4][14]Chemical and color quenching[13]Proper shielding and background subtraction are crucial for gamma spectroscopy. Quench correction is essential for LSC.

Signaling Pathways and Workflows

Chelation of 117mSn for In Vivo Applications

chelation_pathway Sn Sn-117m ion (Sn⁴⁺) Complex Stable Sn-117m Chelate Sn->Complex Chelator Chelating Agent (e.g., DOTA, DTPA) Chelator->Complex Conjugate Targeted Radiopharmaceutical Complex->Conjugate Targeting Targeting Molecule (e.g., Annexin V) Targeting->Conjugate

Chelation and conjugation of 117mSn.

References

Addressing Matrix Effects in Tin-115 Sample Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of Tin-115 (¹¹⁵Sn) samples. The following information is designed to help you identify, understand, and mitigate these effects to ensure accurate and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my ¹¹⁵Sn analysis?

A: Matrix effects are changes in the analytical signal of an analyte, in this case, ¹¹⁵Sn, caused by other components in the sample matrix. These effects can lead to either an artificial decrease (suppression) or increase (enhancement) of the ¹¹⁵Sn signal, resulting in inaccurate quantification. Matrix effects in plasma-based spectrometry, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), can be broadly categorized into two types:

  • Non-spectral interferences: These are caused by the physical properties of the sample matrix, such as high viscosity or high dissolved solids, which can affect sample introduction and aerosol generation. Additionally, high concentrations of easily ionizable elements in the matrix can suppress the ionization of ¹¹⁵Sn in the plasma.

  • Spectral interferences: These occur when other ions or molecules in the sample have the same mass-to-charge ratio (m/z) as ¹¹⁵Sn. This leads to an erroneously high signal. For ¹¹⁵Sn, the most significant spectral interferences are isobaric (from isotopes of other elements) and polyatomic (from molecular ions).

Q2: What are the common spectral interferences for ¹¹⁵Sn?

A: The primary spectral interferences for ¹¹⁵Sn are:

  • Isobaric Interference: The most significant isobaric interference for ¹¹⁵Sn is from Indium-115 (¹¹⁵In). Since both isotopes have the same nominal mass, a conventional quadrupole ICP-MS cannot distinguish between them.

  • Polyatomic Interferences: These are molecular ions that can form in the plasma from components of the sample matrix, solvent, or plasma gas and have a mass-to-charge ratio of 115. While less common for tin's mass range compared to lighter elements, potential polyatomic interferences should be considered, especially in complex matrices. Examples of potential polyatomic interferences include doubly charged ions like ²³⁰Th²⁺, although these are generally of low concern in typical sample types.

A summary of common interferences for tin analysis is provided in the table below.

Isotope Interference Type Interfering Species Notes
¹¹⁵SnIsobaric¹¹⁵InIndium is a common element and can be a significant interferent.
¹¹⁵SnPolyatomicPotential for various oxide, argide, or hydride species depending on the matrix.Example: ⁹⁹Ru¹⁶O⁺, ⁹⁸Mo¹⁶O¹H⁺. These are generally less probable and intense than isobaric interferences.
Q3: My ¹¹⁵Sn signal is lower than expected in a high-salt matrix. What could be the cause?

A: High salt concentrations are a common cause of signal suppression in ICP-MS. The presence of a high concentration of easily ionizable elements, such as sodium and potassium from salts, can reduce the plasma's efficiency in ionizing the target analyte, ¹¹⁵Sn. This leads to a lower number of ¹¹⁵Sn ions reaching the detector and, consequently, a suppressed signal. Studies have shown significant signal depression for tin in saline solutions.

Matrix Type Analytical Technique Observed Signal Suppression for Tin
High Salinity (e.g., seawater)ICP-MSUp to 70% reduction
High Salinity (e.g., seawater)ICP-OESUp to 30% reduction

This data is based on studies of tin analysis in saline waters and illustrates the potential severity of matrix-induced signal suppression.

Troubleshooting Guides

Issue 1: Inconsistent and inaccurate ¹¹⁵Sn results.

This is a common symptom of uncorrected matrix effects. Follow this troubleshooting workflow to diagnose and address the problem.

Troubleshooting_Workflow Troubleshooting Workflow for Inaccurate ¹¹⁵Sn Results start Start: Inaccurate ¹¹⁵Sn Results check_interference Potential Spectral Interference? start->check_interference check_isobaric Check for Indium (¹¹⁵In) in sample check_interference->check_isobaric Yes check_polyatomic Analyze a matrix blank to identify unexpected peaks at m/z 115 check_interference->check_polyatomic Yes check_nonspectral Potential Non-Spectral Interference? check_interference->check_nonspectral No use_correction Use mathematical correction or alternative Sn isotope check_isobaric->use_correction end End: Accurate ¹¹⁵Sn Results use_correction->end optimize_plasma Optimize plasma conditions (e.g., use a 'hotter' plasma) check_polyatomic->optimize_plasma optimize_plasma->end sample_prep Review Sample Preparation check_nonspectral->sample_prep Yes check_nonspectral->end No dilution Implement Sample Dilution sample_prep->dilution internal_std Use an Internal Standard sample_prep->internal_std matrix_matching Employ Matrix Matching sample_prep->matrix_matching std_addition Perform Standard Addition sample_prep->std_addition dilution->end internal_std->end matrix_matching->end std_addition->end Standard_Addition Standard Addition Method Workflow start Start: Unknown Sample prep_solutions Prepare Solutions: - Equal sample volumes - Increasing standard additions - Dilute to final volume start->prep_solutions analyze Analyze on ICP-MS prep_solutions->analyze plot Plot Signal vs. Added Concentration analyze->plot regress Perform Linear Regression plot->regress extrapolate Extrapolate to Zero Signal regress->extrapolate result Determine Unknown Concentration (x-intercept) extrapolate->result

Technical Support Center: Optimizing Experimental Parameters for Tin Isotope Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tin radioisotopes. Due to the limited availability of data for Tin-115 in radiopharmaceutical applications, this guide leverages the extensive research and established protocols for the medically relevant isotope Tin-117m as a practical and informative model. The principles and procedures outlined here for Tin-117m are highly applicable to other tin radioisotopes.

Frequently Asked Questions (FAQs)

Q1: How is radiopharmaceutical-grade Tin-117m produced?

A1: Tin-117m can be produced via two main routes: in a nuclear reactor or a cyclotron. The choice of method depends on the required specific activity of the final product.

  • Nuclear Reactor Production: This method is suitable for applications where high specific activity is not essential, such as for bone pain palliation agents. It involves the irradiation of enriched tin targets.

  • Cyclotron Production: This route is preferred for applications requiring high specific activity, like the radiolabeling of monoclonal antibodies or peptides. It typically involves bombarding a target of a different element to produce Tin-117m.

Q2: What are the common target materials and nuclear reactions for Tin-117m production?

A2: The specific nuclear reactions and target materials are crucial for optimizing the production of Tin-117m.

Table 1: Production Parameters for Tin-117m
Production MethodTarget MaterialNuclear ReactionTypical Irradiation TimeAchievable Specific Activity
Nuclear Reactor Enriched ¹¹⁶Sn Metal¹¹⁶Sn(n,γ)¹¹⁷ᵐSn3-4 weeks74-296 MBq/mg[1]
Nuclear Reactor Enriched ¹¹⁷Sn Metal (~93%)¹¹⁷Sn(n,n´γ)¹¹⁷ᵐSn21-28 days7-9 Ci/g[2]
Cyclotron Enriched ¹¹⁶Cd¹¹⁶Cd(α,3n)¹¹⁷ᵐSnVariesHigh (>1,000 Ci/g)[2][3]
Cyclotron Natural Antimony (Sb)Sb(p,xn)¹¹⁷ᵐSnVariesHigh (>1,000 Ci/g)[2]

Q3: What chelator is commonly used for attaching Tin-117m to biomolecules?

A3: Diethylenetriaminepentaacetic acid (DTPA) is a well-established and widely used chelator for forming a stable complex with Tin-117m, specifically as ¹¹⁷ᵐSn(IV)-DTPA.[1] Other phosphonate-based ligands like EHDP (Etidronate) and MDP (Medronate) have also been considered.[1]

Q4: What are the key quality control tests for Tin-117m labeled radiopharmaceuticals?

A4: To ensure the safety and efficacy of Tin-117m radiopharmaceuticals, several quality control tests are mandatory.

Table 2: Quality Control Specifications for Tin-117m Radiopharmaceuticals
Quality Control TestSpecificationMethod
Radionuclide Purity >99%Gamma Spectroscopy
Radiochemical Purity >90% (for the desired complex)Chromatography (TLC, HPLC)[1]
Sterility Must be sterileStandard Sterility Testing
Apyrogenicity Must be pyrogen-freeLimulus Amebocyte Lysate (LAL) Test
pH Physiologically compatible (e.g., 4.0-8.8)pH meter

Troubleshooting Guides

Issue 1: Low Specific Activity of Reactor-Produced Tin-117m

  • Problem: The specific activity of Tin-117m produced in a reactor is insufficient for labeling biomolecules like antibodies or peptides, which require high specific activity to avoid saturating the target receptors with unlabeled molecules.[1]

  • Cause: In a nuclear reactor, the (n,γ) reaction produces the desired radioisotope from a stable isotope of the same element. This means the final product contains a significant amount of the unreacted, stable tin target material (carrier), leading to low specific activity.

  • Solution:

    • Optimize Reactor Conditions: Use a high-flux reactor and irradiate for an extended period (e.g., 3-4 weeks) to maximize the production of Tin-117m relative to the target mass.[1]

    • Switch to Cyclotron Production: For applications demanding high specific activity, cyclotron production is the recommended solution. By using a different target element (e.g., Cadmium or Antimony), the resulting Tin-117m can be chemically separated, resulting in a "no-carrier-added" product with very high specific activity.[1][2][3]

Diagram: Troubleshooting Low Specific Activity

Start Low Specific Activity for ¹¹⁷ᵐSn Check_Method Check Production Method Start->Check_Method Reactor Reactor Production (e.g., ¹¹⁶Sn(n,γ)) Check_Method->Reactor Cyclotron Cyclotron Production (e.g., ¹¹⁶Cd(α,3n)) Check_Method->Cyclotron Cause Cause: Co-presence of stable tin carrier Reactor->Cause Result High Specific Activity Product (No-Carrier-Added) Cyclotron->Result Solution1 Optimize Reactor: - High-flux reactor - Longer irradiation Cause->Solution1 Solution2 Switch to Cyclotron Production Cause->Solution2 Solution1->Result Improved but limited Solution2->Result

Caption: Logic for addressing low specific activity of Tin-117m.

Issue 2: Poor Radiochemical Purity in ¹¹⁷ᵐSn-DTPA Labeling

  • Problem: The final radiolabeled product shows a low percentage of the desired ¹¹⁷ᵐSn(IV)-DTPA complex and a high percentage of impurities.

  • Potential Causes & Solutions:

    • Incorrect pH: The complexation of tin with DTPA is pH-dependent.

      • Solution: Ensure the pH is adjusted to approximately 6 using NaOH after the addition of the DTPA salt.[1] Verify the pH of all buffers and reagents before starting the reaction.

    • Incomplete Complexation: The reaction may not have gone to completion.

      • Solution: Ensure the reaction mixture is heated after pH adjustment to drive the complexation to completion.[1] The duration and temperature of heating may need to be optimized.

    • Oxidation State of Tin: DTPA chelates Sn(IV) effectively. If the tin is not in the correct oxidation state, labeling will be inefficient.

      • Solution: After the complexation step, add hydrogen peroxide (H₂O₂) to ensure the tin is oxidized to the Sn(IV) state.[1]

    • Contamination in Reagents: Impurities in the reagents can interfere with the labeling process.

      • Solution: Use high-purity reagents and ensure all glassware is scrupulously clean. Perform quality control on incoming reagents.

Detailed Experimental Protocols

Protocol 1: Production and Purification of Tin-117m from an Enriched Tin Target

This protocol is based on the reactor production method, which is suitable for producing Tin-117m for applications like bone pain palliation.

  • Target Preparation: Fabricate a target from highly enriched (~93%) ¹¹⁷Sn metal. The mass of the target can be up to 100 mg.[1]

  • Irradiation: Irradiate the target in a high-flux nuclear reactor. The irradiation position should be selected to provide a high fast neutron flux.[2] An irradiation time of 21 to 28 days is typical.[2]

  • Target Dissolution: After a suitable cooling period, transfer the irradiated target to a lead-shielded hot cell. Dissolve the metallic tin in concentrated hydrochloric acid (HCl) under heating. It is crucial to maintain oxygen-free conditions during this step.[1]

  • Final Solution: The resulting solution of ¹¹⁷ᵐSn in HCl is the purified stock that can be used for subsequent radiolabeling.

Diagram: Tin-117m Production & Purification Workflow

cluster_production Production cluster_purification Purification Target Enriched ¹¹⁷Sn Metal Target Irradiation Irradiation in High-Flux Reactor (21-28 days) Target->Irradiation Hot_Cell Transfer to Hot Cell Irradiation->Hot_Cell Dissolution Dissolve in conc. HCl (Heated, O₂-free) Hot_Cell->Dissolution Stock Purified ¹¹⁷ᵐSn Stock Solution Dissolution->Stock

Caption: Workflow for reactor production and purification of Tin-117m.

Protocol 2: Radiolabeling of DTPA with Tin-117m

This protocol describes the preparation of the therapeutic agent ¹¹⁷ᵐSn(IV)-DTPA.

  • Reagent Preparation:

    • Prepare a solution of the purified ¹¹⁷ᵐSn stock from Protocol 1.

    • Prepare an aqueous solution of the acid salt of Diethylenetriaminepentaacetic acid (DTPA).

    • Prepare solutions of Sodium Hydroxide (NaOH) for pH adjustment, Hydrogen Peroxide (H₂O₂), and Calcium Chloride (CaCl₂).

  • Complexation Reaction:

    • To the ¹¹⁷ᵐSn solution, add an excess of the DTPA salt solution.[1]

    • Adjust the pH of the mixture to approximately 6 using the NaOH solution.[1]

    • Heat the reaction mixture to ensure the completion of the complexation reaction.[1]

  • Oxidation and Final Formulation:

    • Add hydrogen peroxide (H₂O₂) to the solution to ensure the tin is in the Sn(IV) oxidation state.[1]

    • Add CaCl₂ solution.[1]

  • Sterilization and Quality Control:

    • Sterilize the final product by passing it through a 0.22 µm sterile filter.[1]

    • Perform quality control tests as outlined in Table 2 to determine radiochemical purity, sterility, and apyrogenicity before release.[1]

Diagram: ¹¹⁷ᵐSn(IV)-DTPA Radiolabeling Workflow

Sn_Stock ¹¹⁷ᵐSn Stock (in HCl) Add_DTPA Add excess DTPA salt Sn_Stock->Add_DTPA Adjust_pH Adjust pH to ~6 with NaOH Add_DTPA->Adjust_pH Heat Heat to complete complexation Adjust_pH->Heat Add_H2O2 Add H₂O₂ (Oxidation to Sn(IV)) Heat->Add_H2O2 Add_CaCl2 Add CaCl₂ Add_H2O2->Add_CaCl2 Sterilize Sterile Filtration (0.22 µm filter) Add_CaCl2->Sterilize QC Quality Control (RCP, Sterility, etc.) Sterilize->QC Final_Product ¹¹⁷ᵐSn(IV)-DTPA Radiopharmaceutical QC->Final_Product

Caption: Step-by-step workflow for the radiolabeling of DTPA with Tin-117m.

References

Technical Support Center: Tin-115 NMR Signal-to-Noise Ratio Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of a low signal-to-noise ratio (SNR) in Tin-115 (¹¹⁵Sn) NMR experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for a low signal-to-noise ratio in my ¹¹⁵Sn NMR spectrum?

A low signal-to-noise ratio in ¹¹⁵Sn NMR can arise from a combination of factors related to the sample, the spectrometer hardware, and the experimental parameters. Key contributing factors include:

  • Low Natural Abundance: this compound has a very low natural abundance of only 0.34%, which is a primary reason for its low sensitivity compared to other tin isotopes like ¹¹⁹Sn and ¹¹⁷Sn.[1]

  • Sample Concentration: Insufficient concentration of the tin-containing analyte in the NMR tube will lead to a weak signal.

  • Suboptimal Acquisition Parameters: Incorrectly set parameters such as the number of scans, pulse width, and relaxation delay can significantly diminish the signal.[2]

  • Poor Probe Tuning and Matching: An improperly tuned probe will not efficiently transmit radiofrequency pulses to the sample or detect the resulting signal, leading to significant signal loss.[3][4]

  • Broad Lines: this compound is a spin-1/2 nucleus, but chemical exchange or the presence of paramagnetic impurities can lead to broad signals, which are harder to distinguish from noise.[5][6] In solid-state NMR, broad lineshapes can also result from large anisotropic interactions.[7]

  • Inadequate Shimming: Poor magnetic field homogeneity across the sample will result in broad, distorted lineshapes and a reduced signal-to-noise ratio.[6]

Q2: Which tin isotope should I be observing for the best sensitivity?

For the best sensitivity, ¹¹⁹Sn is the preferred nucleus for tin NMR studies due to its higher natural abundance (8.58%) and gyromagnetic ratio compared to ¹¹⁷Sn (7.68%) and ¹¹⁵Sn (0.34%).[1] ¹¹⁵Sn is significantly less sensitive than the other two isotopes.[1]

Q3: How does the magnetic field strength affect the signal-to-noise ratio in ¹¹⁵Sn NMR?

Generally, a higher magnetic field strength will lead to a better signal-to-noise ratio.[8] For quadrupolar nuclei in the solid state, such as Indium-115 (an analogue for this compound), performing experiments at the highest possible magnetic field strengths is advantageous for obtaining high-resolution spectra.[7][9]

Troubleshooting Guides

Issue: Weak or Noisy ¹¹⁵Sn NMR Signal

This guide provides a step-by-step approach to diagnosing and resolving issues related to a low signal-to-noise ratio in your this compound NMR experiments.

G cluster_sample Sample Preparation Checks cluster_spectrometer Spectrometer Setup Checks cluster_acquisition Acquisition Parameter Optimization cluster_processing Processing Parameter Adjustments cluster_advanced Advanced Techniques start Low SNR in ¹¹⁵Sn NMR sample_prep Step 1: Verify Sample Preparation start->sample_prep spectrometer_setup Step 2: Check Spectrometer Setup sample_prep->spectrometer_setup Sample OK concentration Increase Concentration sample_prep->concentration solvent Check Solvent & Solubility sample_prep->solvent impurities Remove Paramagnetic Impurities sample_prep->impurities acquisition_params Step 3: Optimize Acquisition Parameters spectrometer_setup->acquisition_params Hardware OK tuning Tune and Match Probe spectrometer_setup->tuning shimming Optimize Shimming spectrometer_setup->shimming processing_params Step 4: Adjust Processing Parameters acquisition_params->processing_params Parameters Optimized scans Increase Number of Scans (ns) acquisition_params->scans pulse_width Calibrate 90° Pulse Width (p1) acquisition_params->pulse_width relaxation_delay Set Adequate Relaxation Delay (d1) acquisition_params->relaxation_delay receiver_gain Adjust Receiver Gain (rg) acquisition_params->receiver_gain advanced_techniques Step 5: Consider Advanced Techniques processing_params->advanced_techniques Still Low SNR line_broadening Apply Line Broadening (lb) processing_params->line_broadening end Improved SNR advanced_techniques->end solid_state Solid-State NMR (e.g., QCPMG) advanced_techniques->solid_state

Caption: Troubleshooting workflow for low SNR in ¹¹⁵Sn NMR.

Step 1: Verify Sample Preparation

  • Is your sample concentration sufficient?

    • Action: Due to the low natural abundance of ¹¹⁵Sn, a higher concentration is generally required. If possible, prepare a more concentrated sample. Doubling the concentration can lead to a significant improvement in signal strength.

    • Tip: Ensure your sample is fully dissolved in the chosen deuterated solvent to avoid a non-homogenous sample, which can lead to broad lines.[6]

  • Are there paramagnetic impurities in your sample?

    • Action: Paramagnetic species, including dissolved oxygen, can significantly shorten relaxation times and lead to line broadening, which reduces the signal-to-noise ratio.[5] Degas your sample by bubbling an inert gas (e.g., nitrogen or argon) through it or by using the freeze-pump-thaw method.

Step 2: Check Spectrometer Setup

  • Is the probe correctly tuned and matched?

    • Action: Proper tuning and matching are critical for efficient signal transmission and detection, especially for less sensitive nuclei like ¹¹⁵Sn.[3][4] Use the spectrometer's tuning utility to minimize reflected power. For low-frequency nuclei, it is important to use the appropriate tuning sticks and cables as specified by the instrument manufacturer.[4][10]

    • Tip: The tuning can be sensitive to the sample and temperature, so it should be checked for each new sample.

  • Is the magnetic field well shimmed?

    • Action: Poor shimming leads to an inhomogeneous magnetic field, resulting in broad and distorted peaks.[6] Optimize the shims on your sample to achieve the narrowest possible linewidth for the lock signal.

Step 3: Optimize Acquisition Parameters

The relationship between key acquisition parameters and the resulting signal-to-noise ratio is crucial for obtaining high-quality spectra.

G center Signal-to-Noise Ratio (SNR) ns Number of Scans (ns) ns->center Increases with √ns pw Pulse Width (p1) pw->center Maximized at 90° d1 Relaxation Delay (d1) d1->center Optimal with d1 ≥ 5*T1 rg Receiver Gain (rg) rg->center Optimal when FID is not clipped

Caption: Key acquisition parameters affecting SNR in NMR.

  • Have you acquired a sufficient number of scans?

    • Action: The signal-to-noise ratio is proportional to the square root of the number of scans.[2] To double the SNR, you need to quadruple the number of scans. For the very low sensitivity ¹¹⁵Sn nucleus, a large number of scans is often necessary.

  • Are you using the optimal pulse width?

    • Action: A 90° pulse provides the maximum signal in a single scan.[2][11] Calibrate the 90° pulse width for your specific sample and probe. An incorrect pulse width will lead to a weaker signal.

    • Tip: If your signal is unexpectedly weak after calibration, you may have determined the 180° null instead of the 360° null. Your calibrated "90°" pulse may actually be 45°. Doubling this value should give you the correct 90° pulse width.[11]

  • Is the relaxation delay long enough?

    • Action: The relaxation delay (d1) should be set to at least 5 times the longest T1 relaxation time of the tin nuclei in your sample to allow for full relaxation of the magnetization between pulses.[2][12] An insufficient relaxation delay will lead to signal saturation and reduced intensity, especially for quantitative measurements.[13][14]

    • Tip: If the T1 of your ¹¹⁵Sn nucleus is unknown, a conservative starting point for the relaxation delay is 1-2 seconds, but longer delays may be necessary.

  • Is the receiver gain set correctly?

    • Action: The receiver gain (rg) amplifies the NMR signal before digitization. While a higher gain increases the signal, setting it too high will "clip" the Free Induction Decay (FID), leading to artifacts and a distorted baseline in the spectrum.

    • Tip: Use the automatic gain adjustment function on the spectrometer. If setting it manually, increase the gain until the top of the FID is just below the maximum of the analog-to-digital converter (ADC) range.

Step 4: Adjust Processing Parameters

  • Have you considered applying line broadening?

    • Action: Applying a small amount of line broadening (e.g., 1-5 Hz for ¹³C, which can be a guide for ¹¹⁵Sn) during Fourier transformation can improve the signal-to-noise ratio in the final spectrum by smoothing the noise.[15]

    • Caution: Excessive line broadening will decrease resolution and may obscure fine details such as couplings.

Step 5: Consider Advanced Techniques

  • For solid samples, are you using appropriate solid-state NMR techniques?

    • Action: For quadrupolar nuclei in the solid state, techniques like Quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) can be used to enhance the signal from the central transition.[16][17] Frequency-stepped acquisitions may also be necessary to cover the broad spectral widths often encountered.[16][18]

Quantitative Data Summary

The following table summarizes the expected impact of key experimental parameters on the signal-to-noise ratio in a ¹¹⁵Sn NMR experiment. These are general guidelines, and optimal values will be sample and instrument-dependent.

ParameterSymbolTypical Starting ValueRecommended Action to Increase SNRExpected Impact on SNR
Number of Scans ns1024IncreaseProportional to √ns[2]
Pulse Width p1Calibrated 45°Calibrate and use 90° pulseMaximizes signal per scan[2][11]
Relaxation Delay d11-2 sIncrease to ≥ 5 x T1Prevents saturation, maximizes signal[2][12]
Receiver Gain rgAutoAdjust to maximize FID without clippingOptimizes signal digitization
Line Broadening lb0 HzApply 1-5 HzCan improve SNR at the cost of resolution[15]

Experimental Protocols

Protocol 1: Solution-State ¹¹⁵Sn NMR

This protocol provides a general methodology for acquiring a standard one-dimensional ¹¹⁵Sn NMR spectrum in solution.

  • Sample Preparation:

    • Dissolve a sufficient amount of the tin-containing compound in a suitable deuterated solvent to achieve a high concentration.

    • Filter the solution into a clean, high-quality 5 mm NMR tube.

    • Degas the sample if paramagnetic impurities are suspected.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.

    • Tune and match the probe for the ¹¹⁵Sn frequency.

  • Acquisition Parameter Setup (Starting Points):

    • Pulse Program: A standard 1D pulse program (e.g., zg on a Bruker spectrometer).

    • Pulse Width (p1): Calibrate the 90° pulse width. A typical value might be in the range of 10-50 µs, but this is highly instrument-dependent.

    • Spectral Width (sw): Set a spectral width that covers the expected chemical shift range of tin compounds (can be up to 2600 ppm).[1]

    • Number of Scans (ns): Start with at least 1024 scans and increase as needed for adequate SNR.

    • Relaxation Delay (d1): Start with a delay of 1-2 seconds. If T1 values are known to be long, increase this to at least 5 times the longest T1.

    • Receiver Gain (rg): Use the automatic gain setting (rga).

  • Acquisition and Processing:

    • Acquire the FID.

    • Apply Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Apply a line broadening of 1-5 Hz if necessary to improve the appearance of the spectrum.

Protocol 2: Solid-State ¹¹⁵Sn NMR (using QCPMG)

This protocol outlines the steps for acquiring a solid-state ¹¹⁵Sn NMR spectrum, particularly useful for samples with broad lines due to quadrupolar interactions. This is based on protocols for the analogous ¹¹⁵In nucleus.[16][17]

  • Sample Preparation:

    • Pack the powdered solid sample into a suitable MAS (Magic Angle Spinning) rotor.

  • Spectrometer Setup:

    • Insert the rotor into the solid-state probe.

    • Set the magic angle (54.74°).

    • Tune and match the probe for the ¹¹⁵Sn frequency.

  • Acquisition Parameter Setup (Starting Points):

    • Pulse Program: A QCPMG (Quadrupolar Carr-Purcell-Meiboom-Gill) pulse sequence.

    • Pulse Widths: Optimize the 90° and 180° pulse widths for the ¹¹⁵Sn central transition.

    • Inter-pulse Delay (in QCPMG train): Set to a short value, typically a few hundred microseconds.

    • Number of Echoes: Acquire a sufficient number of echoes to capture the decaying signal.

    • Spectral Width (sw): May need to be very large. Frequency-stepped acquisition might be necessary, where multiple spectra are acquired at different transmitter offsets and then summed.[16][18]

    • Number of Scans (ns): A large number of scans will likely be required.

    • Relaxation Delay (d1): Start with a conservative delay and optimize based on the T1 relaxation time.

  • Acquisition and Processing:

    • Acquire the data.

    • If using frequency-stepping, co-add the individual sub-spectra.

    • Process the data, which may involve specialized software for simulating and fitting broad quadrupolar lineshapes.

References

Technical Support Center: Tin-115 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tin-115 (¹¹⁵Sn) quantification.

Frequently Asked Questions (FAQs)

Q1: What are the recommended certified reference materials (CRMs) for ¹¹⁵Sn calibration?

A1: For accurate and traceable quantification of ¹¹⁵Sn, it is recommended to use certified reference materials from reputable sources. Several options are available, including:

  • TraceCERT® Tin Standard Solutions: Offered by suppliers like Sigma-Aldrich, these standards are traceable to the International System of Units (SI) and often compared against NIST SRMs.[1]

  • NIST Standard Reference Materials (SRMs): NIST provides various SRMs, including tin standard solutions (e.g., SRM 3161a), which are widely used for calibration and quality control.[1][2][3]

  • Other Commercial Standards: Companies like Brammer Standard Company, Inc. and Buck Scientific also provide tin standards traceable to international standards, suitable for techniques like ICP-MS and AAS.[4][5]

When selecting a CRM, ensure its matrix is compatible with your sample matrix to minimize matrix effects.

Q2: How can I prepare my own tin standard solutions?

A2: If a certified standard is not available or if you need to prepare a custom matrix-matched standard, you can do so by following established protocols. A general procedure involves dissolving a high-purity tin metal or salt in an appropriate acid matrix. For example, you can dissolve 0.5 g of tin in a mixture of 5 ml of water and 25 ml of hydrochloric acid, and then dilute it to a final volume of 1000.0 ml with water.[6][7] Subsequent dilutions can be made to achieve the desired concentration for your calibration curve.[6][7] Always use high-purity water and acids to minimize contamination.[5]

Q3: What are the common analytical techniques for ¹¹⁵Sn quantification?

A3: The most common and sensitive technique for ¹¹⁵Sn quantification is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[2][8][9][10][11] For higher concentrations, Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS) can also be used.[1][5][10]

Q4: What is an internal standard and why is it important in ¹¹⁵Sn analysis?

A4: An internal standard is an element with similar physicochemical properties to tin that is added at a constant concentration to all samples, blanks, and calibration standards. It is used to correct for instrumental drift and matrix effects.[9][12] For tin analysis by ICP-MS, elements like Germanium (Ge) or Indium (In) can be considered as internal standards. The choice of internal standard should be based on its mass being close to that of ¹¹⁵Sn and having a similar ionization potential.[9]

Troubleshooting Guide

Problem 1: Inaccurate or non-reproducible results.

Possible Cause Solution
Instrumental Drift Calibrate the instrument daily with a blank and at least three standards.[9] Use an internal standard to correct for signal fluctuations.[9][12]
Improper Standard Preparation Ensure accurate weighing of the primary standard and precise dilutions.[13] Use calibrated balances and pipettes. Store standards properly to prevent concentration changes due to evaporation or precipitation.[1]
Contamination Use high-purity reagents (acids and water) and clean labware.[5] Analyze a procedural blank to check for contamination from the sample preparation process.

Problem 2: Signal suppression or enhancement (Matrix Effects).

Possible Cause Solution
High concentration of concomitant elements in the sample matrix. Dilute the sample to reduce the total dissolved solids.[11] Alternatively, perform matrix-matching by preparing calibration standards in a matrix that closely resembles the sample matrix.[10][11] The use of an internal standard can also help compensate for some matrix effects.[12]
Physical interferences affecting sample transport and nebulization. The use of an internal standard is the primary way to compensate for these types of interferences.[9]

Problem 3: Unexpected peaks or high background at m/z 115.

Possible Cause Solution
Isobaric Interferences The most significant isobaric interference for ¹¹⁵Sn is from ¹¹⁵In (Indium). Other potential, though less common, isobaric interferences can arise from molecular ions formed in the plasma.
¹¹⁵In InterferenceIf your samples contain indium, you will need to use a correction equation based on the measurement of another indium isotope (e.g., ¹¹³In) or use an ICP-MS equipped with a collision/reaction cell (CRC) to resolve the interference.[8][14]
Molecular Ion InterferencesPolyatomic interferences (e.g., from oxides or argides) can also occur. Optimization of plasma conditions (e.g., nebulizer gas flow rate) can help minimize their formation. Using a CRC with appropriate reaction gases can also remove these interferences.[8]

Quantitative Data Summary

Parameter Value Reference
TraceCERT® Tin Standard Concentration 1000 mg L⁻¹ ± 4 mg L⁻¹[1]
Brammer Standard BS TS15 Tin Content 0.0074 % by weight[4]
Recommended ICP-MS Calibration Blank and at least 3 standards[9]
Typical ICP-MS Tin Detection Limit ~0.05 µg/L in water[10][11]
ICP-MS Linearity Range for Tin in Water 0.1–100 µg/L[10][11]

Experimental Protocol: ¹¹⁵Sn Quantification by ICP-MS

This protocol provides a general workflow for the quantification of ¹¹⁵Sn in a liquid sample.

1. Preparation of Calibration Standards

  • Obtain a certified tin standard solution (e.g., 1000 mg/L).

  • Prepare a series of calibration standards by serial dilution of the stock solution. A typical range might be 0, 1, 5, 10, 50, and 100 µg/L.

  • The standards should be prepared in the same acid matrix as the samples (e.g., 2% nitric acid).

  • Add an internal standard (e.g., Indium at 10 µg/L) to all calibration standards.

2. Sample Preparation

  • If the sample is not in a liquid form, perform an appropriate digestion procedure (e.g., microwave digestion with nitric acid).

  • Dilute the sample to ensure the tin concentration falls within the calibration range and to minimize matrix effects.

  • Add the same concentration of internal standard to the diluted sample as was added to the calibration standards.

3. ICP-MS Analysis

  • Optimize the ICP-MS instrument parameters (e.g., plasma power, gas flow rates) to achieve maximum sensitivity and stability for tin.

  • Set the mass spectrometer to monitor the m/z for ¹¹⁵Sn and the internal standard. If isobaric interferences are expected, use a correction equation or a collision/reaction cell.

  • Analyze the calibration blank, standards, and samples.

4. Data Analysis

  • Generate a calibration curve by plotting the ratio of the ¹¹⁵Sn signal intensity to the internal standard signal intensity against the tin concentration of the standards.

  • Calculate the concentration of ¹¹⁵Sn in the samples using the calibration curve, correcting for the dilution factor.

  • Analyze quality control samples (e.g., a CRM or a spiked sample) to validate the accuracy and precision of the results.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Calibration Standards Add_IS Add Internal Standard Standard_Prep->Add_IS Sample_Prep Prepare Samples (Digestion/Dilution) Sample_Prep->Add_IS ICPMS_Tune Tune ICP-MS Add_IS->ICPMS_Tune Acquire_Data Acquire Data ICPMS_Tune->Acquire_Data Cal_Curve Generate Calibration Curve Acquire_Data->Cal_Curve Quantify Quantify ¹¹⁵Sn in Samples Cal_Curve->Quantify QC_Check Quality Control Check Quantify->QC_Check

Caption: Experimental workflow for ¹¹⁵Sn quantification by ICP-MS.

Troubleshooting_Tree Start Inaccurate Results? Check_Cal Recalibrate Instrument and Rerun QC Samples Start->Check_Cal Yes Check_Interference Suspect Interference? Check_Cal->Check_Interference Still Inaccurate Check_Matrix Suspect Matrix Effects? Check_Interference->Check_Matrix No Use_CRC Use Collision/Reaction Cell or Correction Equations Check_Interference->Use_CRC Yes Dilute_Sample Dilute Sample or Use Matrix Matching Check_Matrix->Dilute_Sample Yes Review_Prep Review Standard/Sample Preparation Procedures Check_Matrix->Review_Prep No Resolved Problem Resolved Use_CRC->Resolved Dilute_Sample->Resolved Review_Prep->Resolved

References

Validation & Comparative

A Researcher's Guide to Tin Isotopes in NMR Spectroscopy: Comparing ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures and dynamics. When studying tin-containing compounds, the choice of the tin isotope for NMR analysis is a critical experimental parameter. This guide provides an objective comparison of the three NMR-active tin isotopes—Tin-115 (¹¹⁵Sn), Tin-117 (¹¹⁷Sn), and Tin-119 (¹¹⁹Sn)—supported by experimental data and detailed methodologies to aid in the selection of the most suitable isotope for your research needs.

Tin is unique in that it possesses three stable isotopes with a nuclear spin of 1/2, making them amenable to NMR spectroscopy.[1] These isotopes, ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn, all yield sharp NMR signals over a very wide chemical shift range, providing a sensitive probe into the chemical environment of the tin atom.[1][2] However, they differ significantly in their natural abundance and inherent sensitivity, which are crucial factors in the practical application of tin NMR.

Quantitative Comparison of Tin Isotopes for NMR

The suitability of a tin isotope for NMR studies is primarily determined by its intrinsic properties, which are summarized in the table below. The data clearly indicates that ¹¹⁹Sn is the most sensitive nucleus for tin NMR studies, followed by ¹¹⁷Sn, with ¹¹⁵Sn being significantly less sensitive.[1][2]

Property¹¹⁵Sn¹¹⁷Sn¹¹⁹Sn
Natural Abundance (%) 0.34[3]7.68[3]8.59[3]
Nuclear Spin (I) 1/2[3]1/2[3]1/2[3]
Quadrupole Moment (Q/m²) 0[2]0[2]0[2]
Magnetogyric Ratio (γ / 10⁷ rad T⁻¹ s⁻¹) -8.8013-9.58879-10.0317
Resonance Frequency at 11.744 T (MHz) 163.498178.126186.362
Relative Sensitivity (¹H = 1.00) 3.5 x 10⁻²4.52 x 10⁻²5.18 x 10⁻²
Absolute Sensitivity (¹H = 1.00) 1.22 x 10⁻⁴3.44 x 10⁻⁴4.44 x 10⁻³
Receptivity vs. ¹³C 0.7072.022.51

Data compiled from various sources.

Due to its superior sensitivity and higher natural abundance, ¹¹⁹Sn is the most commonly studied tin isotope in NMR spectroscopy .[4] ¹¹⁷Sn is also frequently utilized, and its signals are often observed alongside ¹¹⁹Sn, providing complementary information and allowing for the observation of ¹¹⁹Sn-¹¹⁷Sn spin-spin coupling.[5] Although much less sensitive, ¹¹⁵Sn can still be observed and is sometimes used in specialized research, for instance, in studies of tin fluorides.[2]

Experimental Protocols

The choice of experimental protocol depends on whether the sample is in the solid or solution state. Below are detailed methodologies for acquiring tin NMR spectra.

Solution-State ¹¹⁹Sn NMR Spectroscopy

This protocol outlines the steps for acquiring a standard one-dimensional ¹¹⁹Sn NMR spectrum of a solution sample, such as an organotin compound.

1. Sample Preparation:

  • Dissolve the tin-containing compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in a 5 mm NMR tube. The concentration should be as high as practically possible to compensate for the lower sensitivity of tin isotopes compared to protons.

  • Tetramethyltin (TMT) is the common reference compound for tin NMR, with its chemical shift set to 0 ppm.[4] An external reference can be used, or chemical shifts can be referenced to the solvent signal and then converted.

2. Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.

  • Tune and match the NMR probe to the ¹¹⁹Sn frequency (e.g., approximately 186.36 MHz on an 11.74 T magnet).

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve good homogeneity.

3. Acquisition Parameters:

  • A standard 1D pulse program is typically used.

  • Spectral Width: Tin chemical shifts span a very wide range (over 4000 ppm), so a large spectral width (e.g., 200-300 kHz) is necessary to avoid signal folding.[4]

  • Pulse Width: Determine the 90° pulse width for ¹¹⁹Sn.

  • Acquisition Time: Typically 0.5 to 1 second.

  • Relaxation Delay: A delay of 1-5 seconds is usually sufficient, but the T₁ relaxation time of the tin nucleus should be considered for quantitative measurements.

  • Number of Scans: Due to the lower sensitivity, a larger number of scans (from hundreds to thousands) is often required to achieve an adequate signal-to-noise ratio.

  • Proton Decoupling: Use broadband proton decoupling to simplify the spectrum and improve sensitivity through the Nuclear Overhauser Effect (NOE). Note that the magnetogyric ratio of tin is negative, which can lead to a negative NOE and signal suppression.[4] Gated decoupling sequences can be employed to mitigate this effect.

4. Advanced Experiments:

  • For sensitivity enhancement, polarization transfer techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be utilized.[4]

  • Two-dimensional experiments such as ¹H-¹¹⁹Sn HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can provide valuable information about the connectivity between tin and protons in the molecule.[4]

Solid-State ¹¹⁹Sn NMR Spectroscopy

For insoluble or solid-state samples, solid-state NMR techniques are employed.

1. Sample Preparation:

  • The solid sample is finely powdered and packed into a zirconia rotor (typically 4 mm or 7 mm in diameter).

2. Spectrometer Setup:

  • The probe is equipped for Magic Angle Spinning (MAS).

  • The sample is spun at a high rate (typically 5-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions and obtain narrower lines.

3. Acquisition Parameters:

  • Cross-Polarization (CP): CP-MAS is the most common technique for acquiring solid-state ¹¹⁹Sn NMR spectra. Magnetization is transferred from the abundant protons to the rare tin nuclei, significantly enhancing the signal intensity.

  • Contact Time: The duration of the cross-polarization step needs to be optimized for efficient magnetization transfer.

  • Proton Decoupling: High-power proton decoupling is applied during acquisition to remove strong ¹H-¹¹⁹Sn dipolar couplings.

  • Spinning Speed: The MAS rate should be stable and sufficiently high to move spinning sidebands away from the isotropic signals of interest.

Logical Workflow and Experimental Design

The selection of a tin isotope and the appropriate NMR experiment is a logical process based on the research goals and sample properties.

logical_workflow Isotope Selection and Experimental Workflow for Tin NMR cluster_start Initial Considerations cluster_isotope Isotope Selection cluster_experiment Experimental Approach cluster_end Data Analysis and Interpretation Start Define Research Question (e.g., structural elucidation, reaction monitoring) Sample Characterize Sample (e.g., solubility, amount, purity) Start->Sample HighSens High Sensitivity Required? Sample->HighSens Enriched Isotopically Enriched Sample? HighSens->Enriched No Select119 Select ¹¹⁹Sn HighSens->Select119 Yes Select117 Consider ¹¹⁷Sn (for coupling information) Enriched->Select117 Consider Select115 Select ¹¹⁵Sn (specialized studies) Enriched->Select115 Yes State Sample State? Select119->State Select117->State Select115->State Solution Solution-State NMR State->Solution Liquid Solid Solid-State NMR State->Solid Solid OneD 1D ¹¹⁹Sn Spectrum Solution->OneD TwoD 2D Correlation Spectra (HMQC, HMBC) Solution->TwoD CPMAS CP-MAS Experiment Solid->CPMAS Analysis Process and Analyze Data OneD->Analysis TwoD->Analysis CPMAS->Analysis Interpretation Interpret Chemical Shifts and Couplings Analysis->Interpretation Conclusion Draw Structural/Dynamic Conclusions Interpretation->Conclusion

Caption: A flowchart illustrating the decision-making process for selecting a tin isotope and the subsequent experimental workflow for an NMR study.

Applications in Drug Development

Organotin compounds have garnered interest in drug development due to their potential cytotoxic and anticancer properties.[6] ¹¹⁹Sn NMR is a powerful technique for characterizing these compounds, providing insights into their structure, stability, and interactions with biological molecules or potential drug targets. The chemical shift of ¹¹⁹Sn is highly sensitive to the coordination number and geometry at the tin center, making it an excellent probe for studying ligand binding and complex formation in solution.

General Experimental Workflow

The following diagram outlines a generalized workflow for conducting a tin NMR experiment, from sample preparation to final data analysis.

experimental_workflow General Workflow for a Tin NMR Experiment cluster_prep 1. Preparation cluster_setup 2. Spectrometer Setup cluster_acq 3. Data Acquisition cluster_proc 4. Data Processing cluster_analysis 5. Analysis Prep Sample Preparation (dissolution or packing) Ref Reference Selection (e.g., TMT) Prep->Ref Insert Insert Sample into Magnet Ref->Insert Tune Tune and Match Probe Insert->Tune LockShim Lock and Shim Tune->LockShim Params Set Acquisition Parameters (pulse sequence, spectral width, etc.) LockShim->Params Acquire Acquire FID Data Params->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing Baseline->Reference Integrate Peak Integration Reference->Integrate Couple Analyze Coupling Patterns Integrate->Couple Assign Assign Signals Couple->Assign

Caption: A diagram showing the key steps involved in a typical tin NMR experiment, from initial sample preparation to the final analysis of the spectral data.

Conclusion

References

A Comparative Guide to Prominent Radiotracers in Medical Imaging: Technetium-99m, Fluorine-18, and Gallium-68

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of nuclear medicine and molecular imaging, the selection of an appropriate radiotracer is paramount to achieving high-quality diagnostic images and obtaining meaningful physiological data. While the initial query concerned Tin-115, it is crucial to clarify that this compound is a stable isotope and, therefore, not utilized as a radiotracer for medical imaging.[1][2][3][4] Radiotracers are, by definition, radioactive isotopes that emit detectable radiation, a property this compound does not possess.[5][6][7][8][9][10][11][12]

This guide provides a comparative analysis of three of the most significant and widely used radionuclides in medical imaging: Technetium-99m (99mTc), Fluorine-18 (18F), and Gallium-68 (68Ga). These have been chosen for their extensive clinical use and importance in Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging.

Quantitative Comparison of Key Radiotracers

The physical and decay characteristics of a radionuclide are critical determinants of its suitability for a given imaging application. The following table summarizes the key properties of 99mTc, 18F, and 68Ga.

PropertyTechnetium-99m (99mTc)Fluorine-18 (18F)Gallium-68 (68Ga)
Imaging Modality SPECTPETPET
Half-life 6.02 hours109.8 minutes67.7 minutes
Decay Mode Isomeric Transitionβ+ Decay (97%), Electron Capture (3%)β+ Decay (89%), Electron Capture (11%)
Primary Emission Gamma (γ)Positron (β+)Positron (β+)
Emission Energy 140 keV (γ)634 keV (max β+)1899 keV (max β+)
Production Method 99Mo/99mTc generatorCyclotron68Ge/68Ga generator
Common Form [99mTc]NaTcO4[18F]Fluorodeoxyglucose (FDG)[68Ga]Ga-DOTA-peptides
Primary Clinical Use Myocardial perfusion, bone scans, renal imagingOncology, cardiology, neurologyNeuroendocrine tumors, prostate cancer imaging

Experimental Protocols: A Generalized Workflow

The development and application of a novel radiotracer follow a rigorous experimental workflow to ensure safety, efficacy, and reproducibility. Below is a generalized protocol for the synthesis and evaluation of a radiotracer.

1. Radionuclide Production:

  • Generator-based: For 99mTc and 68Ga, the radionuclide is eluted from a generator containing a longer-lived parent isotope (99Mo for 99mTc, 68Ge for 68Ga). The elution is typically performed using a sterile saline solution.

  • Cyclotron-based: For 18F, a cyclotron is used to bombard a target material (e.g., 18O-enriched water) with protons.

2. Radiosynthesis:

  • The produced radionuclide is attached to a targeting molecule (e.g., a peptide, antibody, or small molecule). This process, known as radiolabeling, is often automated in a synthesis module to minimize radiation exposure to personnel.

  • Reaction conditions such as temperature, pH, and reaction time are optimized to achieve high radiochemical yield and purity.

3. Purification and Formulation:

  • The crude reaction mixture is purified to remove unreacted radionuclide and other impurities. High-Performance Liquid Chromatography (HPLC) or solid-phase extraction (SPE) cartridges are commonly used for this purpose.

  • The purified radiotracer is then formulated in a biocompatible buffer, such as sterile saline or a phosphate-buffered saline solution, to ensure it is safe for injection.

4. Quality Control:

  • A series of quality control tests are performed on the final product to ensure it meets regulatory standards. These tests typically include:

    • Radionuclidic Purity: To confirm the identity of the radionuclide and the absence of other radioactive isotopes.

    • Radiochemical Purity: To determine the percentage of the radioactivity that is incorporated into the desired radiotracer molecule.

    • pH: To ensure the final formulation is within a physiologically acceptable range.

    • Sterility and Endotoxin Testing: To confirm the absence of microbial contamination.

5. Preclinical Evaluation (In Vitro and In Vivo):

  • In Vitro: The stability of the radiotracer in human serum is assessed. Binding affinity and specificity to the target receptor or protein are determined using cell-based assays.

  • In Vivo: The biodistribution, pharmacokinetics, and imaging characteristics of the radiotracer are evaluated in animal models. This often involves injecting the radiotracer into rodents and performing imaging studies at various time points.

Visualizing Radiotracer Principles and Workflows

The following diagrams illustrate the fundamental differences between SPECT and PET imaging, the decay scheme of Technetium-99m, and a typical experimental workflow for radiotracer development.

SPECT_vs_PET cluster_SPECT SPECT Imaging cluster_PET PET Imaging SPECT_Tracer 99mTc-labeled molecule SPECT_Emission Single Gamma Photon (γ) SPECT_Tracer->SPECT_Emission Decay Gamma_Camera Gamma Camera SPECT_Emission->Gamma_Camera Detection SPECT_Image 3D Image of Tracer Distribution Gamma_Camera->SPECT_Image Reconstruction PET_Tracer 18F- or 68Ga-labeled molecule PET_Emission Positron (β+) PET_Tracer->PET_Emission Decay Annihilation Annihilation with Electron PET_Emission->Annihilation PET_Photons Two 511 keV Gamma Photons Annihilation->PET_Photons Produce PET_Scanner PET Scanner Ring PET_Photons->PET_Scanner Coincidence Detection PET_Image 3D Image of Tracer Distribution PET_Scanner->PET_Image Reconstruction

Figure 1: Conceptual difference between SPECT and PET imaging modalities.

Tc99m_Decay Mo99 Molybdenum-99 (99Mo) Half-life: 66 hours Tc99m Technetium-99m (99mTc) Half-life: 6.02 hours Mo99->Tc99m β- Decay Tc99 Technetium-99 (99Tc) Half-life: 211,100 years Tc99m->Tc99 Isomeric Transition (emits 140 keV γ-ray) Ru99 Ruthenium-99 (99Ru) (Stable) Tc99->Ru99 β- Decay

Figure 2: Simplified decay scheme of the Molybdenum-99/Technetium-99m system.

Radiotracer_Workflow cluster_Development Radiotracer Development & Production cluster_Evaluation Preclinical & Clinical Evaluation Production 1. Radionuclide Production (Generator or Cyclotron) Synthesis 2. Radiosynthesis Production->Synthesis Purification 3. Purification & Formulation Synthesis->Purification QC 4. Quality Control Purification->QC InVitro 5. In Vitro Studies (Binding, Stability) QC->InVitro InVivo 6. In Vivo Animal Studies (Biodistribution, Imaging) InVitro->InVivo Clinical 7. Clinical Trials (Human Imaging) InVivo->Clinical

Figure 3: A generalized workflow for the development and evaluation of a new radiotracer.

References

A Comparative Guide to ¹³C-Glucose and ¹³C-Glutamine in Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Performance with Supporting Experimental Data

In the field of metabolic research, stable isotope tracers are indispensable tools for elucidating the intricate network of biochemical pathways that sustain living organisms. While a variety of isotopes are employed, carbon-13 (¹³C)-labeled glucose and glutamine have emerged as the gold standards for interrogating central carbon metabolism, particularly in the context of cancer research and other proliferative diseases. This guide provides a comprehensive comparison of these two critical tracers, detailing their applications, experimental protocols, and data interpretation to aid researchers in selecting the optimal tracer for their scientific inquiries.

It is important to note that Tin-115 is not a validated or commonly used tracer in metabolic studies. The scientific literature extensively documents the use of stable isotopes like ¹³C, ¹⁵N, and ²H, but does not support the use of this compound for these applications. Therefore, this guide focuses on the two most prevalent and well-validated tracers: ¹³C-glucose and ¹³C-glutamine.

Performance Comparison: ¹³C-Glucose vs. ¹³C-Glutamine

The choice between ¹³C-glucose and ¹³C-glutamine depends on the specific metabolic pathways under investigation. Glucose and glutamine are the two primary carbon sources for most mammalian cells, and their metabolic fates are often intertwined yet distinct.[1]

Feature¹³C-Glucose¹³C-GlutamineRationale & Key Considerations
Primary Pathways Traced Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle (via pyruvate), Serine Synthesis Pathway, Glycogen SynthesisTCA Cycle (anaplerosis), Reductive Carboxylation, Amino Acid Synthesis, Nucleotide Synthesis, Fatty Acid SynthesisGlucose is the primary fuel for glycolysis and the PPP.[2] Glutamine is a key anaplerotic substrate, replenishing TCA cycle intermediates.[3]
Typical Isotopic Label Uniformly labeled [U-¹³C₆]Glucose is common for general screening.[2] Position-specific labels like [1,2-¹³C₂]Glucose are used to resolve specific fluxes, such as the PPP.[4]Uniformly labeled [U-¹³C₅]Glutamine is widely used to assess overall contribution to the TCA cycle and lipogenesis.[3] Position-specific labels like [1-¹³C]Glutamine can trace reductive carboxylation.[3]The choice of isotopologue is critical for experimental design and depends on the specific research question.[3]
Key Insights Provides information on glycolytic rate (Warburg effect), PPP activity (nucleotide synthesis and redox balance), and the contribution of glucose to the TCA cycle.[5]Reveals the importance of glutaminolysis in replenishing the TCA cycle, the activity of reductive carboxylation for lipid synthesis under certain conditions (e.g., hypoxia), and the role of glutamine as a nitrogen and carbon source for biosynthesis.[6]In many cancer cells, both glucose and glutamine are critical nutrients, and tracing both can provide a more complete picture of metabolic reprogramming.[1]
Limitations May provide limited information on TCA cycle dynamics if glutamine is the primary anaplerotic substrate.[4]Does not label glycolytic intermediates.[7] Interpretation can be complex due to the various entry points and fates of glutamine-derived carbons.Parallel experiments using both tracers are often necessary for a comprehensive metabolic flux analysis.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate metabolic tracing experiments. Below are generalized protocols for in vitro cell culture experiments using ¹³C-glucose and ¹³C-glutamine.

Protocol 1: In Vitro ¹³C-Glucose Labeling

Objective: To trace the metabolic fate of glucose in cultured cells.

Materials:

  • Cultured mammalian cells

  • Standard growth medium

  • ¹³C-labeling medium: Basal medium lacking glucose, supplemented with [U-¹³C₆]glucose at the desired concentration and other necessary components (e.g., serum, glutamine).

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solvent: 80% methanol, -80°C[8]

  • Cell scraper

  • Microcentrifuge tubes

  • Liquid nitrogen

Procedure:

  • Cell Seeding: Plate cells and grow until they reach the desired confluency (typically 70-80%).

  • Media Change: Aspirate the standard growth medium.

  • Washing: Quickly wash the cells twice with pre-warmed PBS to remove unlabeled glucose.

  • Tracer Incubation: Add the pre-warmed ¹³C-labeling medium to the cells and incubate for a predetermined time. The incubation time should be optimized to approach isotopic steady state for the metabolites of interest.[3]

  • Metabolism Quenching: Aspirate the labeling medium and immediately wash the cells twice with ice-cold PBS.

  • Metabolite Extraction: Add a sufficient volume of -80°C 80% methanol to the plate and place it on dry ice for 10-15 minutes to quench metabolic activity.[9]

  • Cell Lysis and Collection: Scrape the cells in the methanol solution and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Sample Processing: Centrifuge the lysate at high speed at 4°C to pellet cell debris. Collect the supernatant containing the polar metabolites.

  • Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.

Protocol 2: In Vitro ¹³C-Glutamine Labeling

Objective: To trace the metabolic fate of glutamine in cultured cells.

Materials:

  • Cultured mammalian cells

  • Standard growth medium

  • ¹³C-labeling medium: Basal medium lacking glutamine, supplemented with [U-¹³C₅]glutamine at the desired concentration and other necessary components (e.g., serum, glucose).

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solvent: 80% methanol, -80°C[8]

  • Cell scraper

  • Microcentrifuge tubes

  • Liquid nitrogen

Procedure: The procedure is analogous to the ¹³C-glucose labeling protocol, with the key difference being the use of a glutamine-free basal medium supplemented with the ¹³C-glutamine tracer.

Mandatory Visualizations

Diagram 1: Central Carbon Metabolism Traced by ¹³C-Glucose and ¹³C-Glutamine

Central_Metabolism cluster_glycolysis Glycolysis & PPP cluster_tca TCA Cycle cluster_biosynthesis Biosynthesis 13C-Glucose 13C-Glucose Glucose-6P Glucose-6P 13C-Glucose->Glucose-6P Pyruvate Pyruvate Glucose-6P->Pyruvate Glycolysis Ribose-5P Ribose-5P Glucose-6P->Ribose-5P PPP Lactate Lactate Pyruvate->Lactate Alanine Alanine Pyruvate->Alanine Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Nucleotides Nucleotides Ribose-5P->Nucleotides Citrate Citrate Acetyl-CoA->Citrate alpha-KG alpha-KG Citrate->alpha-KG Fatty Acids Fatty Acids Citrate->Fatty Acids alpha-KG->Citrate Reductive Carboxylation Succinate Succinate alpha-KG->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Aspartate Aspartate Oxaloacetate->Aspartate 13C-Glutamine 13C-Glutamine Glutamate Glutamate 13C-Glutamine->Glutamate Glutamate->alpha-KG Anaplerosis Aspartate->Nucleotides

Caption: Overview of central carbon metabolism showing the entry points of ¹³C-glucose and ¹³C-glutamine.

Diagram 2: Experimental Workflow for Stable Isotope Tracing

Experimental_Workflow Cell Culture Cell Culture Tracer Incubation Tracer Incubation Cell Culture->Tracer Incubation Add ¹³C-labeled substrate Metabolite Extraction Metabolite Extraction Tracer Incubation->Metabolite Extraction Quench metabolism MS Analysis MS Analysis Metabolite Extraction->MS Analysis LC-MS or GC-MS Data Processing Data Processing MS Analysis->Data Processing Peak identification, isotopologue distribution Metabolic Flux Analysis Metabolic Flux Analysis Data Processing->Metabolic Flux Analysis Calculate fluxes

Caption: A generalized experimental workflow for ¹³C metabolic flux analysis.[2]

Diagram 3: Data Analysis Workflow

Data_Analysis_Workflow Raw MS Data Raw MS Data Peak Picking & Alignment Peak Picking & Alignment Raw MS Data->Peak Picking & Alignment Isotopologue Extraction Isotopologue Extraction Peak Picking & Alignment->Isotopologue Extraction Identify labeled peaks Correction for Natural Abundance Correction for Natural Abundance Isotopologue Extraction->Correction for Natural Abundance Mass Isotopomer Distribution (MID) Mass Isotopomer Distribution (MID) Correction for Natural Abundance->Mass Isotopomer Distribution (MID) MID MID Flux Modeling & Calculation Flux Modeling & Calculation MID->Flux Modeling & Calculation Biological Interpretation Biological Interpretation Flux Modeling & Calculation->Biological Interpretation

Caption: Key steps in the data analysis pipeline for stable isotope-resolved metabolomics.[9]

Conclusion

Both ¹³C-glucose and ¹³C-glutamine are powerful and essential tracers for dissecting cellular metabolism. While ¹³C-glucose is the tracer of choice for investigating glycolysis and the pentose phosphate pathway, ¹³C-glutamine is indispensable for studying TCA cycle anaplerosis and reductive carboxylation.[4][5] A thorough understanding of the strengths and limitations of each tracer, coupled with rigorous experimental design and data analysis, is paramount for generating high-quality, interpretable data. For a comprehensive understanding of metabolic reprogramming, especially in complex diseases like cancer, a combinatorial approach using both tracers is often the most insightful strategy.[1]

References

Cross-Validation of Tin-115 Experimental Results: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

A comprehensive guide offering a comparative analysis of Tin-115 (¹¹⁵Sn) and its alternatives for researchers, scientists, and drug development professionals. This publication provides an objective look at the performance of ¹¹⁵Sn in experimental applications, supported by available data, and contextualizes its utility against more common analytical choices.

This guide addresses the core need for robust and validated experimental data in research and development. Through a detailed examination of this compound and its isotopic counterparts, we aim to provide a clear framework for selecting the appropriate analytical tools for the characterization of tin-containing compounds. Furthermore, this guide explores the burgeoning field of organotin compounds in pharmaceutical research, offering insights into their therapeutic potential.

Section 1: Comparative Analysis of Tin Isotopes for Nuclear Magnetic Resonance (NMR) Spectroscopy

Tin is unique in that it possesses three naturally occurring isotopes with a nuclear spin of 1/2: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn.[1] This property makes them amenable to NMR spectroscopy, a powerful technique for elucidating molecular structure. However, the suitability of each isotope for NMR experiments varies significantly, primarily due to differences in their natural abundance and, consequently, their relative and absolute sensitivities.

The isotope ¹¹⁹Sn is generally the preferred nucleus for tin NMR spectroscopy due to its higher sensitivity compared to ¹¹⁷Sn and significantly greater sensitivity than ¹¹⁵Sn.[1] The low natural abundance of ¹¹⁵Sn (0.34%) makes it the least sensitive of the three, and therefore it is rarely used for routine NMR analysis.[1][2][3]

Below is a table summarizing the key NMR properties of these three isotopes.

Property¹¹⁵Sn¹¹⁷Sn¹¹⁹Sn
Natural Abundance (%) 0.34[1]7.68[4]8.59[4]
Relative Sensitivity (to ¹H) 3.5 x 10⁻²[4]4.52 x 10⁻²[4]5.18 x 10⁻²[4]
Absolute Sensitivity (to ¹H) 1.22 x 10⁻⁴[4]3.44 x 10⁻⁴[4]4.44 x 10⁻³[4]
Resonance Frequency (MHz) at 11.744T 163.498[4]178.126[4]186.362[4]
Spin (I) 1/2[1]1/2[1]1/2[1]
Magnetogyric Ratio (10⁷ rad T⁻¹ s⁻¹) -8.8013[4]-9.58879[4]-10.0317[4]

The following diagram illustrates the workflow for selecting a suitable tin isotope for NMR spectroscopy, highlighting the decision-making process based on sensitivity and data requirements.

Tin_Isotope_Selection_Workflow Workflow for Tin Isotope Selection in NMR start Start: Need for Tin NMR Analysis compound_prep Prepare Tin-Containing Compound Sample start->compound_prep nmr_spectrometer Access NMR Spectrometer compound_prep->nmr_spectrometer isotope_choice Select Tin Isotope for Analysis nmr_spectrometer->isotope_choice sn119 ¹¹⁹Sn (Highest Sensitivity) isotope_choice->sn119 High-quality data needed or low concentration sample sn117 ¹¹⁷Sn (Good Sensitivity) isotope_choice->sn117 Standard analysis sn115 ¹¹⁵Sn (Lowest Sensitivity) isotope_choice->sn115 Isotopic enrichment or specific research need data_acquisition Acquire NMR Data sn119->data_acquisition sn117->data_acquisition sn115->data_acquisition data_analysis Analyze Spectral Data data_acquisition->data_analysis end End: Structural Elucidation data_analysis->end

Workflow for selecting a tin isotope for NMR analysis.

Experimental Protocol: Tin NMR Spectroscopy

A generalized protocol for acquiring tin NMR spectra is as follows:

  • Sample Preparation: Dissolve the tin-containing compound in a suitable deuterated solvent to a concentration that accounts for the sensitivity of the chosen tin isotope. For less sensitive isotopes like ¹¹⁵Sn, higher concentrations or isotopic enrichment may be necessary.

  • Instrument Setup: Tune the NMR spectrometer to the resonance frequency of the target tin isotope (¹¹⁵Sn, ¹¹⁷Sn, or ¹¹⁹Sn). Use a broadband probe capable of detecting the desired nucleus.

  • Parameter Optimization: Set appropriate spectral parameters, including the spectral width, acquisition time, relaxation delay, and number of scans. Due to the lower sensitivity of tin isotopes compared to protons, a larger number of scans is typically required to achieve an adequate signal-to-noise ratio.

  • Data Acquisition: Acquire the Free Induction Decay (FID) signal.

  • Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Apply appropriate window functions, phasing, and baseline correction to improve the spectral quality.

  • Spectral Analysis: Analyze the chemical shifts, coupling constants (e.g., ¹J(Sn, C), ¹J(Sn, H)), and signal multiplicities to determine the structure of the tin compound.

Section 2: Cross-Validation of Experimental Data

In the context of structural chemistry and pharmaceutical analysis, cross-validation is the process of verifying experimental results using multiple, independent analytical techniques. This approach provides a more comprehensive and reliable understanding of a molecule's properties. For tin-containing compounds, NMR data can be cross-validated with techniques such as X-ray crystallography. While NMR provides structural information in the solution state, X-ray crystallography reveals the structure in the solid state.[5][6] Discrepancies between the two can indicate conformational changes or dynamic processes in solution.

The following diagram illustrates the logical relationship in the cross-validation of experimental data for a tin-containing compound.

Cross_Validation_Workflow Cross-Validation of Structural Data for Tin Compounds start Start: Tin Compound Synthesis nmr_analysis NMR Spectroscopy (¹¹⁹Sn, ¹¹⁷Sn, ¹³C, ¹H) start->nmr_analysis xray_analysis X-ray Crystallography start->xray_analysis solution_structure Solution-State Structure and Dynamics nmr_analysis->solution_structure solid_structure Solid-State Structure xray_analysis->solid_structure comparison Comparative Analysis and Cross-Validation solution_structure->comparison solid_structure->comparison validated_structure Validated 3D Structural Model comparison->validated_structure report Publish Findings validated_structure->report

Cross-validation workflow for structural analysis.

Section 3: Application of Tin Compounds in Drug Development

While the direct application of ¹¹⁵Sn in drug development is not documented, organotin compounds have garnered significant interest for their therapeutic potential, particularly as anticancer agents.[7][8] These compounds have demonstrated promising in vitro activity against various cancer cell lines, in some cases exceeding that of established platinum-based drugs like cisplatin.[9]

The biological activity of organotin compounds is influenced by the organic groups attached to the tin atom.[10] Research is ongoing to develop organotin derivatives with improved efficacy and reduced toxicity.[11]

Case Study: Organotin(IV) Compounds as Potential Anticancer Agents

Numerous studies have explored the cytotoxicity of organotin(IV) complexes. For example, certain di- and tri-organotin compounds have shown significant growth inhibition in various cancer cell lines. The proposed mechanism of action for some of these compounds involves interaction with DNA, similar to cisplatin.[8] However, other mechanisms, such as the inhibition of glucose uptake in cancer cells, have also been proposed.[7]

The table below presents a summary of the cytotoxic activity (IC₅₀ values) of representative organotin compounds against different cancer cell lines from a hypothetical study, illustrating the data that would be generated in preclinical research.

CompoundCancer Cell LineIC₅₀ (µM)
Dibutyltin(IV) derivative MCF-7 (Breast)1.5
A549 (Lung)2.1
Triphenyltin(IV) derivative HeLa (Cervical)0.8
PC-3 (Prostate)1.2
Cisplatin (Reference) MCF-7 (Breast)5.8
A549 (Lung)8.2

The following diagram outlines a simplified signaling pathway that could be investigated to understand the mechanism of action of an organotin anticancer drug candidate.

Anticancer_Mechanism_Pathway Hypothetical Signaling Pathway for an Organotin Anticancer Drug drug Organotin Compound cell_membrane Cell Membrane Penetration drug->cell_membrane dna_interaction Interaction with DNA cell_membrane->dna_interaction ros_production Increased ROS Production cell_membrane->ros_production dna_damage DNA Damage dna_interaction->dna_damage mitochondrial_stress Mitochondrial Stress ros_production->mitochondrial_stress p53_activation p53 Activation dna_damage->p53_activation mitochondrial_stress->p53_activation apoptosis Apoptosis (Cell Death) p53_activation->apoptosis

Hypothetical mechanism of an organotin drug.

Conclusion

This guide provides a comparative overview of this compound and its more sensitive isotopic alternatives, ¹¹⁷Sn and ¹¹⁹Sn, for NMR spectroscopy. The data clearly indicates that for routine analytical purposes, ¹¹⁹Sn and ¹¹⁷Sn are superior choices due to their significantly higher sensitivity. The concept of cross-validation of experimental data using complementary techniques like X-ray crystallography is crucial for robust structural elucidation. Furthermore, the exploration of organotin compounds in drug development highlights a promising area of research where the principles of structural analysis and validation are paramount. Researchers and drug development professionals are encouraged to consider these factors when designing their experimental workflows.

References

A Comparative Analysis of Tin-115 and Tin-119 NMR Spectroscopy for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of nuclear magnetic resonance (NMR) spectroscopy, the analysis of tin-containing compounds offers a unique window into molecular structure, bonding, and dynamics. Tin is distinguished by possessing three NMR-active isotopes with a nuclear spin of 1/2: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn.[1] This guide provides a detailed comparative analysis of Tin-115 (¹¹⁵Sn) and Tin-119 (¹¹⁹Sn) NMR spectroscopy, offering researchers, scientists, and drug development professionals the essential data and methodologies to select the appropriate nucleus for their analytical needs. While ¹¹⁷Sn is also a viable option, this guide will focus on the two extremes of sensitivity and natural abundance within the tin isotope family.

Executive Summary: ¹¹⁹Sn as the Superior Choice

For routine and advanced NMR studies of organotin and inorganic tin compounds, ¹¹⁹Sn is unequivocally the preferred nucleus . This preference is primarily due to its significantly higher natural abundance and greater sensitivity compared to ¹¹⁵Sn.[1] The higher receptivity of ¹¹⁹Sn translates to shorter acquisition times and the ability to analyze samples with lower concentrations. While ¹¹⁵Sn NMR is technically feasible, its practical application is severely limited by its low sensitivity.[1]

Quantitative Comparison of NMR Properties

The fundamental differences in the nuclear properties of ¹¹⁵Sn and ¹¹⁹Sn directly impact their utility in NMR spectroscopy. The following table summarizes these key parameters.

PropertyThis compound (¹¹⁵Sn)Tin-119 (¹¹⁹Sn)Reference
Nuclear Spin (I) 1/21/2[1][2]
Natural Abundance (%) 0.348.59[1][2]
Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) -8.8013-10.0317[2]
Resonance Frequency (MHz) at 11.744T 163.498186.362[2]
Relative Sensitivity (vs. ¹H) 3.5 x 10⁻²5.18 x 10⁻²[2]
Absolute Sensitivity (vs. ¹H) 1.22 x 10⁻⁴4.44 x 10⁻³[2]
Chemical Shift Range (ppm) ~ -1900 to 700~ -2500 to +3000[1][2]
Reference Compound Tetramethyltin (SnMe₄)Tetramethyltin (SnMe₄)[1][2]

The data clearly illustrates the superior NMR characteristics of ¹¹⁹Sn. Its natural abundance is approximately 25 times higher than that of ¹¹⁵Sn, and its absolute sensitivity is about 36 times greater.[2] This dramatic difference in sensitivity is the primary reason for the widespread use of ¹¹⁹Sn NMR.[2]

Experimental Considerations and Protocols

The experimental setup for both ¹¹⁵Sn and ¹¹⁹Sn NMR is similar in principle, with the primary difference being the longer acquisition times required for ¹¹⁵Sn to achieve an adequate signal-to-noise ratio.

Sample Preparation

Samples are typically prepared by dissolving the tin-containing compound in a suitable deuterated solvent. The choice of solvent can influence the chemical shift, and for some compounds, coordinating solvents may be used to study complexation.

Instrumentation

A high-field NMR spectrometer is advantageous for tin NMR due to the wide chemical shift range and to improve sensitivity. A broadband probe capable of being tuned to the respective frequencies of ¹¹⁵Sn and ¹¹⁹Sn is required.

Data Acquisition

Standard one-dimensional (1D) proton-decoupled spectra are the most common experiments. For more complex structural elucidation, two-dimensional (2D) techniques such as ¹H-¹¹⁹Sn HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.[2] These experiments are generally not feasible for ¹¹⁵Sn due to its low sensitivity.

The following diagram outlines a typical workflow for conducting tin NMR spectroscopy.

Tin_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound Tin-Containing Compound Dissolve Dissolution & Homogenization Compound->Dissolve Solvent Deuterated Solvent Solvent->Dissolve NMR_Tube NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Tuning Probe Tuning to ¹¹⁹Sn or ¹¹⁵Sn Spectrometer->Tuning Experiment Select NMR Experiment (1D, 2D, etc.) Tuning->Experiment Acquire Data Acquisition Experiment->Acquire FID Free Induction Decay (FID) Acquire->FID Processing Fourier Transform, Phasing, Baseline Correction FID->Processing Spectrum NMR Spectrum Processing->Spectrum Analysis Chemical Shift Analysis, Coupling Constant Determination, Structural Elucidation Spectrum->Analysis Report Final Report Analysis->Report

A generalized workflow for tin NMR spectroscopy.

Applications in Research and Drug Development

Tin NMR spectroscopy is a powerful tool for characterizing organotin compounds, which have applications in various fields, including catalysis, materials science, and medicine.[1] In drug development, NMR can be used for:

  • Structural Elucidation: Confirming the structure of newly synthesized tin-containing drug candidates.[3]

  • Interaction Studies: Investigating the binding of tin-based drugs to biological macromolecules.

  • Stability Assessment: Monitoring the degradation of tin compounds in different formulations.

Given the significantly higher sensitivity, ¹¹⁹Sn NMR is the only practical choice for these applications, especially when dealing with the low concentrations often encountered in drug discovery and development.[2][4]

Conclusion

While both ¹¹⁵Sn and ¹¹⁹Sn are NMR-active isotopes, their practical utility in spectroscopy is vastly different. The low natural abundance and sensitivity of ¹¹⁵Sn render it a challenging nucleus to observe, with limited practical applications.[1] In contrast, ¹¹⁹Sn offers good sensitivity and a wide chemical shift range, making it the preferred nucleus for the characterization of tin-containing compounds.[1][5] For researchers and professionals in drug development, focusing on ¹¹⁹Sn NMR will yield more reliable and timely results, facilitating the advancement of their scientific endeavors.

References

A Comparative Guide to Tin Isotopes in Tracer Studies: The Stable Isotope Tin-115 versus the Radiotracer Tin-117m

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate tracer is a critical decision in experimental design, directly impacting the sensitivity, safety, and scope of scientific inquiry. While the initial query focused on the advantages of Tin-115 over other stable isotopes, it is important to clarify that This compound (¹¹⁵Sn) is itself a stable isotope of tin. Tin has the largest number of stable isotopes of any element, with ten naturally occurring stable isotopes, including ¹¹⁵Sn.[1][2]

Therefore, this guide provides a more pertinent comparison for researchers: the advantages and disadvantages of using a stable tin isotope, represented by ¹¹⁵Sn, versus a radioactive tin isotope, specifically Tin-117m (¹¹⁷ᵐSn) . ¹¹⁷ᵐSn is a metastable isomer with significant applications in nuclear medicine, making it an excellent counterpart for this comparison.[3][4] This guide will objectively compare their performance, provide supporting experimental data, and detail the methodologies for their use in tracing applications.

Data Presentation: Quantitative Comparison of ¹¹⁷ᵐSn and Stable Tin Isotopes

The choice between a radioactive and a stable isotope tracer involves a trade-off between sensitivity, safety, and the specific requirements of the experimental design. The following table summarizes the key quantitative differences between using the radiotracer ¹¹⁷ᵐSn and stable tin isotopes like ¹¹⁵Sn.

FeatureRadioactive Isotope (¹¹⁷ᵐSn)Stable Isotopes (e.g., ¹¹⁵Sn)
Half-life 13.9 days[3]Stable (do not decay)[1][5][6]
Radiation Emission Gamma photons (159 keV), Conversion electrons (~140 keV)[7][8]None
Detection Method Gamma Scintigraphy, SPECT (Single Photon Emission Computed Tomography)Mass Spectrometry (e.g., MC-ICP-MS)
Detection Principle Detection of emitted gamma radiationMeasurement of mass-to-charge ratio
Detection Sensitivity High (picomolar to nanomolar range)Moderate to High (nanogram to picogram range)[9]
Spatial Resolution ~1-2 mm for preclinical SPECT systems[9][10]Not applicable for in-vivo imaging; analysis is on dissected tissues
In Vivo Imaging Yes, allows for real-time, non-invasive tracking of the tracer's biodistribution.No, requires tissue harvesting for analysis.
Safety Requires radiation safety protocols, specialized handling, and disposal. Poses a radiation dose to the subject.[11]Non-radioactive and safe for human studies without radiation risk.[12]
Cost High. Includes cost of radionuclide production, specialized imaging equipment, and radiation safety infrastructure.[8][11]Moderate to High. Includes cost of enriched stable isotopes and mass spectrometry analysis.[13][14][15]
Primary Applications Theranostics (simultaneous therapy and diagnosis), bone pain palliation, radiosynovectomy, preclinical biodistribution studies.[4][7][16]Metabolic flux analysis, provenance studies, environmental tracing, drug metabolism and pharmacokinetic (DMPK) studies.

Experimental Protocols

Protocol 1: Biodistribution Study of a ¹¹⁷ᵐSn-labeled Compound in Mice

This protocol outlines the key steps for a preclinical biodistribution study to determine the uptake and clearance of a radiolabeled compound.

1. Animal Model and Acclimation:

  • Use healthy mice (e.g., BALB/c, 6-8 weeks old, 18-25g).[17]

  • House the animals in appropriate conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Allow for a 1-week acclimation period before the start of the experiment.

2. Preparation and Administration of the Radiotracer:

  • The ¹¹⁷ᵐSn is typically chelated to a targeting molecule (e.g., DTPA for bone targeting).[8][18]

  • The final radiopharmaceutical should be sterile and have a pH suitable for intravenous injection (typically pH 7.0-7.4).[19]

  • Administer a known activity of the ¹¹⁷ᵐSn-labeled compound (e.g., 200 µCi) to each mouse via tail vein injection in a small volume (e.g., 100 µL).[17][19]

3. In Vivo Imaging (SPECT/CT):

  • At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), anesthetize the mice.

  • Perform whole-body SPECT/CT imaging.

  • Gamma Camera Settings: Use a medium-energy collimator. Set the energy window to 159 keV with a 15-20% window width.[20]

  • Image Acquisition: Acquire images using a matrix size of 128x128 or 256x256. The number of projections should be around 120-128 over 360°.[21]

  • Image Reconstruction: Use an iterative reconstruction algorithm (e.g., OSEM) with corrections for attenuation and scatter.[22]

4. Ex Vivo Biodistribution:

  • Following the final imaging session, humanely euthanize the mice.

  • Dissect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor if applicable).[17][19]

  • Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.

  • Also, count an aliquot of the injected dose as a standard.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g).[23]

5. Data Analysis:

  • Analyze the SPECT images to visualize the biodistribution of the radiotracer.

  • Use the ex vivo biodistribution data to quantify the uptake in each organ, providing more accurate quantitative results.

Protocol 2: Stable Isotope Tracing with Tin in a Biological System

This protocol describes a general workflow for using a stable tin isotope to trace its path through a biological system, followed by analysis using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

1. Preparation of the Stable Isotope Tracer:

  • Obtain a compound enriched in a specific stable tin isotope (e.g., ¹¹⁵Sn). The chemical form will depend on the biological question (e.g., an organotin compound or an inorganic tin salt).

  • Prepare a solution of the tracer in a suitable vehicle for administration.

2. Administration and Sample Collection:

  • Administer the stable isotope-labeled compound to the experimental model (e.g., cell culture, animal model).

  • At various time points, collect biological samples (e.g., cell pellets, tissues, blood, urine).

  • For tissue samples, flash-freeze them in liquid nitrogen immediately after collection to halt metabolic processes.[24]

3. Sample Preparation for MC-ICP-MS Analysis:

  • Drying and Homogenization: Lyophilize (freeze-dry) the samples to remove water. Grind the dried tissue into a fine, homogeneous powder.[25]

  • Digestion: Accurately weigh a portion of the powdered sample. Perform acid digestion to dissolve the sample and bring the tin into solution. This may involve using a mixture of strong acids (e.g., nitric acid, hydrochloric acid) and microwave-assisted digestion.

  • Chromatographic Separation: Use ion-exchange chromatography to separate tin from the complex biological matrix to avoid isobaric interferences during mass spectrometry analysis.[9]

  • Sample Encapsulation (for solid samples): For some types of analysis, the dried and powdered sample is weighed and sealed into a small tin capsule.[5][6][16][17]

4. MC-ICP-MS Analysis:

  • Introduce the purified sample solution into the MC-ICP-MS instrument.

  • The instrument will ionize the tin atoms and separate them based on their mass-to-charge ratio.

  • Measure the isotope ratios (e.g., ¹¹⁵Sn/¹¹⁸Sn) with high precision.

  • Use a double-spike technique to correct for instrumental mass fractionation.

5. Data Analysis:

  • Calculate the isotopic enrichment in the samples compared to baseline (natural abundance).

  • Use the isotopic enrichment data to model the uptake, distribution, and metabolism of the tin compound.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates a comparative workflow for a biodistribution study using a radioactive isotope versus a stable isotope tracer.

G cluster_radio Radioactive Isotope (¹¹⁷ᵐSn) Workflow cluster_stable Stable Isotope (e.g., ¹¹⁵Sn) Workflow radio_start Administer ¹¹⁷ᵐSn-labeled compound to animal model radio_img In Vivo Imaging (SPECT/CT) at multiple time points radio_start->radio_img Non-invasive radio_dissect Euthanize and dissect organs radio_img->radio_dissect Terminal radio_count Measure radioactivity in organs (Gamma Counter) radio_dissect->radio_count radio_analysis Quantitative Analysis (%ID/g) and Image Analysis radio_count->radio_analysis radio_end Biodistribution Profile (Spatial and Temporal) radio_analysis->radio_end stable_start Administer ¹¹⁵Sn-enriched compound to animal model stable_collect Euthanize and collect tissues at multiple time points (separate cohorts) stable_start->stable_collect Invasive/Terminal stable_prep Sample Preparation (Dry, Digest, Purify) stable_collect->stable_prep stable_ms Isotope Ratio Analysis (MC-ICP-MS) stable_prep->stable_ms stable_analysis Quantitative Analysis (Isotopic Enrichment) stable_ms->stable_analysis stable_end Distribution Profile (Quantitative, no image) stable_analysis->stable_end start Experimental Design start->radio_start start->stable_start

Caption: Comparative workflow for biodistribution studies.

Logical Relationship: Advantages of Radiotracers vs. Stable Isotopes

This diagram illustrates the key decision-making factors and resulting advantages when choosing between a radioactive and a stable isotope for tracing studies.

G cluster_decision cluster_radio Radioactive Isotope (e.g., ¹¹⁷ᵐSn) cluster_stable Stable Isotope (e.g., ¹¹⁵Sn) start Choice of Tracer for Drug Development Study q_imaging Is in vivo, non-invasive imaging required? start->q_imaging q_safety Is radiation exposure a major concern? start->q_safety q_imaging->q_safety No adv_radio Advantages: - High Sensitivity - In Vivo Imaging (Real-time) - Spatial Distribution Data - Theranostic Potential q_imaging->adv_radio Yes q_safety->adv_radio No (with safety protocols) adv_stable Advantages: - No Radiation Risk - Safe for Human Studies - No Radioactive Decay - Simpler Handling q_safety->adv_stable Yes

Caption: Decision factors for choosing a tracer type.

References

A Comparative Guide to Tin-115 Production Methods for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the primary methods for producing the stable isotope Tin-115 (¹¹⁵Sn). The content is tailored for researchers in nuclear chemistry, materials science, and other fields requiring enriched stable isotopes. This document outlines the principal nuclear reactions, offers available experimental data, and describes the necessary experimental protocols.

Introduction to this compound

This compound is one of the ten stable isotopes of tin, with a natural abundance of approximately 0.34%[1]. While not radioactive, enriched ¹¹⁵Sn is valuable in various scientific research applications, notably in solid-state Nuclear Magnetic Resonance (NMR) spectroscopy for studying the structure of tin-containing compounds[2][3]. This guide explores and compares the methodologies for producing enriched ¹¹⁵Sn.

Production Methods: A Comparative Overview

The production of enriched ¹¹⁵Sn primarily relies on cyclotron-based proton bombardment of indium targets or neutron irradiation of enriched tin targets in a nuclear reactor. A summary of these methods is presented below.

Data Presentation

Table 1: Comparison of this compound Production Routes

Production RouteTarget MaterialProjectileTypical Energy/FluxAdvantagesDisadvantages
¹¹⁵In(p,n)¹¹⁵Sn Enriched ¹¹⁵InProtons (p)~5-20 MeV[3]High natural abundance of ¹¹⁵In (95.7%); Good cross-section in a common cyclotron energy range.Requires chemical separation of tin from the indium target; Potential for co-production of other tin and indium radioisotopes.
¹¹⁴Sn(n,γ)¹¹⁵Sn Enriched ¹¹⁴SnThermal Neutrons (n)Thermal neutron spectrumHigh isotopic purity of the final product if enriched ¹¹⁴Sn is used; No elemental separation required.Requires a nuclear reactor with high thermal neutron flux; Isotopic separation of ¹¹⁵Sn from unreacted ¹¹⁴Sn is necessary for high enrichment; Lower natural abundance of ¹¹⁴Sn (0.66%).
Sb(p,x)¹¹⁵Sn Natural or Enriched Antimony (Sb)Protons (p)>20 MeV[4][5]Potentially a source of various tin isotopes.Complex reaction with multiple output channels, leading to a mixture of tin isotopes and other elements; Lower production yield specifically for ¹¹⁵Sn compared to other isotopes; Requires extensive chemical and isotopic separation.

Note: Quantitative yield data (e.g., in grams per hour of irradiation) for ¹¹⁵Sn production is not widely published in readily accessible literature. The efficiency of production is highly dependent on specific irradiation conditions, including target thickness, beam current, and irradiation time.

Experimental Protocols

Cyclotron Production via ¹¹⁵In(p,n)¹¹⁵Sn

This method utilizes a cyclotron to accelerate protons onto an indium target. The nuclear reaction ¹¹⁵In(p,n)¹¹⁵Sn transforms the indium-115 nucleus into this compound.

a) Target Preparation:

  • Target Material: High-purity (99.99%+) indium, either in its natural isotopic composition (95.7% ¹¹⁵In) or enriched in ¹¹⁵In.

  • Target Form: Typically a thin foil or a deposited layer on a backing material (e.g., copper or aluminum) that can withstand the proton beam and effectively dissipate heat. The thickness is optimized based on the proton energy to maximize the yield in the target while minimizing energy loss in the backing.

b) Irradiation:

  • Accelerator: A medical or research cyclotron capable of delivering a proton beam of 5-20 MeV[3].

  • Proton Energy: The optimal proton energy is selected to maximize the cross-section of the (p,n) reaction while minimizing competing reactions that produce impurities. Theoretical models suggest good agreement with experimental data in this energy range[3].

  • Beam Current: The proton beam current is typically in the range of 10-100 µA, depending on the target's ability to handle the heat load.

  • Irradiation Time: The duration of the irradiation is determined by the desired quantity of ¹¹⁵Sn.

c) Chemical Separation:

  • After irradiation, the target is dissolved in a suitable acid (e.g., concentrated HCl).

  • The separation of tin from the bulk indium target is a critical step. Various methods can be employed, including solvent extraction, ion exchange chromatography, or precipitation[6].

  • Ion Exchange Chromatography: The dissolved target solution, in a hydrochloric acid medium, can be passed through an anion exchange resin. Tin forms stable chloride complexes that are retained by the resin, while indium can be eluted. The tin is then stripped from the resin using a different eluent.

Reactor Production via ¹¹⁴Sn(n,γ)¹¹⁵Sn

This method involves the capture of a thermal neutron by a ¹¹⁴Sn nucleus in a nuclear reactor.

a) Target Preparation:

  • Target Material: Highly enriched ¹¹⁴Sn oxide (SnO₂) or metallic tin is required to minimize the production of other tin isotopes.

  • Encapsulation: The target material is sealed in a high-purity quartz or aluminum ampoule suitable for insertion into the reactor core.

b) Irradiation:

  • Facility: A nuclear research reactor with a high thermal neutron flux (e.g., 10¹³ - 10¹⁵ n/cm²·s).

  • Neutron Spectrum: The irradiation position should have a well-thermalized neutron spectrum to maximize the (n,γ) reaction and minimize fast neutron reactions.

  • Irradiation Time: The irradiation time depends on the neutron flux, the amount of target material, and the desired yield of ¹¹⁵Sn.

c) Post-Irradiation Processing:

  • After a suitable cooling period to allow short-lived radioisotopes to decay, the ampoule is opened in a hot cell.

  • If the target was SnO₂, it may be used directly or converted to another chemical form.

  • For the highest enrichment, isotopic separation from the remaining ¹¹⁴Sn would be necessary, which is a complex process typically involving mass spectrometry-based techniques.

Mandatory Visualization: Application of ¹¹⁵Sn in Solid-State NMR

This compound, along with other magnetic tin isotopes like ¹¹⁷Sn and ¹¹⁹Sn, is utilized in solid-state Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the structure and bonding in tin-containing compounds, such as tin fluorides[2][7][8]. The following diagram illustrates the general workflow of such an experiment.

Caption: Workflow for ¹¹⁵Sn Solid-State NMR Spectroscopy of Tin Fluorides.

Conclusion

The choice of production method for this compound depends on the available facilities, the required quantity and isotopic purity, and the cost. The ¹¹⁵In(p,n)¹¹⁵Sn reaction is a viable option for facilities with a medical or research cyclotron, leveraging the high natural abundance of the target isotope. The ¹¹⁴Sn(n,γ)¹¹⁵Sn route is suitable for producing high-purity ¹¹⁵Sn if a high-flux nuclear reactor and enriched ¹¹⁴Sn are accessible. The production via proton bombardment of antimony is less specific and would require significant purification efforts. For all methods, careful optimization of irradiation parameters and subsequent chemical and/or isotopic separation are crucial to obtaining high-quality this compound for research applications.

References

A Guide to Inter-Laboratory Comparison of Tin-115 Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for conducting and evaluating inter-laboratory comparisons of Tin-115 (Sn-115) measurements. While specific proficiency testing data for Sn-115 is not publicly available, this document outlines the essential protocols and data presentation methods based on established principles of analytical method validation and inter-laboratory studies. This guide is intended for researchers, scientists, and drug development professionals to ensure the accuracy and comparability of Sn-115 quantification.

Inter-laboratory comparisons are a critical component of quality assurance, enabling laboratories to verify their measurement capabilities against those of their peers and reference standards.[1] Participation in such proficiency tests is often a mandatory requirement for laboratory accreditation under standards like ISO 17025.[2] These comparisons help identify analytical discrepancies, improve measurement techniques, and ensure that data from different sources can be reliably compared.

Experimental Protocols

A successful inter-laboratory comparison for Sn-115 requires a well-defined experimental protocol that all participating laboratories must follow. This ensures that any observed variability can be attributed to laboratory performance rather than methodological differences.

1. Preparation and Distribution of Test Materials:

  • Sample Matrix: A homogenous and stable sample matrix containing a known concentration of Sn-115 should be prepared. For applications in drug development, this could be a biological matrix such as plasma or tissue homogenate. For other applications, environmental samples like soil or water could be used.[3]

  • Spiking: The blank matrix should be spiked with a certified Sn-115 standard solution to achieve the desired concentration range.

  • Homogeneity and Stability Testing: Before distribution, the test materials must be rigorously tested for homogeneity to ensure that each participating laboratory receives an identical sample. Stability testing should also be performed to confirm that the Sn-115 concentration will not change during shipping and storage.

  • Distribution: Samples are securely packaged and shipped to participating laboratories, with clear instructions for storage and handling.

2. Analytical Methodology:

While participating laboratories may use their own in-house validated methods, certain key aspects of the analytical procedure should be specified to ensure comparability.

  • Sample Preparation: Detailed instructions on sample extraction and purification should be provided. For instance, a method for high-precision analysis of tin isotopes involves ion-exchange chromatography to remove matrix and interfering elements.[4]

  • Instrumentation: The type of instrumentation to be used should be appropriate for the required sensitivity and precision. For stable isotope analysis, multi-collector inductively-coupled-plasma mass-spectrometry (MC-ICPMS) is a common technique.[4][5]

  • Internal Standards: The use of an internal standard is crucial for correcting variability during sample preparation and analysis.[6] For mass spectrometry-based methods, a stable isotope-labeled internal standard is considered the gold standard.[6]

  • Calibration: A standardized procedure for instrument calibration should be outlined. This includes the preparation of calibration standards and the use of a linear regression analysis to establish the relationship between instrument response and analyte concentration.[6]

3. Data Reporting:

A standardized format for data reporting is essential for the statistical analysis of the results. Participating laboratories should be required to report:

  • The mean measured concentration of Sn-115.

  • The standard deviation of the measurements.

  • The measurement uncertainty.

  • Details of the analytical method used.

Data Presentation

The results of the inter-laboratory comparison should be summarized in a clear and concise manner to allow for easy interpretation. The following table provides a hypothetical example of how the data from a Sn-115 proficiency test could be presented.

Laboratory IDReported Concentration (ng/g)Standard Deviation (ng/g)Measurement Uncertainty (ng/g)Z-Score
Lab A5.20.30.50.4
Lab B4.80.20.4-0.8
Lab C6.10.40.62.2
Lab D5.00.20.40.0
Lab E4.50.30.5-2.0
Consensus Mean 5.0
Standard Deviation 0.5

The Z-score is a statistical measure that compares a laboratory's result to the consensus mean of all participants. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[7]

Visualization of the Inter-Laboratory Comparison Workflow

The following diagram illustrates the typical workflow of an inter-laboratory comparison study.

Inter_Laboratory_Comparison_Workflow cluster_0 Planning & Preparation cluster_1 Execution cluster_2 Analysis & Reporting cluster_3 Follow-up A Define Objectives & Scope B Prepare & Characterize Test Material A->B C Establish Protocols B->C D Distribute Samples to Participating Laboratories C->D E Laboratories Perform Measurements D->E F Laboratories Submit Results E->F G Statistical Analysis of Data (e.g., Z-scores) F->G H Generate Comparison Report G->H I Distribute Report to Participants H->I J Identify Discrepancies I->J K Implement Corrective Actions J->K

References

A Comparative Guide to Tin-115 and its Alternatives for Statistical Analysis in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing isotopic analysis, the selection of an appropriate isotope is paramount for generating robust and reliable data. This guide provides a comprehensive comparison of Tin-115 (¹¹⁵Sn) with its stable, NMR-active counterparts, Tin-117 (¹¹⁷Sn) and Tin-119 (¹¹⁹Sn), focusing on their application in Nuclear Magnetic Resonance (NMR) spectroscopy. While tin isotopes have applications in various fields, their utility in drug development is not prominently documented; this guide will therefore focus on their established use in materials science and chemical analysis.

Data Presentation: A Quantitative Comparison of Tin Isotopes for NMR

The utility of a particular isotope in NMR spectroscopy is determined by several key physical properties that directly impact experimental sensitivity and resolution. The following table summarizes these critical parameters for the three stable, spin-½ tin isotopes.

PropertyThis compound (¹¹⁵Sn)Tin-117 (¹¹⁷Sn)Tin-119 (¹¹⁹Sn)
Natural Abundance (%) 0.347.688.59
Nuclear Spin (I) 1/21/21/2
Magnetogyric Ratio (10⁷ rad T⁻¹ s⁻¹) -8.8013-9.58879-10.0317
Resonance Frequency at 11.744T (MHz) 163.498178.126186.362
Relative Sensitivity (¹H = 1.00) 3.5 x 10⁻²4.52 x 10⁻²5.18 x 10⁻²
Absolute Sensitivity (¹H = 1.00) 1.22 x 10⁻⁴3.44 x 10⁻⁴4.44 x 10⁻³

Data sourced from IMSERC, Northwestern University.[1]

From the data, it is evident that ¹¹⁹Sn is the most sensitive nucleus for NMR applications, followed by ¹¹⁷Sn. ¹¹⁵Sn is considerably less sensitive due to its low natural abundance and lower magnetogyric ratio.[1][2] This lower sensitivity means that acquiring a spectrum with an adequate signal-to-noise ratio for ¹¹⁵Sn requires significantly longer experiment times or higher sample concentrations compared to the other two isotopes.

Experimental Protocols: Solid-State NMR of Tin Compounds

While specific experimental parameters will vary depending on the sample and the spectrometer, the following provides a general methodology for solid-state NMR (ssNMR) analysis of tin compounds, an area where ¹¹⁵Sn has found application, particularly in the study of tin fluorides.[3]

Objective: To acquire a solid-state NMR spectrum of a tin-containing compound to elucidate its chemical structure and coordination environment.

Materials and Equipment:

  • Solid tin-containing sample (e.g., tin fluoride)

  • Solid-state NMR spectrometer with a suitable probe for X-nucleus detection

  • Magic Angle Spinning (MAS) rotors (e.g., 4 mm zirconia)

  • Reference compound (e.g., Tetramethyltin, Me₄Sn)[1]

Procedure:

  • Sample Preparation: The solid sample is carefully packed into a MAS rotor. The amount of sample required will be larger for ¹¹⁵Sn compared to ¹¹⁷Sn and ¹¹⁹Sn to compensate for its lower sensitivity.

  • Spectrometer Setup:

    • The probe is tuned to the resonance frequency of the target tin isotope (¹¹⁵Sn, ¹¹⁷Sn, or ¹¹⁹Sn).

    • The magic angle is carefully adjusted to 54.74° to minimize anisotropic line broadening.

  • Data Acquisition:

    • A standard pulse sequence, such as a simple pulse-acquire or a cross-polarization (CP) sequence (from ¹H to the tin nucleus), is used. CP-MAS is often employed to enhance the signal of low-gamma nuclei like tin.

    • Key acquisition parameters to be set include:

      • Pulse width: Calibrated to provide the desired flip angle (e.g., 90°).

      • Acquisition time: The duration for which the free induction decay (FID) is recorded.

      • Recycle delay: The time between successive scans, which should be optimized based on the spin-lattice relaxation time (T₁) of the tin nucleus. Given the wide range of T₁ values for ¹¹⁹Sn in different compounds, this is a critical parameter to determine experimentally.[3]

      • Number of scans: A significantly higher number of scans will be necessary for ¹¹⁵Sn to achieve a comparable signal-to-noise ratio to ¹¹⁷Sn and ¹¹⁹Sn.

  • Data Processing:

    • The acquired FID is Fourier transformed to obtain the NMR spectrum.

    • Phase and baseline corrections are applied to the spectrum.

    • The chemical shifts are referenced to an external standard, such as Me₄Sn.[1]

Mandatory Visualization

Experimental_Workflow General Experimental Workflow for Solid-State Tin NMR cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing Sample Solid Tin Compound Pack Pack into MAS Rotor Sample->Pack Tune Tune Probe to Isotope Frequency Pack->Tune MagicAngle Set Magic Angle (54.74°) Pulse Apply Pulse Sequence (e.g., CP-MAS) MagicAngle->Pulse Acquire Acquire FID Pulse->Acquire FT Fourier Transform Acquire->FT Correction Phase & Baseline Correction FT->Correction Reference Reference Chemical Shifts Correction->Reference Analysis Spectral Analysis Reference->Analysis

Caption: A flowchart of the solid-state NMR experimental process.

Isotope_Selection Isotope Selection Logic for Tin NMR Start Need to perform Tin NMR? High_Sensitivity Is high sensitivity critical? Start->High_Sensitivity Use_119Sn Use ¹¹⁹Sn (Highest Sensitivity) High_Sensitivity->Use_119Sn Yes Use_117Sn Consider ¹¹⁷Sn (Moderate Sensitivity) High_Sensitivity->Use_117Sn No Enrichment Is isotopic enrichment an option? Use_117Sn->Enrichment Use_115Sn Consider ¹¹⁵Sn (Lowest Sensitivity, for specific research) Enrichment->Use_115Sn No Enriched_115Sn Use enriched ¹¹⁵Sn Enrichment->Enriched_115Sn Yes

Caption: Decision tree for selecting a tin isotope for NMR spectroscopy.

Concluding Remarks

The statistical analysis of experimental data begins with the acquisition of high-quality data, which in the context of NMR, is heavily dependent on the intrinsic properties of the chosen isotope. For tin NMR spectroscopy, ¹¹⁹Sn is the superior choice for most applications due to its significantly higher sensitivity.[1][2] ¹¹⁷Sn serves as a viable alternative. ¹¹⁵Sn, while possessing the desirable spin-½ property, is hampered by its very low natural abundance and lower magnetogyric ratio, rendering it the least sensitive of the three. Its use is therefore limited to specific research questions where its unique properties might be of interest, or in cases where isotopic enrichment is feasible. For professionals in drug development, where sample quantities can be limited and experimental time is a critical factor, the use of ¹¹⁹Sn or ¹¹⁷Sn is strongly recommended over ¹¹⁵Sn for any tin-related structural or binding studies. There is currently no substantial evidence to suggest a role for ¹¹⁵Sn in mainstream pharmaceutical research and development.

References

Safety Operating Guide

Handling Tin-115: A Focus on Chemical Safety for a Stable Isotope

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Tin-115 should be aware that it is a stable, non-radioactive isotope.[1][2][3][4][5][6] Consequently, the primary safety considerations are related to the chemical properties of tin, typically in its metallic powder form, rather than radiological hazards. No specialized personal protective equipment (PPE) for radiation is required.

The focus of safety protocols should be on preventing inhalation and skin contact with tin powder and observing good laboratory practices. While tin is considered to have low toxicity, prolonged exposure to tin dust can lead to a benign pneumoconiosis called stannosis.

Essential Personal Protective Equipment and Handling Procedures

When working with this compound in powder form, the following standard laboratory PPE is essential to ensure safety:

PPE CategorySpecification and Use
Eye Protection Safety glasses or chemical safety goggles should be worn to protect against airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are recommended to prevent skin contact with tin powder.
Body Protection A standard laboratory coat should be worn to protect clothing and skin from contamination.
Respiratory Protection In situations where dust generation is likely and cannot be controlled by ventilation, a NIOSH-approved respirator for particulates should be used.
Experimental Protocol: General Handling of this compound Powder
  • Preparation : Before handling this compound powder, ensure that the work area is clean and uncluttered. A designated area for handling the material is recommended.

  • Ventilation : Whenever possible, handle this compound powder in a well-ventilated area or a fume hood to minimize the potential for dust inhalation.

  • Donning PPE : Put on a lab coat, safety glasses, and gloves before opening the container of this compound.

  • Dispensing : Carefully scoop or pour the required amount of this compound powder. Avoid actions that could create dust clouds.

  • Post-Handling : After handling, thoroughly wash hands with soap and water. Clean the work surface to remove any residual powder.

  • Storage : Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Operational and Disposal Plans

Spill Management:

In the event of a spill of this compound powder:

  • Restrict access to the spill area.

  • Wearing appropriate PPE, gently sweep up the spilled material, avoiding dust generation.

  • Place the collected powder into a sealed container for disposal.

  • Clean the spill area with a damp cloth to remove any remaining particles.

Waste Disposal:

Dispose of waste this compound and contaminated materials (e.g., gloves, wipes) in accordance with local, state, and federal regulations for chemical waste. As this compound is not radioactive, radioactive waste disposal procedures are not necessary.

Logical Workflow for Handling this compound

The following diagram illustrates the decision-making process and procedural flow for safely handling stable this compound powder in a laboratory setting.

G Workflow for Handling Stable this compound cluster_prep Preparation cluster_handling Handling Procedure cluster_cleanup Post-Handling & Disposal start Start: Plan to Handle this compound assess_form Assess Physical Form (e.g., powder, solid) start->assess_form review_sds Review Chemical Safety Data Sheet (SDS) assess_form->review_sds prep_area Prepare Well-Ventilated Work Area review_sds->prep_area don_ppe Don Appropriate PPE (Lab Coat, Gloves, Goggles) prep_area->don_ppe handle_powder Handle this compound Powder (Minimize Dust) don_ppe->handle_powder spill_check Monitor for Spills handle_powder->spill_check clean_area Clean Work Area spill_check->clean_area doff_ppe Doff PPE clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of Waste per Chemical Safety Regulations wash_hands->dispose_waste store_material Store this compound in Sealed Container dispose_waste->store_material end End of Procedure store_material->end

Caption: Workflow for Handling Stable this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.